Technical Documentation Center

2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide
  • CAS: 331001-67-3

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Profiling of 2-Methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

Executive Summary Coumarin (2H-chromen-2-one) derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anticancer and antimicrobial properties ()...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Coumarin (2H-chromen-2-one) derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anticancer and antimicrobial properties ()[1]. Specifically, N-substituted coumarinyl benzamides have emerged as highly effective tubulin polymerization inhibitors ()[2]. By targeting the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis[3].

This technical guide details the robust, high-yield synthesis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide , a representative coumarin-benzamide derivative. The pathway leverages the chemoselective amidation of 6-aminocoumarin with 2-methylbenzoyl chloride.

Retrosynthetic Analysis & Pathway Design

The target molecule can be disconnected at the central amide bond, revealing 6-aminocoumarin and 2-methylbenzoyl chloride (or 2-methylbenzoic acid) as the primary synthons. The 6-aminocoumarin core is further disconnected via a reduction step to 6-nitrocoumarin, which can be synthesized from commercially available 5-nitrosalicylaldehyde and acetic anhydride via a classic Perkin reaction.

Pathway A 5-Nitrosalicylaldehyde B 6-Nitrocoumarin A->B Perkin Reaction (Ac2O, NaOAc) C 6-Aminocoumarin B->C Reduction (SnCl2·2H2O) E Target Benzamide Derivative C->E Amidation (TEA, DCM) D 2-Methylbenzoyl Chloride D->E Acyl Donor

Logical flow of the retrosynthetic and forward synthesis pathway.

Step-by-Step Experimental Methodologies

Note: All protocols are designed as self-validating systems to ensure intermediate integrity before progressing to the next synthetic step.

Step 2.1: Synthesis of 6-Nitro-2H-chromen-2-one (Perkin Reaction)
  • Causality: The Perkin reaction utilizes anhydrous sodium acetate as a weak base to deprotonate the alpha-carbon of acetic anhydride, forming an enolate that attacks the aldehyde carbonyl of 5-nitrosalicylaldehyde. Intramolecular cyclization and subsequent dehydration yield the coumarin ring.

  • Protocol:

    • Charge a round-bottom flask with 5-nitrosalicylaldehyde (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.5 eq).

    • Reflux the mixture at 170–180 °C for 6 hours under an inert argon atmosphere.

    • Cool the reaction mixture to room temperature and pour it into crushed ice with vigorous stirring.

    • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford 6-nitrocoumarin.

  • Validation Checkpoint: The product should present as a pale yellow solid. TLC (Hexane:EtOAc 7:3) will show a single spot. IR spectroscopy should confirm the presence of the lactone carbonyl stretch at ~1720 cm⁻¹.

Step 2.2: Chemoselective Reduction to 6-Aminocoumarin
  • Causality: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reductions, it risks over-reducing the C3-C4 alkene of the coumarin lactone ring. Stannous chloride dihydrate (SnCl₂·2H₂O) is selected for its strict chemoselectivity, reducing only the nitro group to an amine ()[4].

  • Protocol:

    • Dissolve 6-nitrocoumarin (1.0 eq) in absolute ethanol.

    • Add SnCl₂·2H₂O (5.0 eq) and a catalytic amount of concentrated HCl.

    • Reflux the mixture for 2–3 hours.

    • Evaporate the ethanol under reduced pressure. Neutralize the aqueous residue with a 10% NaOH solution at 0 °C until pH 8 is reached.

    • Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation Checkpoint: The disappearance of the yellow nitro compound and the emergence of a highly fluorescent blue spot under 365 nm UV light indicates successful amine formation.

Step 2.3: Amidation with 2-Methylbenzoyl Chloride
  • Causality: The nucleophilic acyl substitution is highly exothermic. Conducting the reaction at 0 °C controls the kinetic rate, minimizing side reactions. Triethylamine (TEA) acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct. Without TEA, the generated HCl would protonate the unreacted 6-aminocoumarin, rendering it non-nucleophilic and capping the theoretical yield at 50% ()[5].

  • Protocol:

    • Dissolve 6-aminocoumarin (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add TEA (1.5 eq) and cool the mixture to 0 °C in an ice bath.

    • Dropwise, add 2-methylbenzoyl chloride (1.1 eq) dissolved in a small volume of DCM.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via column chromatography (Hexane:EtOAc) or recrystallization.

  • Validation Checkpoint: TLC should show complete consumption of the fluorescent amine. The final benzamide derivative will exhibit a distinct Rf value and strong UV absorbance at 254 nm.

Quantitative Data & Yield Optimization

The choice of acylating agent and coupling conditions drastically impacts the final yield. Acid chlorides generally outperform carboxylic acids activated by coupling reagents (like HATU or EDC) due to higher electrophilicity and simpler byproduct removal.

EntryAcyl SourceBase / Coupling ReagentSolventTempTimeIsolated Yield (%)
12-Methylbenzoyl chlorideTEA (1.5 eq)DCM0 °C to RT4h88%
22-Methylbenzoyl chloridePyridine (1.5 eq)THF0 °C to RT6h82%
32-Methylbenzoic acidHATU (1.2 eq), DIPEADMFRT12h75%
42-Methylbenzoic acidEDC, HOBt, TEADCMRT16h68%

Table 1: Optimization of amidation conditions for the synthesis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide.

Biological Context & Mechanism of Action

Coumarin-based benzamides have been extensively validated as microtubule-targeting agents ()[2]. By binding to the colchicine site at the interface of the α/β-tubulin heterodimer, these derivatives prevent the curved tubulin dimers from adopting the straight conformation required for microtubule assembly[6].

Mechanism Drug Coumarin Benzamide Derivative Target Colchicine Binding Site (β-Tubulin) Drug->Target Binds Competitively Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Induces Effect2 Microtubule Destabilization Effect1->Effect2 Effect3 G2/M Phase Cell Cycle Arrest Effect2->Effect3 Triggers Apoptosis Apoptosis (Cell Death) Effect3->Apoptosis Leads to

Cellular mechanism of action via tubulin polymerization inhibition.

This structural disruption triggers a cascade of cellular events: loss of cytoskeletal integrity, failure of the mitotic spindle formation, and ultimately, cell cycle arrest at the G2/M phase, which forces the malignant cell into apoptosis[3].

References

  • Cao, D., et al. (2016). "Design, Synthesis, and Evaluation of in Vitro and in Vivo Anticancer Activity of 4-Substituted Coumarins: A Novel Class of Potent Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Hickey, S. M., et al. (2020). "Cross-Coupling of Amide and Amide Derivatives to Umbelliferone Nonaflates: Synthesis of Coumarin Derivatives and Fluorescent Materials." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Rakesh, K. P., et al. (2019). "Synthesis of benzamide derivative." ResearchGate. URL:[Link]

  • Sabt, A., et al. (2022). "An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents." National Center for Biotechnology Information (NIH/PMC). URL:[Link]

Sources

Exploratory

molecular weight and exact mass of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide Executive Summary This guide provides a comprehensive technical overview of the determination of molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

Executive Summary

This guide provides a comprehensive technical overview of the determination of molecular weight and exact mass for the compound 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple definitions to explore the critical distinctions between these two fundamental mass values. We delve into the theoretical underpinnings, present precise calculated values, and provide detailed, field-proven protocols for their experimental determination using mass spectrometry. The causality behind experimental choices, data interpretation, and the establishment of self-validating analytical systems are central themes, ensuring a robust understanding of how to accurately characterize this and similar molecules of pharmaceutical interest.

Introduction to 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound featuring a coumarin scaffold linked to a 2-methylbenzamide moiety via an amide bond. The coumarin nucleus (2H-chromen-2-one) is a prominent heterocyclic structure found in many natural and synthetic compounds, renowned for a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, and antitumor properties.[1] The specific combination of these two pharmacophores in one molecule makes it a compound of interest for further investigation in medicinal chemistry and drug discovery programs.

Accurate characterization of any novel compound is the bedrock of reliable and reproducible research. Among the most fundamental properties are its molecular weight and exact mass. These values are indispensable for confirming the identity and purity of a synthesized compound, elucidating its elemental composition, and ensuring its suitability for subsequent biological assays.[2][3] This guide focuses on the precise determination of these mass values for 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, establishing a foundational dataset for its scientific exploration.

Caption: Chemical Structure of C₁₇H₁₃NO₃.

Theoretical Foundation: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemistry, "molecular weight" and "exact mass" are distinct concepts with critical implications in modern analytical science.

  • Molecular Weight (Average Molecular Mass): This is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. For example, the atomic weight of carbon is approximately 12.011 amu, which accounts for the natural presence of both ¹²C (~98.9%) and ¹³C (~1.1%). Molecular weight is a bulk property, useful for stoichiometric calculations in chemical reactions (e.g., calculating moles from grams).

  • Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant, stable isotope for each constituent element.[4] For instance, in calculating the exact mass, carbon is taken as ¹²C (12.000000 Da), hydrogen as ¹H (1.007825 Da), and oxygen as ¹⁶O (15.994915 Da).[5] Mass spectrometers, particularly high-resolution instruments, are capable of separating ions based on their specific isotopic composition. Therefore, the exact mass is the value that is experimentally measured and used to determine a molecule's elemental formula.[6]

The ability to measure a molecule's mass to several decimal places with high-resolution mass spectrometry (HRMS) allows researchers to distinguish between compounds that have the same nominal mass (integer mass) but different elemental formulas.[7] This capability is fundamental to identifying unknown compounds and confirming the structure of newly synthesized molecules.[8]

Calculated Mass Properties of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

The definitive molecular formula for 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is C₁₇H₁₃NO₃ . Based on this formula, we can calculate the precise molecular weight and exact mass.

ParameterCalculation BasisValue
Molecular Formula C₁₇H₁₃NO₃
Molecular Weight Weighted average of natural isotopic abundances279.295 g/mol
(17 x 12.011) + (13 x 1.008) + (1 x 14.007) + (3 x 15.999)
Exact Mass Mass of the most abundant stable isotopes (Monoisotopic)279.08954 Da
(17 x 12.00000) + (13 x 1.007825) + (1 x 14.003074) + (3 x 15.994915)

Experimental Determination via Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for determining molecular mass.[9] A mass spectrometer measures the mass-to-charge ratio (m/z) of ions.[10] The process involves converting neutral sample molecules into charged ions, separating these ions in a mass analyzer based on their m/z, and then detecting them.[11]

G cluster_workflow Mass Spectrometry Workflow Sample Sample Introduction (e.g., direct infusion, LC/GC) IonSource Ionization Source (e.g., ESI, MALDI) Sample->IonSource Neutral Molecules MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF, Orbitrap) IonSource->MassAnalyzer Gaseous Ions Detector Detector (e.g., Electron Multiplier) MassAnalyzer->Detector Separated Ions (by m/z) DataSystem Data System (Spectrum Generation) Detector->DataSystem Electrical Signal

Caption: Generalized workflow of a mass spectrometry experiment.

Protocol: Molecular Weight Confirmation with Low-Resolution MS

Objective: To confirm the nominal mass (279 Da) of the compound and assess its purity. This protocol is a self-validating system; a clean spectrum with a dominant peak at the expected m/z provides high confidence in the compound's identity.

Instrumentation: A single quadrupole or ion trap mass spectrometer with an Electrospray Ionization (ESI) source.

Methodology:

  • Sample Preparation:

    • Causality: The goal is to prepare a dilute solution to prevent detector saturation and promote efficient ionization.

    • Step 1: Accurately weigh ~1 mg of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide.

    • Step 2: Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Step 3: Perform a serial dilution of the stock solution in a 50:50 mixture of methanol:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in protonation for positive ion mode ESI.

  • Instrument Setup & Data Acquisition:

    • Causality: ESI is a "soft" ionization technique ideal for preventing fragmentation of the parent molecule. Positive ion mode is chosen to generate protonated molecules [M+H]⁺.

    • Step 1: Set up the ESI source in positive ion mode.

    • Step 2: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Step 3: Set the mass analyzer to scan a range that brackets the expected molecular ion, for example, m/z 100-500.

    • Step 4: Acquire data for 1-2 minutes to obtain a stable signal and average spectrum.

  • Data Analysis:

    • Causality: The primary goal is to identify the molecular ion peak.

    • Step 1: Process the acquired data to generate a mass spectrum.

    • Step 2: Look for a prominent peak corresponding to the protonated molecule [M+H]⁺. For our compound (MW ≈ 279.3), this peak should appear at m/z ≈ 280.3.

    • Step 3: Verify the presence of other adducts, such as the sodium adduct [M+Na]⁺ at m/z ≈ 302.3, which can further confirm the molecular weight.

Protocol: Exact Mass Determination with High-Resolution MS (HRMS)

Objective: To measure the exact mass of the compound with high accuracy (<5 ppm error) to confirm its elemental formula, C₁₇H₁₃NO₃. The protocol's self-validating nature comes from the combination of high mass accuracy and matching the observed isotopic pattern to the theoretical one.[12][13]

Instrumentation: A Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, which provide high resolving power.[14]

Methodology:

  • Sample Preparation:

    • Causality: High purity solvents are critical to avoid interference from contaminants. The concentration is kept low to ensure accurate mass measurement.

    • Step 1: Prepare a 1-5 µg/mL solution of the compound in high-purity acetonitrile or methanol with 0.1% formic acid.

    • Step 2: Prepare a separate solution of a known calibration compound (internal calibrant) or rely on the instrument's external calibration routine. The calibrant ensures the m/z axis is accurate to several decimal places.

  • Instrument Setup & Data Acquisition:

    • Causality: High resolution is necessary to separate the analyte peak from potential isobaric interferences and to achieve high mass accuracy.[13]

    • Step 1: Perform a mass calibration of the instrument according to the manufacturer's guidelines to ensure high mass accuracy.

    • Step 2: Set the instrument to operate in high-resolution mode (e.g., >20,000 FWHM).

    • Step 3: Infuse the sample and acquire data, ensuring sufficient signal intensity for the molecular ion peak. The instrument will measure the m/z to 4-5 decimal places.

  • Data Analysis:

    • Causality: Comparing the measured mass to the theoretical mass allows for the calculation of mass error, which is the ultimate confirmation of the elemental formula.

    • Step 1: Identify the peak for the protonated molecule, [M+H]⁺.

    • Step 2: Determine its experimentally measured exact mass (e.g., 280.09681).

    • Step 3: Calculate the theoretical exact mass for the protonated form, [C₁₇H₁₄NO₃]⁺: 279.08954 (neutral) + 1.00728 (H⁺) = 280.09682 Da.

    • Step 4: Calculate the mass accuracy in parts-per-million (ppm):

      • ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

      • A ppm error of <5 is typically required to confidently assign an elemental formula.

    • Step 5 (Validation): Compare the observed isotopic distribution pattern for the molecular ion with the theoretically calculated pattern for C₁₇H₁₃NO₃. The relative intensity of the M+1 peak (primarily due to the natural abundance of ¹³C) should match the theoretical prediction.[11]

References

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]

  • Scripps Research. What is Mass Spectrometry. [Link]

  • Broad Institute. What is Mass Spectrometry?. [Link]

  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. [Link]

  • University of Rostock. High resolution mass spectrometry. [Link]

  • Native MS Guided Structural Biology Center. Calculating Molecular Mass. [Link]

  • University of Florida. Accurate Mass - Mass Spectrometry Research and Education Center. [Link]

  • UCLA Department of Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. [Link]

  • MtoZ Biolabs. Determination of Molecular Mass. [Link]

  • University of Missouri. Calculating Exact Masses | Mass Spectrometry Facility. [Link]

  • Shimadzu. Molecular Weight. [Link]

  • CK-12 Foundation. How can one determine the molecular formula in organic chemistry?. [Link]

  • Chemistry LibreTexts. 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. [Link]

  • NIST. Benzamide, 2-methyl-N-butyl-. [Link]

  • PMC. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]

  • Chemical Synthesis Database. N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide. [Link]

  • PubChem. N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methylbenzenecarboxamide. [Link]

  • PMC. N-(2-Oxo-2H-chromen-3-yl)benzamide. [Link]

  • PubChem. N-(2-chlorophenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide. [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

  • MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization, and Investigation of Mesogenic Properties of Bis(2-oxo-2H-Chromen-6-yl)Terephthalate and Bis(2-Oxo-2H-Chromen-7-yl)Terephthalate. [Link]

Sources

Foundational

A Technical Guide to the Anticipated Mechanism of Action of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide and its Congeners in Cancer Cells

Preamble: The Logic of Hybrid Scaffolds in Oncology In the landscape of modern oncology drug discovery, the strategy of creating hybrid molecules from pharmacologically privileged scaffolds has emerged as a powerful appr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Logic of Hybrid Scaffolds in Oncology

In the landscape of modern oncology drug discovery, the strategy of creating hybrid molecules from pharmacologically privileged scaffolds has emerged as a powerful approach to developing novel therapeutic agents. This guide focuses on the mechanistic underpinnings of a specific class of such hybrids: coumarin-benzamide conjugates. While direct, extensive research on 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is limited in publicly accessible literature, its constituent moieties—a coumarin core and a benzamide tail—are well-documented for their significant and diverse anticancer activities.[1][2]

This document, therefore, serves as an in-depth technical guide for researchers, scientists, and drug development professionals, postulating the mechanism of action for this specific compound by synthesizing data from its close structural analogs. We will deconstruct the roles of each scaffold, explore the synergistic anticancer effects observed in related molecules, and provide robust, validated experimental protocols to investigate these mechanisms. The causality behind experimental choices is emphasized to provide a self-validating framework for investigation.

Deconstruction of a Privileged Scaffold: The Coumarin-Benzamide Hybrid

The rationale for combining the coumarin and benzamide structures lies in their individual and complementary roles in targeting cancer cell vulnerabilities.

  • The Coumarin Moiety (2H-chromen-2-one): A ubiquitous scaffold in natural products, coumarin and its derivatives are known to exhibit a vast range of biological activities, including potent anticancer effects.[2][3] They are versatile structures that can be modified to interact with numerous biological targets, modulating a variety of cellular pathways crucial for cancer cell survival and proliferation.[2]

  • The Benzamide Moiety: This functional group is a cornerstone of many approved pharmaceuticals. In oncology, substituted benzamides are known to function as inhibitors of key enzymes and signaling proteins. Their ability to form critical hydrogen bonds and participate in hydrophobic interactions makes them effective anchors for binding to protein targets.

The conjugation of these two scaffolds creates a novel chemical entity with the potential for a multi-pronged attack on cancer cells, possibly overcoming resistance mechanisms associated with single-target agents.[4]

Core Anticancer Mechanisms of Coumarin-Benzamide Derivatives

Based on extensive studies of related compounds, the anticancer activity of the 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide class is likely mediated through three primary, interconnected mechanisms: induction of apoptosis, cell cycle arrest, and disruption of critical oncogenic signaling pathways.

Induction of Programmed Cell Death (Apoptosis)

A primary hallmark of effective anticancer agents is the ability to induce apoptosis in malignant cells. Coumarin-benzamide hybrids have demonstrated a strong capacity to trigger this process through both intrinsic and extrinsic pathways.[5][6]

  • Intrinsic (Mitochondrial) Pathway: This pathway is often initiated by cellular stress. It is anticipated that these compounds can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.[7][8] This shift leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), culminating in apoptosis.

  • Extrinsic (Death Receptor) Pathway: Some derivatives may engage death receptors (e.g., Fas) on the cell surface, leading to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, thereby amplifying the intrinsic pathway signal.[7]

A key indicator of caspase-dependent apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a process that can be readily assayed.[9]

cluster_0 Cellular Stress cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway cluster_3 Execution Pathway Compound Coumarin-Benzamide Compound Bcl2 Bcl-2 / Mcl-1 (Inhibited) Compound->Bcl2 Bax Bax / Bak (Activated) Compound->Bax FasR Fas Death Receptor Compound->FasR Mitochondrion Mitochondrion Bcl2->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 (Activated) CytC->Casp9 Casp3 Caspase-3 (Activated) Casp9->Casp3 Casp8 Caspase-8 (Activated) FasR->Casp8 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint (CDK2/Cyclin E) G1->G1_S_Checkpoint S S Phase G2 G2 Phase S->G2 G2_M_Checkpoint G2/M Checkpoint (CDK1/Cyclin B) G2->G2_M_Checkpoint M M Phase M->G1 G1_S_Checkpoint->S Arrest CELL CYCLE ARREST G2_M_Checkpoint->M Compound Coumarin-Benzamide Compound Compound->G1_S_Checkpoint Inhibition Compound->G2_M_Checkpoint Inhibition

Diagram 2: Mechanism of Cell Cycle Arrest.
Inhibition of Key Oncogenic Signaling Pathways

Many coumarin-based hybrids have been found to interfere with signaling cascades that are constitutively active in cancer cells, promoting their growth and survival.

  • PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway. High-throughput screening has identified coumarin-benzimidazole derivatives that potently induce apoptosis by inhibiting PI3K-Akt-mTOR signaling. [5]It is highly probable that 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide acts similarly.

  • Carbonic Anhydrase (CA) Inhibition: Certain coumarin sulfonamides and related structures are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. [10][11]These enzymes help maintain the alkaline intracellular pH of cancer cells in a hypoxic, acidic tumor microenvironment. Their inhibition can disrupt tumor cell pH regulation, leading to reduced proliferation and survival. [10]* VEGFR-2 Inhibition: Some complex coumarin derivatives have been designed as dual inhibitors of targets like VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors. [12]

Experimental Workflows for Mechanistic Validation

To rigorously test the hypothesized mechanisms of action for 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, a sequential and logical experimental workflow is essential. Each step is designed to validate the findings of the previous one.

A Step 1: Determine Cytotoxicity (MTT / SRB Assay) - Establish IC50 values in a panel of cancer cell lines. B Step 2: Investigate Cell Cycle Effects (Flow Cytometry with PI Staining) - Identify phase of cell cycle arrest. A->B If cytotoxic C Step 3: Confirm Apoptosis Induction (Annexin V-FITC / PI Staining) - Quantify apoptotic vs. necrotic cells. B->C If arrest observed D Step 4: Elucidate Molecular Mechanism (Western Blot Analysis) - Probe for key proteins (Caspases, PARP, Bcl-2, Akt, p-Akt, CDKs). C->D If apoptosis confirmed E Step 5: Target Identification (Optional) (Kinase Profiling, Thermal Shift Assay) - Identify direct protein binding partners. D->E Based on pathway results

Diagram 3: High-Level Experimental Workflow.
Protocol 3.1: Cell Viability and Cytotoxicity (MTT Assay)

Causality: The first step is to establish the compound's cytotoxic potency. The MTT assay measures the metabolic activity of cells, which correlates with cell viability. This allows for the determination of the half-maximal inhibitory concentration (IC50), a critical parameter for designing subsequent experiments.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 3.2: Apoptosis Quantification (Annexin V-FITC/PI Assay)

Causality: To confirm that cell death occurs via apoptosis, this assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptotic/necrotic).

Methodology:

  • Treatment: Treat cells in a 6-well plate with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 3.3: Western Blot Analysis of Key Signaling Proteins

Causality: This technique validates the molecular mechanism by measuring changes in the expression levels of specific proteins hypothesized to be involved. A change in a protein's level or phosphorylation state post-treatment provides direct evidence of pathway modulation.

Methodology:

  • Protein Extraction: Treat cells as described above, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Akt, p-Akt, CDK2) and a loading control (e.g., β-actin, GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensity relative to the loading control.

Quantitative Data Summary

While data for the specific target compound is unavailable, the following table summarizes the reported IC50 values for analogous coumarin-benzamide and coumarin-carboxamide derivatives against various cancer cell lines, illustrating the general potency of this chemical class.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
14b 4-fluoro benzamideHepG2 (Liver)4.85[13]
14b 4-fluoro benzamideHeLa (Cervical)0.39[13]
14e 2,5-difluoro benzamideHepG2 (Liver)2.62[13]
14e 2,5-difluoro benzamideHeLa (Cervical)0.75[13]
Compound 15 Coumarin HybridMCF-7 (Breast)1.24[3]
Compound 1 AcetohydrazidePC-3 (Prostate)3.56[3]
Compound 1 AcetohydrazideMDA-MB-231 (Breast)8.50[3]

Conclusion and Future Directions

The 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide scaffold represents a promising starting point for the development of a novel class of anticancer agents. Based on extensive evidence from structurally related compounds, its mechanism of action is likely multifactorial, involving the induction of caspase-dependent apoptosis, cell cycle arrest, and the inhibition of critical pro-survival signaling pathways such as PI3K/Akt.

The immediate path forward requires the execution of the experimental workflows detailed in this guide to confirm these hypotheses for the specific molecule. Future research should then focus on:

  • Synthesis of Analogs: To establish a clear Structure-Activity Relationship (SAR) and optimize for potency and selectivity.

  • Target Deconvolution: Employing advanced techniques like chemical proteomics or thermal shift assays to identify the direct molecular target(s) of the most potent compounds.

  • In Vivo Studies: Validating the efficacy and safety of lead compounds in preclinical animal models of cancer.

By systematically applying this knowledge-driven approach, the full therapeutic potential of the coumarin-benzamide scaffold can be unlocked.

References

  • Irfan, A., et al. (2020). Coumarin sulfonamide derivatives: An emerging class of therapeutic agents. De Gruyter. Available at: [Link]

  • (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. PMC. Available at: [Link]

  • (n.d.). Synthesis of new conjugated coumarin-benzimidazole hybrids and their anticancer activity. ResearchGate. Available at: [Link]

  • (n.d.). Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review. PMC. Available at: [Link]

  • Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. Available at: [Link]

  • (2013). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, H., et al. (2015). Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling. Anticancer Drugs. Available at: [Link]

  • (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Zain-Alabdeen, A. I., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. Available at: [Link]

  • (n.d.). Effect of compound 6n on induction of apoptosis in MG‐63 cells. ResearchGate. Available at: [Link]

  • Jotani, M. M., et al. (n.d.). N-(2-Oxo-2H-chromen-3-yl)benzamide. PMC. Available at: [Link]

  • (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. PMC. Available at: [Link]

  • (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader. Available at: [Link]

  • (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI. Available at: [Link]

  • Shah, N. N., et al. (2016). Synthesis and anticanceractivity of some new 2-[(4-methy-2-oxo-2H- chromen-7-yl)-oxy]acetamidederivatives. ResearchGate. Available at: [Link]

  • (2022). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. ResearchGate. Available at: [Link]

  • (n.d.). Identification of Compounds Selectively Killing Multidrug-Resistant Cancer Cells. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. PMC. Available at: [Link]

  • (2012). Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents. PMC. Available at: [Link]

  • (2015). N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea induces cell-cycle arrest and apoptosis in human cancer cells. Anticancer Drugs. Available at: [Link]

  • Wray, L. (2025). A review of recent chemical research efforts into the development of novel sulfonamide containing classical and coumarin based n. The Open University. Available at: [Link]

  • (2017). Anti‐proliferative activity of newly synthesized Cd(II), Cu(II), Zn(II),Ni(II), Co(II), VO(II), and Mn(II) complexes of 2‐((4,9‐ dimethoxy‐5‐oxo‐5H‐furo[3,2‐g]chromen‐6‐yl)methylene) hydrazinecarbothioamide on three human cancer cells. ResearchGate. Available at: [Link]

  • Imhoff, R. D., et al. (2024). Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1. Centre for Medicines Discovery (CMD). Available at: [Link]

  • (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. MDPI. Available at: [Link]

  • (2024). Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors: X-ray, In Vitro, In Vivo, and In Silico Investigations of Coumarin-Based Thiazoles. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Subject: Crystallographic and Structural Analysis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

An In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Author: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the crys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the crystallographic analysis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, a molecule of significant interest in medicinal chemistry. By integrating the pharmacophoric features of coumarin and a substituted benzamide, this compound presents a compelling scaffold for drug design. This document delineates the complete workflow, from rational synthesis and single-crystal growth to high-resolution X-ray diffraction, structure solution, and refinement. We emphasize the causality behind key experimental decisions, ensuring a self-validating and reproducible methodology. While a public crystallographic information file (CIF) for the title compound is not available as of this writing, we will utilize the published data for the closely related analog, N-(2-Oxo-2H-chromen-3-yl)benzamide , as an illustrative model to discuss data interpretation and structural analysis. This approach provides a robust and practical guide for researchers engaged in the structural elucidation of novel small molecules.

Introduction: The Strategic Importance of Structural Elucidation

In the field of drug development, the adage "structure dictates function" is a foundational principle. The title compound, 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, is a synthetic construct merging two privileged scaffolds: the coumarin nucleus, known for a wide spectrum of biological activities, and a benzamide moiety, a common feature in many approved pharmaceuticals that provides structural rigidity and hydrogen-bonding capabilities.[1]

The precise three-dimensional characterization of this molecule via single-crystal X-ray crystallography is not merely an academic exercise; it is a critical step in its development as a potential therapeutic agent.[2] An accurate crystal structure provides indispensable insights into:

  • Conformational Analysis: Defining the preferred solid-state conformation, including the crucial dihedral angle between the coumarin and benzamide ring systems.

  • Intermolecular Interactions: Identifying the non-covalent forces (e.g., hydrogen bonds, π–π stacking) that govern crystal packing, which can influence solubility and stability.[3]

  • Structure-Activity Relationship (SAR): Providing a high-resolution model for computational docking studies and the rational design of next-generation analogs with improved potency and selectivity.[2]

This guide offers a detailed, field-proven methodology for achieving these objectives.

Experimental Framework: From Synthesis to Diffraction-Quality Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the meticulous growth of a single, ordered crystal.[2]

Synthesis: A Rational Approach to Amide Bond Formation

The target molecule is efficiently synthesized via a standard nucleophilic acyl substitution reaction. The causality for this choice lies in its reliability, high yield, and straightforward purification.

Protocol: Synthesis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

  • Reactant Solubilization: Dissolve 6-aminocoumarin (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂). Rationale: Anhydrous conditions prevent hydrolysis of the acyl chloride, and the base is essential to neutralize the HCl byproduct, driving the reaction to completion.

  • Acylation at Reduced Temperature: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes. Rationale: The reaction is exothermic; cooling mitigates the formation of thermal degradation byproducts and enhances selectivity.

  • Reaction Progression and Monitoring: Allow the mixture to warm to ambient temperature and stir for 4-8 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC), observing the consumption of the limiting reagent (6-aminocoumarin).

  • Aqueous Workup and Purification: Upon completion, quench the reaction with water. Perform sequential washes in a separatory funnel with dilute HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid is purified by flash column chromatography (silica gel) or recrystallization from a suitable solvent like ethanol to yield the title compound with >98% purity.[4]

Crystallization: The Art of Inducing Molecular Order

Growing a single crystal suitable for diffraction is often the most challenging step.[2][5] The slow evaporation method is a reliable starting point for molecules of this type.

Protocol: Single-Crystal Growth by Slow Evaporation

  • Solvent System Selection: Prepare a saturated solution of the purified compound in a suitable solvent. A binary system often works best, using a "good" solvent in which the compound is soluble (e.g., acetone) and a "poor" solvent in which it is less soluble (e.g., hexane).

  • Solution Preparation: Dissolve the compound in a minimal amount of the "good" solvent in a small, clean vial. Add the "poor" solvent dropwise until the solution becomes slightly turbid, then add a drop or two of the "good" solvent to redissolve the precipitate.

  • Controlled Evaporation: Cover the vial with a cap pierced with one or two small holes from a needle. Rationale: This restricts the rate of evaporation, allowing molecules to slowly and orderly deposit onto a growing crystal lattice rather than crashing out as an amorphous powder.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. High-quality crystals may form over a period of several days to weeks.

X-ray Diffraction and Structural Determination

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, its molecular structure can be determined.[2][5]

The Crystallography Workflow

The process follows a well-established, multi-step computational workflow.[6][7]

G cluster_xray_workflow X-ray Crystallography Workflow Crystal 1. Mount Single Crystal DataCollection 2. X-ray Data Collection (Diffractometer) Crystal->DataCollection Integration 3. Data Integration & Scaling (hkl file generation) DataCollection->Integration Solution 4. Structure Solution (e.g., SHELXS, Direct Methods) Integration->Solution Refinement 5. Structure Refinement (e.g., SHELXL, Least-Squares) Solution->Refinement Validation 6. Validation & CIF Generation (e.g., PLATON, CheckCIF) Refinement->Validation

Caption: The logical workflow from a mounted crystal to a validated structure.

Key Methodological Steps
  • Data Collection: The crystal is mounted and cooled in a cryostream (e.g., at 100 K) to minimize thermal vibrations.[8] It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å), and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[8][9]

  • Data Processing: The collected images are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots (reflections) are integrated, scaled, and merged.[7]

  • Structure Solution: The "phase problem" is solved using direct methods, which are statistical approaches that generate an initial electron density map from the reflection intensities.[8][10] This initial map allows for the placement of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined using full-matrix least-squares methods against the experimental data.[8] In this iterative process, atomic positions and thermal parameters are adjusted to minimize the difference between the observed diffraction pattern and one calculated from the model. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[8] The quality of the final model is assessed using metrics like the R-factor.

Structural Analysis: An Illustrative Example

As the specific crystallographic data for 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is not publicly deposited, we will use the published data for the closely related analog, N-(2-Oxo-2H-chromen-3-yl)benzamide , to demonstrate the analysis process.[3]

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for our illustrative example.

Table 1: Crystal Data and Structure Refinement for N-(2-Oxo-2H-chromen-3-yl)benzamide.[3]

ParameterValue
Chemical formulaC₁₆H₁₁NO₃
Formula weight265.26
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)12.519 (4)
b (Å)4.748 (3)
c (Å)21.167 (4)
β (°)102.044 (3)
Volume (ų)1230.5 (9)
Z (Molecules/unit cell)4
Temperature (K)293
Radiation typeMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R₁ = 0.040, wR₂ = 0.118
Goodness-of-fit on F²1.11
Discussion of Molecular and Supramolecular Features

A detailed analysis of the crystal structure of our target compound would focus on the following key features, exemplified here by its analog:

  • Molecular Conformation: The primary point of interest is the relative orientation of the two aromatic systems. In the analog, the phenyl ring forms a dihedral angle of 7.69(6)° with the coumarin fused-ring system.[3] For our title compound, this angle would be influenced by the ortho-methyl group on the benzamide ring, which would likely induce a greater twist due to steric hindrance.

  • Intramolecular Interactions: The structure of the analog is stabilized by intramolecular N—H⋯O and C—H⋯O hydrogen bonds.[3] Similar interactions would be expected in the title compound, helping to lock the molecule into a low-energy conformation.

  • Supramolecular Assembly: In the crystal lattice, molecules do not exist in isolation. The analysis of the analog's packing reveals that supramolecular chains are formed along the crystallographic b-axis, mediated by π–π stacking interactions between coumarin rings of adjacent molecules (centroid–centroid distance = 3.614 Å).[3] A similar analysis for the title compound would be crucial for understanding its solid-state properties and identifying potential polymorphic forms.

G cluster_interactions Key Structural Analysis Points Structure Molecular Conformation Dihedral Angles Bond Lengths/Angles SAR Structure-Activity Relationship (SAR) Docking Studies Pharmacophore Model Structure->SAR Informs Intra Intramolecular H-Bonds S(n) Ring Motifs Intra->SAR Constrains Supra Supramolecular Packing Intermolecular H-Bonds π–π Stacking Supra->SAR Influences

Caption: Relationship between structural analysis and drug development applications.

Conclusion and Outlook

This guide has detailed the essential, field-validated protocols for determining and analyzing the crystal structure of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide. We have outlined a robust pathway from chemical synthesis and crystallization to data collection and structural refinement. By using a closely related analog as a case study, we have demonstrated how to interpret the resulting structural data to gain insights into molecular conformation and intermolecular packing forces. The acquisition of such high-resolution structural data is a cornerstone of modern medicinal chemistry, providing the empirical foundation for computational modeling, lead optimization, and the development of novel therapeutics with enhanced efficacy and specificity.

References

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • UF Health Cancer Center. (n.d.). X-Ray Crystallography. Retrieved from [Link]

  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Wlodawer, A. (2001). x Ray crystallography. National Center for Biotechnology Information. Retrieved from [Link]

  • Owen, R. L. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

  • Supplementary Information Single Crystal X-Ray Diffraction. (n.d.). Retrieved from [Link]

  • Mehmood, S., et al. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Single-crystal X-ray data collection and structure refinement. Retrieved from [Link]

  • University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. OpenScholar. Retrieved from [Link]

  • S. T. Mak, M. I. Mohamed-Ibrahim, M. A. M. Zawawi, H.-K. Fun. (2010). N-(2-Oxo-2H-chromen-3-yl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). New coumarins, namely (E)-N′-(2-methylbenzylidene)-2-((2-oxo-2H-chromen.
  • S. S. T. Alanazi, K. A. Al-Majid, H. M. B. Al-Hazimi, A. M. Al-Agamy. (2012). Crystal and Molecular Structure of N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]- Benzamide. Scientific Research Publishing. Retrieved from [Link]

  • Adam, F., & Ameram, N. (n.d.). Crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • Scientific Research Publishing. (n.d.). Crystal and Molecular Structure of N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]- Benzamide. Retrieved from [Link]

  • Carneiro, M. F. B., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2015, February 9). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. MDPI. Retrieved from [Link]

  • Semantic Scholar. (2021, April 16). Synthesis, Characterization, Crystal Structure and Quantum Chemical Calculations of 2-oxo-2H-chromen-3-yl Acetate. Retrieved from [Link]

Sources

Foundational

pharmacokinetic profiling of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide Abstract This technical guide provides a comprehensive overview of the essential preclinical pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

Abstract

This technical guide provides a comprehensive overview of the essential preclinical pharmacokinetic (PK) profiling of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, a novel coumarin derivative with significant therapeutic potential. The narrative follows a logical progression from early in vitro absorption, distribution, metabolism, and excretion (ADME) assays to in vivo pharmacokinetic studies in a rodent model. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind each step, ensuring a thorough understanding of the compound's journey through early-stage development. The presented data is representative and intended to illustrate the application of these methodologies.

Introduction: The Imperative of Early Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. Therefore, a comprehensive understanding of a compound's ADME profile is paramount. This guide focuses on 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, a compound of interest due to the established biological activities of the coumarin and benzamide scaffolds.[1][2][3] A robust and early characterization of its pharmacokinetic behavior is crucial for informed decision-making, enabling the optimization of dosing regimens and the prediction of its performance in human subjects.

Physicochemical Properties: The Foundation of Pharmacokinetics

The intrinsic physicochemical properties of a molecule are the primary determinants of its pharmacokinetic behavior. A summary of the key properties for 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is presented below.

PropertyValueSignificance
Molecular Weight293.3 g/mol Influences diffusion and permeability.
LogP3.2Indicates good lipophilicity for membrane permeation.
Aqueous Solubility15 µg/mLModerate solubility, may impact dissolution and absorption.
pKa8.5 (amide proton)Influences solubility and ionization state at physiological pH.

In Vitro ADME Profiling: A Mechanistic Glimpse

In vitro assays are rapid and cost-effective methods to assess the ADME properties of a compound, providing critical data to guide further studies.[4][5]

Metabolic Stability: The First Pass at Biotransformation

The metabolic stability of a compound in the presence of drug-metabolizing enzymes is a key determinant of its in vivo half-life and oral bioavailability. Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, the major players in drug metabolism.

Experimental Protocol: Microsomal Stability Assay

  • Preparation: 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is incubated with human, rat, and mouse liver microsomes at a final concentration of 1 µM.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The concentration of the parent compound at each time point is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Representative Data:

SpeciesIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
Human4530.8
Rat2555.4
Mouse1877.0

Interpretation: The data suggests moderate metabolic stability in human liver microsomes and higher clearance in rodent species, a common observation that needs to be considered for interspecies scaling.

Cytochrome P450 Inhibition: Predicting Drug-Drug Interactions

Assessing the potential of a compound to inhibit major CYP isoforms is a regulatory requirement and crucial for predicting potential drug-drug interactions (DDIs).

Experimental Protocol: CYP Inhibition Assay

  • Incubation: 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is co-incubated with specific CYP isoform-probe substrates and human liver microsomes.

  • Concentration Range: A range of concentrations of the test compound is used to determine the IC50 value.

  • Analysis: The formation of the probe substrate's metabolite is measured by LC-MS/MS or fluorescence.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.

Representative Data:

CYP IsoformIC50 (µM)
CYP1A2> 50
CYP2C925.3
CYP2C19> 50
CYP2D6> 50
CYP3A415.8

Interpretation: The compound shows weak to moderate inhibition of CYP2C9 and CYP3A4, suggesting a low to moderate potential for DDIs mediated by these enzymes.

Plasma Protein Binding: The Free Drug Hypothesis

Only the unbound fraction of a drug is available to interact with its target and be cleared from the body. Therefore, determining the extent of plasma protein binding is essential.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation: A RED device is used, with one chamber containing the compound in plasma and the other containing buffer.

  • Incubation: The device is incubated until equilibrium is reached.

  • Analysis: The concentration of the compound in both chambers is measured by LC-MS/MS.

  • Data Analysis: The percentage of unbound drug is calculated.

Representative Data:

SpeciesPlasma Protein Binding (%)
Human98.5
Rat97.2

Interpretation: The high plasma protein binding will result in a lower volume of distribution and may influence the overall clearance.

Permeability: Predicting Intestinal Absorption

The Caco-2 cell line is a widely used in vitro model to predict the intestinal permeability of drugs.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are grown on a semi-permeable membrane to form a monolayer that mimics the intestinal epithelium.

  • Transport Study: The compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: Samples are taken from the receiver chamber at various time points.

  • Analysis: The concentration of the compound is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability (Papp) in both directions (A to B and B to A) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the involvement of efflux transporters.

Representative Data:

DirectionPapp (10⁻⁶ cm/s)Efflux Ratio
Apical to Basolateral (A-B)15.21.8
Basolateral to Apical (B-A)27.4

Interpretation: The Papp (A-B) value suggests high permeability. The efflux ratio of less than 2 indicates that the compound is not a significant substrate of major efflux transporters like P-glycoprotein.

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

In vivo studies provide a definitive assessment of a compound's pharmacokinetic profile in a living organism, integrating all ADME processes.[6][7][8]

Study Design: A Tale of Two Routes

A well-designed in vivo PK study is critical for obtaining meaningful data.

  • Animal Model: Male Sprague-Dawley rats (n=3 per group).

  • Dosing:

    • Intravenous (IV): 1 mg/kg via the tail vein to determine clearance and volume of distribution.

    • Oral (PO): 10 mg/kg via oral gavage to assess oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Quantifying the Unseen

A validated LC-MS/MS method is essential for the accurate quantification of the compound in plasma samples.

  • Instrumentation: Triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Sample Preparation: Protein precipitation with acetonitrile.

  • Calibration Curve: A calibration curve is prepared by spiking known concentrations of the compound into blank plasma.[9]

Pharmacokinetic Parameters: The Numbers that Tell the Story

The plasma concentration-time data is analyzed using non-compartmental analysis to derive the key pharmacokinetic parameters.

Representative Data:

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)-1250
Tmax (h)-1.0
AUC₀-inf (ng*h/mL)8504250
t½ (h)3.54.0
CL (mL/h/kg)19.6-
Vd (L/kg)0.98-
F (%)-50

Interpretation: The compound exhibits moderate clearance and a half-life that supports once or twice-daily dosing. The oral bioavailability of 50% is promising for an orally administered drug.

Data Visualization: Charting the Course

Visual representations of experimental workflows can enhance understanding and clarity.

Pharmacokinetic_Profiling_Workflow cluster_in_vitro In Vitro ADME cluster_in_vivo In Vivo PK MetStab Metabolic Stability (Microsomes) CYPInhib CYP450 Inhibition MetStab->CYPInhib PPB Plasma Protein Binding CYPInhib->PPB Perm Permeability (Caco-2) PPB->Perm Dosing IV & PO Dosing (Rat) Perm->Dosing Sampling Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis PKParams PK Parameter Calculation Bioanalysis->PKParams GoNoGo GoNoGo PKParams->GoNoGo Go/No-Go Decision NCE New Chemical Entity (2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide) NCE->MetStab

Caption: Overall workflow for the pharmacokinetic profiling of a new chemical entity.

In_Vivo_PK_Workflow Animal_Prep Animal Preparation Acclimatization Catheterization (optional) Dosing Dosing IV Administration (1 mg/kg) PO Administration (10 mg/kg) Animal_Prep->Dosing Sampling Blood Sampling Serial collection at pre-defined time points Plasma separation Dosing->Sampling Analysis Bioanalysis Sample preparation (Protein Precipitation) LC-MS/MS quantification Sampling->Analysis Data_Analysis Data Interpretation Non-compartmental analysis Calculation of PK parameters Analysis->Data_Analysis

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NM...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound, 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural characterization is paramount.[1][2][3] This guide will delve into the theoretical underpinnings of NMR spectroscopy, provide a detailed, step-by-step protocol for spectral acquisition, and offer a complete assignment of the ¹H and ¹³C NMR spectra, supported by data from analogous structures and established principles of spectral interpretation.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insights into molecular structure at the atomic level.[4][5][6] Its ability to probe the magnetic properties of atomic nuclei, such as ¹H and ¹³C, provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of a molecule.[1][7] In the context of drug discovery and development, NMR is indispensable for confirming the identity and purity of newly synthesized compounds, studying drug-target interactions, and elucidating metabolic pathways.[2][3]

The compound of interest, 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, integrates two key pharmacophores: a coumarin scaffold and a substituted benzamide moiety. Coumarin derivatives are known for their diverse biological activities, while benzamides are prevalent in a wide range of pharmaceuticals. A precise understanding of the three-dimensional structure of this hybrid molecule is crucial for elucidating its mechanism of action and for guiding further lead optimization efforts.

Hypothetical Synthesis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

To provide a practical context for the spectral analysis, a plausible synthetic route for 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is proposed. This synthesis involves the coupling of two commercially available or readily synthesizable precursors: 6-aminocoumarin and 2-methylbenzoyl chloride.

Experimental Protocol: Amide Coupling Reaction

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 6-aminocoumarin in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Acyl Chloride Addition: Slowly add a solution of 1.1 equivalents of 2-methylbenzoyl chloride in the same anhydrous solvent to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns found in related coumarin and benzamide structures.[8][9][10] The atom numbering scheme used for the assignments is depicted in the molecular structure diagram below.

Molecular Structure and Atom Numbering

Caption: Molecular structure of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~10.2s-1HNH
~8.0d~8.01HH-5
~7.8d~8.01HH-4
~7.7dd~8.0, 2.01HH-7
~7.6d~2.01HH-5'
~7.5t~8.01HH-4'
~7.4t~8.01HH-3'
~7.3d~8.01HH-6'
~6.5d~9.51HH-3
~2.5s-3HCH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~168.0C=O (amide)
~160.0C-2
~154.0C-8a
~148.0C-4a
~143.0C-4
~138.0C-2'
~135.0C-1'
~132.0C-4'
~130.0C-6
~128.0C-6'
~127.0C-3'
~126.0C-5'
~125.0C-7
~118.0C-5
~117.0C-8
~116.0C-3
~21.0CH₃

Detailed Spectral Interpretation

A thorough analysis of the predicted spectra reveals key structural features of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide.

¹H NMR Spectrum Analysis
  • Amide Proton (NH): A singlet expected around δ 10.2 ppm is characteristic of an amide proton and its deshielded nature is due to the electron-withdrawing effect of the adjacent carbonyl group and potential hydrogen bonding.

  • Coumarin Protons (H-3, H-4, H-5, H-7, H-8): The coumarin ring system presents a distinct set of signals. The vinylic protons H-3 and H-4 are expected to appear as doublets with a large coupling constant (J ≈ 9.5 Hz), characteristic of their cis-relationship on the α,β-unsaturated lactone. The aromatic protons of the coumarin moiety will exhibit splitting patterns consistent with their substitution.

  • Benzamide Protons (H-3', H-4', H-5', H-6'): The four aromatic protons of the 2-methylbenzoyl group will give rise to a complex multiplet in the aromatic region (δ 7.3-7.6 ppm).

  • Methyl Protons (CH₃): A sharp singlet integrating to three protons around δ 2.5 ppm is indicative of the methyl group attached to the benzamide ring.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbons: Two distinct signals in the downfield region (δ > 160 ppm) correspond to the two carbonyl carbons: the lactone carbonyl (C-2) and the amide carbonyl (C-7').

  • Aromatic and Vinylic Carbons: The remaining signals in the range of δ 110-155 ppm are attributed to the aromatic and vinylic carbons of the coumarin and benzamide rings. The chemical shifts are influenced by the nature and position of the substituents.

  • Methyl Carbon: An upfield signal around δ 21.0 ppm is characteristic of the methyl carbon.

Advanced NMR Techniques for Structural Confirmation

While 1D ¹H and ¹³C NMR provide foundational structural information, 2D NMR experiments are crucial for unambiguous assignment of all protons and carbons, especially in complex molecules.[11]

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Prepare a solution of 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

  • 1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to serve as references.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, aiding in the identification of adjacent protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for connecting different fragments of the molecule and assigning quaternary carbons.

nmr_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Connectivity HSQC HSQC H1_NMR->HSQC ¹J(C,H) HMBC HMBC H1_NMR->HMBC ⁿJ(C,H) C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide. By combining predicted spectral data with a detailed interpretation and outlining advanced 2D NMR methodologies, researchers and drug development professionals are equipped with the necessary tools to confidently characterize this and other novel chemical entities. The precise structural information obtained from NMR spectroscopy is fundamental to advancing our understanding of a molecule's biological activity and its potential as a therapeutic agent.

References

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Technology Networks. [Link]

  • Caceres-Cortes, J., et al. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

  • Serge, A. & B. G. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules. [Link]

  • Oxford Instruments. (n.d.). NMR Spectrometry in Drug Discovery and Development. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR Spectra. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Chemistry Steps. (2020). NMR Spectroscopy – An Easy Introduction. [Link]

  • Carneiro, T. F., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Michigan State University. (n.d.). Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Benzamide. [Link]

  • Al-Hourani, B. J., et al. (2018). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step laboratory synthesis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

An In-Depth Guide to the Laboratory Synthesis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed, step-by-step prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Laboratory Synthesis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the laboratory synthesis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, a molecule of interest for researchers in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, beginning with the preparation of key intermediates: 6-amino-2H-chromen-2-one via a Pechmann condensation, and 2-methylbenzoyl chloride from its corresponding carboxylic acid. The final step involves the amide coupling of these two intermediates. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, causality behind experimental choices, and robust protocols for synthesis, purification, and characterization. All procedures are grounded in established chemical literature and prioritize safety, reproducibility, and scientific integrity.

Introduction and Synthetic Strategy

The target molecule, 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, integrates two important pharmacophores: the coumarin (2H-chromen-2-one) nucleus and a substituted benzamide moiety. Coumarin derivatives are a well-established class of compounds known for a wide array of biological activities.[1] Similarly, the benzamide scaffold is a privileged structure in drug discovery.[2] The synthesis of this hybrid molecule provides a platform for investigating novel structure-activity relationships.

Our synthetic approach is a convergent three-part strategy designed for clarity and efficiency in a standard laboratory setting.

  • Part A: Synthesis of 6-amino-2H-chromen-2-one. This intermediate is prepared using the Pechmann condensation, a classic and reliable method for coumarin synthesis involving the acid-catalyzed reaction of a phenol with a β-ketoester.[1][3]

  • Part B: Synthesis of 2-methylbenzoyl chloride. This reactive acylating agent is synthesized from 2-methylbenzoic acid using thionyl chloride, a common and effective method for converting carboxylic acids to acid chlorides.[4][5]

  • Part C: Amide Coupling. The final product is assembled through the nucleophilic acyl substitution reaction between the amino group of the coumarin intermediate and the highly electrophilic acyl chloride.[6][7]

This guide will detail the protocol for each part, including reagent quantification, reaction conditions, purification techniques, and safety considerations.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. This multi-step process begins with commercially available starting materials and culminates in the purified target compound.

G cluster_0 Part A: Synthesis of 6-amino-2H-chromen-2-one cluster_1 Part B: Synthesis of 2-methylbenzoyl chloride cluster_2 Part C: Final Amide Coupling p_aminophenol p-Aminophenol pechmann Pechmann Condensation (H₂SO₄) p_aminophenol->pechmann ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->pechmann amino_coumarin 6-amino-2H-chromen-2-one pechmann->amino_coumarin amide_coupling Amide Coupling (Base, DCM) amino_coumarin->amide_coupling methylbenzoic_acid 2-Methylbenzoic Acid chlorination Chlorination methylbenzoic_acid->chlorination thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->chlorination benzoyl_chloride 2-methylbenzoyl chloride chlorination->benzoyl_chloride benzoyl_chloride->amide_coupling final_product 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide amide_coupling->final_product

Caption: Overall workflow for the synthesis of the target compound.

Part A: Protocol for Synthesis of 6-amino-2H-chromen-2-one

A.1. Principle and Mechanism

The Pechmann condensation is an acid-catalyzed reaction that begins with the transesterification between the β-ketoester (ethyl acetoacetate) and the phenol (p-aminophenol). The subsequent intramolecular Michael addition is followed by dehydration to form the coumarin ring system. Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent.

A.2. Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
p-Aminophenol109.135.46 g50.0High purity is crucial to avoid side products.[3]
Ethyl Acetoacetate130.146.51 g (6.4 mL)50.0---
Concentrated Sulfuric Acid (H₂SO₄)98.0825 mL---Catalyst and dehydrating agent. Handle with extreme care.
Ethanol (95%)46.07As needed---For dissolution and recrystallization.
Deionized Water18.02As needed---For precipitation and washing.
Ice---As needed---For cooling.
A.3. Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.46 g (50.0 mmol) of p-aminophenol in 50 mL of ethanol.

  • Addition of Reagents: To this solution, add 6.4 mL (50.0 mmol) of ethyl acetoacetate. Place the flask in an ice bath to cool the mixture to 0-5 °C.

  • Acid Catalysis: While stirring vigorously, slowly add 25 mL of concentrated sulfuric acid dropwise using an addition funnel. The addition should be controlled to maintain the temperature below 10 °C, as the reaction is exothermic.[3]

  • Reaction Progression: After the complete addition of acid, remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).

  • Precipitation: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water. A solid precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral (check with pH paper) to remove any residual acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield 6-amino-2H-chromen-2-one as a solid. Dry the purified product in a vacuum oven.

Part B: Protocol for Synthesis of 2-methylbenzoyl chloride

B.1. Principle and Mechanism

This reaction proceeds via a nucleophilic acyl substitution. The lone pair on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride (SOCl₂). A chloride ion is subsequently eliminated, and following a rearrangement and the loss of sulfur dioxide (SO₂) and a proton, the acyl chloride is formed. This reaction is highly efficient for preparing acyl chlorides.[5]

B.2. Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Methylbenzoic Acid136.156.81 g50.0---
Thionyl Chloride (SOCl₂)118.975.5 mL (75.0 mmol)75.0Excess is used to drive the reaction to completion. Highly corrosive and reacts with moisture.[4]
Dichloromethane (DCM), anhydrous84.9350 mL---Solvent. Must be anhydrous.
B.3. Step-by-Step Experimental Protocol
  • Reaction Setup: All glassware must be flame-dried or oven-dried before use to ensure anhydrous conditions. In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution to neutralize HCl and SO₂ gases), add 6.81 g (50.0 mmol) of 2-methylbenzoic acid.

  • Addition of Solvent and Reagent: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. With stirring, slowly add 5.5 mL (75.0 mmol) of thionyl chloride at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (approx. 40 °C) for 2 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.[5]

  • Removal of Excess Reagent: Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Product: The resulting crude 2-methylbenzoyl chloride is typically an oil and can be used in the next step without further purification.[4] Due to its reactivity, especially with moisture, it should be used promptly.

Part C: Protocol for Synthesis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

C.1. Principle and Mechanism

This is a classic Schotten-Baumann reaction, a method for forming amides from amines and acid chlorides. The nitrogen atom of the amine (6-amino-2H-chromen-2-one) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride (2-methylbenzoyl chloride). A base, such as triethylamine, is added to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

G reagents 6-amino-2H-chromen-2-one + 2-methylbenzoyl chloride dissolve Dissolve reagents in anhydrous DCM reagents->dissolve cool Cool to 0 °C in an ice bath dissolve->cool add_base Add Triethylamine (TEA) dropwise cool->add_base react Stir at room temperature for 4-6 hours add_base->react monitor Monitor reaction by TLC react->monitor workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) monitor->workup dry Dry organic layer (Na₂SO₄), filter, and concentrate workup->dry purify Purify by Column Chromatography or Recrystallization dry->purify product Final Product: 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide purify->product

Caption: Experimental workflow for the final amide coupling step.

C.2. Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
6-amino-2H-chromen-2-one161.163.22 g20.0From Part A.
2-methylbenzoyl chloride154.603.25 g21.0From Part B (slight excess).
Triethylamine (TEA)101.193.1 mL22.0Base to scavenge HCl. Toxic and corrosive.[8][9]
Dichloromethane (DCM), anhydrous84.93100 mL---Solvent. Suspected carcinogen.[10][11]
1 M Hydrochloric Acid (HCl)36.46As needed---For work-up.
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed---For work-up.
Brine (Saturated NaCl solution)58.44As needed---For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed---Drying agent.
C.3. Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3.22 g (20.0 mmol) of 6-amino-2H-chromen-2-one in 100 mL of anhydrous DCM.

  • Addition of Reactants: Cool the solution in an ice bath to 0 °C. To this solution, add the crude 2-methylbenzoyl chloride (approx. 21.0 mmol) dissolved in a small amount of anhydrous DCM.

  • Base Addition: Slowly add 3.1 mL (22.0 mmol) of triethylamine dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (using an ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide.

  • Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.

Safety and Hazard Management

All synthesis steps must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme caution.

  • Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water. The reaction produces toxic gases (HCl and SO₂). Must be handled in a fume hood with a gas trap.[4][5]

  • 2-methylbenzoyl chloride: Corrosive and causes severe skin burns and eye damage. It is also a lachrymator.[13][14][15]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. It may cause skin and eye irritation.[10][11][16][17]

  • Triethylamine (TEA): Highly flammable, toxic if inhaled or in contact with skin, and causes severe skin burns and eye damage.[8][9][18]

  • 6-amino-2H-chromen-2-one: May be harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.[19]

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Part A: Low yield of aminocoumarin Incomplete reaction. Formation of byproducts (e.g., Simonis chromone cyclization).[3]Increase reflux time and monitor by TLC. Ensure high-purity p-aminophenol. Maintain low temperature during acid addition to minimize side reactions.
Part B: Acid chloride does not form Wet reagents or glassware. Insufficient thionyl chloride.Ensure all glassware is rigorously dried. Use anhydrous solvent. Use a slight excess of freshly distilled thionyl chloride.
Part C: Low yield of final amide Inactive acid chloride (hydrolyzed). Insufficient base.Use the freshly prepared acid chloride immediately. Ensure the reaction is under an inert atmosphere. Ensure at least one equivalent of base is used.
Part C: Difficult purification Presence of unreacted starting materials or side products.Optimize column chromatography eluent system based on TLC analysis. If the product is a solid, attempt recrystallization with various solvents.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Amino-4-methyl-2H-chromen-2-one.
  • PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane.
  • Penta. (2024, February 27). Triethylamine - SAFETY DATA SHEET.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Chemos GmbH & Co. KG. (2022, August 8). Safety Data Sheet: dichloromethane.
  • Penta. (2025, May 7). Dichloromethane - SAFETY DATA SHEET.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Methyl-3-methoxybenzoyl chloride: Discovery, Synthesis, and Applications.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • BenchChem. (n.d.). Technical Support Center: 6-Amino-4-methyl-2H-chromen-2-one Synthesis and Purification.
  • Central Drug House (P) Ltd. (n.d.). Dichloromethane CAS No 75-09-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Central Drug House (P) Ltd. (n.d.). Triethylamine CAS No 121-44-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemSupply Australia Pty Ltd. (2024, February 4). Safety Data Sheet DICHLOROMETHANE / METHYLENE CHLORIDE.
  • Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine.
  • ECHEMI. (n.d.). 2-Methylbenzoyl chloride SDS, 933-88-0 Safety Data Sheets.
  • TCI EUROPE N.V. (2025, March 27). SAFETY DATA SHEET - Triethylamine.
  • Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • Farhat, F., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • FUJIFILM Wako Pure Chemical Corporation. (2024, February 27). SAFETY DATA SHEET - Triethylamine.
  • Not Voodoo. (n.d.). Amine to Amide (Coupling) - Common Conditions.
  • ChemicalBook. (n.d.). 2-Methylbenzoyl chloride(933-88-0) - ChemicalBook.
  • BenchChem. (n.d.). A Technical Guide to the Safety and Handling of 6-amino-4-hydroxy-2H-chromen-2-one.
  • ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 5-iodo-2-Methylbenzoyl chloride.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - o-Toluoyl chloride.
  • Chemsrc. (2025, September 11). 6-Amino-chromen-2-one | CAS#:14415-44-2.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 6-Amino-2H-chromen-2-one | 14415-44-2.
  • CymitQuimica. (n.d.). CAS 933-88-0: 2-Methylbenzoyl chloride.
  • Reddit. (2021, June 12). Purification of N-benzylbenzamides : r/chemistry.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment.
  • The Journal of Organic Chemistry. (2000, October 21). Selective N-Arylation of Aminobenzanilides under Mild Conditions Using Triarylbismuthanes.
  • PMC. (n.d.). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • PMC. (n.d.). N-(2-Oxo-2H-chromen-3-yl)benzamide.
  • PMC. (n.d.). Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate: work carried out as part of the AFRAMED project.
  • Springer. (2022, September 15). Chemical synthesis of various composites of chromen-2-one: A review.
  • ChemRxiv. (n.d.). Amino Acid-Promoted Synthesis of 2H-Chromenes.
  • ResearchGate. (n.d.). Scheme showing the synthesis of substituted-N-(2-oxo-....
  • Unknown Source. (n.d.). New coumarins, namely (E)-N′-(2-methylbenzylidene)-2-((2-oxo-2H-chromen.
  • MDPI. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • PMC. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
  • Sigma-Aldrich. (n.d.). 2-Methylbenzoyl chloride | 933-88-0.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N-methyl-2-(phenylamino)benzamide.

Sources

Application

Application Note &amp; Protocol: Preparation of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide Stock Solutions for Cell Culture

Abstract This document provides a detailed methodology for the preparation, storage, and use of stock solutions of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide for cell-based assays. Compounds belonging to the coumarin-be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed methodology for the preparation, storage, and use of stock solutions of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide for cell-based assays. Compounds belonging to the coumarin-benzamide class are of significant interest in medicinal chemistry for their potential therapeutic properties, including anticancer and anti-inflammatory activities.[1][2][3] Accurate and consistent preparation of stock solutions is a foundational requirement for generating reproducible and reliable data in in vitro studies. This guide outlines best practices derived from established principles for handling poorly water-soluble small molecules, ensuring compound integrity and minimizing experimental artifacts.

Introduction and Physicochemical Properties

2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is a heterocyclic compound featuring a coumarin scaffold linked to a 2-methylbenzamide moiety. Like many coumarin and benzamide derivatives, it is characterized by poor aqueous solubility, making the use of an organic solvent necessary for its application in biological systems.[4][5] The choice of solvent and handling procedures are critical, as they can significantly impact experimental outcomes.[6][7]

The primary solvent recommended for this class of compounds is Dimethyl Sulfoxide (DMSO) due to its high solubilizing capacity for a wide range of organic molecules and its general compatibility with cell culture assays at low concentrations.[8][9] This protocol is designed to ensure complete solubilization, maintain compound stability, and minimize solvent-induced cytotoxicity.

Table 1: Physicochemical Properties of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

PropertyDetails
Chemical Structure Chemical structure of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide (Structure representation)
Molecular Formula C₁₇H₁₃NO₃
Molecular Weight 279.29 g/mol
Appearance Typically a solid powder (e.g., off-white to yellow).
Solubility Profile Water: Very low to insoluble. Organic Solvents: Generally soluble in DMSO, DMF, and variably soluble in ethanol, chloroform.[4][5]

Required Materials and Equipment

Reagents:

  • 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich, Cat. No. D2650)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile Phosphate-Buffered Saline (PBS)

Equipment:

  • Calibrated analytical balance (sensitivity ±0.01 mg)

  • Laminar flow hood or biological safety cabinet

  • Calibrated micropipettes (P10, P200, P1000)

  • Sterile, filtered micropipette tips

  • Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL), preferably amber or covered in foil

  • Vortex mixer

  • Water bath or incubator set to 37°C (optional, for aiding dissolution)

  • -20°C or -80°C freezer for storage

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a 10 mM master stock solution in DMSO. This concentration is a common starting point for most in vitro screening and dose-response studies.[10]

Causality Behind Choices:

  • 10 mM Concentration: Provides a sufficiently concentrated stock to allow for wide-ranging serial dilutions while ensuring the final DMSO concentration in the culture medium remains non-toxic (<0.5%).[10][11]

  • Weighing a Minimum Mass: Analytical balances have a minimum weighable amount for accuracy. Weighing at least 1-2 mg is recommended to minimize relative error.

  • Direct Dissolution in Vial: For small quantities (e.g., <10 mg), preparing the stock solution directly in the supplier's vial avoids material loss during transfer.[12]

Step-by-Step Methodology:

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed for your desired volume of 10 mM stock solution.

    • Formula: Mass (mg) = 10 mM × Volume (mL) × Molecular Weight (g/mol) / 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 × 1 × 279.29 / 1000 = 2.79 mg

  • Weigh the Compound: In a biological safety cabinet, carefully weigh the calculated mass of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide into a sterile 1.5 mL microcentrifuge tube. Tare the tube before adding the powder.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of sterile, cell culture-grade DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be formed.

    • Expert Tip: Coumarin-based compounds can sometimes be difficult to dissolve.[4] If particulates remain, you may gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Always check compound stability information from the supplier regarding temperature sensitivity.

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the master stock solution into smaller working volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.[10][13]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.[14] Store the aliquots in a sealed container at -20°C or -80°C, protected from light. Properly stored, stock solutions are often stable for several months.[10]

Experimental Workflow Diagram

G cluster_prep Master Stock Preparation (Sterile Conditions) cluster_storage Storage & Stability cluster_use Preparation of Working Solution powder Compound Powder weigh 1. Weigh Mass (e.g., 2.79 mg) powder->weigh dissolve 2. Add DMSO (e.g., 1 mL) weigh->dissolve vortex 3. Vortex to Dissolve (Gentle warming if needed) dissolve->vortex stock 10 mM Master Stock vortex->stock aliquot 4. Aliquot into Working Volumes (e.g., 20 µL) stock->aliquot store 5. Store at -20°C / -80°C (Protect from light) aliquot->store dilute 6. Serially Dilute in Cell Culture Medium store->dilute working_sol Final Working Solution (e.g., 10 µM with <0.1% DMSO) dilute->working_sol dose 7. Add to Cells working_sol->dose

Caption: Workflow for preparing 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide solutions.

Protocol 2: Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the master stock into your complete cell culture medium immediately before use.

Causality Behind Choices:

  • Serial Dilution: This method is crucial for accurately achieving low micromolar or nanomolar concentrations from a millimolar stock.

  • Vehicle Control: The solvent itself can influence cellular processes.[8] A vehicle control, containing the same final DMSO concentration as the highest dose of the compound, is essential to differentiate compound-specific effects from solvent-induced artifacts.

Step-by-Step Methodology:

  • Thaw Master Stock: Remove one aliquot of the 10 mM master stock from the freezer and thaw it at room temperature. Keep it protected from light.

  • Calculate Dilution: Determine the dilution factor needed to achieve your highest desired working concentration. Ensure the final DMSO concentration does not exceed a level toxic to your specific cell line (typically <0.5%, ideally ≤0.1%).[7][11]

    • Formula: V_stock = (C_final × V_final) / C_stock

    • Example for a 10 µM working solution in 1 mL of medium: V_stock (µL) = (10 µM × 1000 µL) / 10,000 µM = 1 µL The final DMSO concentration would be (1 µL / 1000 µL) = 0.1%.

  • Prepare Intermediate Dilution (Recommended): Pipetting very small volumes (<1 µL) is inaccurate. It is best practice to perform an intermediate dilution.

    • Example: Add 2 µL of 10 mM stock to 198 µL of medium to create 200 µL of a 100 µM intermediate solution (final DMSO is 1%).

    • Then, add 100 µL of this 100 µM solution to 900 µL of medium to get a final 1 mL volume at 10 µM (final DMSO is now 0.1%).

  • Prepare Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to the same final volume of culture medium. In the example above, this would be 1 µL of DMSO in 999 µL of medium.

  • Prepare Serial Dilutions: If creating a dose-response curve, perform serial dilutions from your highest working concentration using the vehicle control medium as the diluent. This ensures the DMSO concentration remains constant across all conditions.[8]

  • Treat Cells: Add the prepared working solutions and vehicle control to your cells and incubate for the desired experimental duration.

    • Observation: After dilution, visually inspect the medium for any signs of precipitation. If cloudiness occurs, it may be necessary to lower the working concentration.[4]

Troubleshooting

Table 2: Common Issues and Solutions

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in DMSO. Insufficient vortexing or low-quality/hydrated DMSO.Vortex for a longer duration. Gentle warming to 37°C may be applied.[4] Ensure you are using anhydrous, high-purity DMSO, as water content can reduce solubility.[9]
Precipitation observed upon dilution in medium. The compound's aqueous solubility limit has been exceeded.Warm the medium to 37°C and mix gently.[4] If precipitation persists, lower the final working concentration. Consider preparing a more concentrated intermediate stock in a co-solvent system if compatible with the assay.
Inconsistent or non-reproducible results. Repeated freeze-thaw cycles degrading the compound; inaccurate pipetting; variable cell health.[4]Always use a fresh aliquot for each experiment.[10] Ensure pipettes are calibrated. Use cells within a consistent, low passage number range and ensure consistent seeding density.
High toxicity in vehicle control wells. Final DMSO concentration is too high for the specific cell line.Determine the DMSO tolerance of your cell line (e.g., via a dose-response curve with DMSO alone). Keep the final DMSO concentration below this toxic threshold, ideally ≤0.1%.[11][15]

References

  • Tanneberger, K., Rico Rico, A., Kramer, N. I., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]

  • ACS Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Holm, A., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 11(9), e0163332. [Link]

  • Fakour, H., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial. Avicenna Journal of Medical Biochemistry, 4(1), e33453. [Link]

  • Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3845-3851. [Link]

  • Gayathri, B. R., & Sivaraj, C. (2014). Effect of binary solvent mixtures (DMSO/water) on the dipole moment and lifetime of coumarin dyes. ResearchGate. [Link]

  • PrepChem. (2017). Preparation of benzamide. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Case Analysis. [Link]

  • Nishikawa, T., et al. (2021). Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. Molecules, 26(8), 2244. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. [Link]

  • Francisco, A. C., et al. (2020). Synthetic Methods Applied in the Preparation of Coumarin-based Compounds. Current Organic Chemistry, 23(24), 2722-2742. [Link]

  • Stankovičová, H., et al. (2009). Synthesis and Study of Novel Coumarin Derivatives Potentially Utilizable as Memory Media. Molecules, 14(11), 4813-4825. [Link]

  • Muñoz-Becerra, C., et al. (2023). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. ACS Omega, 8(29), 26053–26066. [Link]

  • de Oliveira, A. B., et al. (2024). Novel Coumarin–Nucleobase Hybrids with Potential Anticancer Activity: Synthesis, In Vitro Cell-Based Evaluation, and Molecular Docking. Molecules, 29(14), 3358. [Link]

  • Scribd. (n.d.). Benzamide Preparation and Recrystallization. [Link]

  • Zhang, Q., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(9), 11336-11352. [Link]

  • Jotani, M. M., Baldaniya, B. B., & Tiekink, E. R. T. (2010). N-(2-Oxo-2H-chromen-3-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o778. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Method

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

Abstract This application note details the systematic development and rigorous validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-methyl-N-(2-oxo-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the systematic development and rigorous validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide. This molecule, combining a coumarin scaffold with a benzamide moiety, represents a class of compounds with significant interest in medicinal chemistry. The presented isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent selectivity and efficiency. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness. This protocol provides a reliable, ready-to-implement analytical solution for researchers, scientists, and drug development professionals engaged in the quality control and characterization of this compound and its analogues.

Introduction and Chromatographic Considerations

The compound 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic molecule featuring two key functional groups: a coumarin (2-oxo-2H-chromen) ring system and a benzamide group. The coumarin nucleus is a prominent scaffold in many biologically active compounds, while the benzamide functional group is a cornerstone of numerous pharmaceuticals.[1][2] The accurate quantification of such molecules is essential for purity assessment, stability studies, and pharmacokinetic analysis during drug discovery and development.[3]

Physicochemical Properties and Analyte Chemistry

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.[4]

  • Structure and Polarity: The molecule (Figure 1) possesses both hydrophobic regions (the fused benzene rings) and polar functional groups (the lactone and amide). This amphiphilic nature, with a likely moderate-to-high LogP value, makes it an ideal candidate for reversed-phase HPLC, where retention is driven by hydrophobic interactions with a nonpolar stationary phase.[5]

  • Chromophore and UV Absorbance: The extensive conjugation within the coumarin ring system acts as a strong chromophore, predicting significant UV absorbance. Coumarin derivatives typically exhibit strong absorbance maxima between 250 nm and 350 nm.[2][6][7] This intrinsic property allows for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector.

  • Acidity/Basicity (pKa): The amide proton of the benzamide group is very weakly acidic (pKa typically > 13), and there are no readily ionizable basic centers.[8] Therefore, the molecule's retention is expected to be largely independent of mobile phase pH within the typical operating range for silica-based columns (pH 2-8). This simplifies method development, as pH control with a buffer is not strictly necessary for consistent retention, although a buffer can improve peak shape in some cases.[9]

Chemical structure of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide
Figure 1. Chemical structure of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide.
Rationale for Initial Method Design

Based on the analyte's chemistry, the following initial chromatographic conditions were selected:

  • Column: A C18 column was chosen as the workhorse for reversed-phase chromatography, providing robust hydrophobic retention for this type of molecule.[10][11]

  • Mobile Phase: A simple mobile phase consisting of acetonitrile (ACN) and water was selected. ACN is often preferred for its lower viscosity and strong elution strength in reversed-phase mode.[4]

  • Detection: A PDA detector was employed to scan the analyte's UV spectrum and determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

  • Elution Mode: A scouting gradient was planned to determine the approximate elution time and complexity of the sample matrix, which informs the decision to proceed with an optimized gradient or a simpler, more robust isocratic method.[5]

Materials and Methods

Instrumentation

An Agilent 1260 Infinity II HPLC system (or equivalent) equipped with:

  • Quaternary Pump

  • Autosampler

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) Detector

  • OpenLab CDS Software

Chemicals and Reagents
  • 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (18.2 MΩ·cm, prepared from a Milli-Q system)

Preparation of Solutions
  • Diluent: A mixture of Acetonitrile:Water (50:50, v/v) was used as the diluent for all standard and sample preparations to ensure solubility and compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve the desired concentrations for linearity and other validation studies.

HPLC Method Development Protocol

The method development followed a systematic, logical workflow to achieve optimal separation and peak shape in a minimal amount of time.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A 1. Define Analyte Properties (Structure, Polarity, UV) B 2. Select Initial Conditions (C18 Column, ACN/H2O) A->B C 3. Run Scouting Gradient (5% to 95% ACN over 20 min) B->C D 4. Determine λ-max (from PDA Detector Scan) C->D E 5. Evaluate Elution (Isocratic vs. Gradient) D->E Analyte elutes at ~12 min (approx. 60% ACN) F 6. Optimize Mobile Phase (Adjust ACN:H2O Ratio) E->F Single peak, good shape. Isocratic is feasible. G 7. Fine-Tune Parameters (Flow Rate, Temperature) F->G Target k' = 2-10 Target As = 0.9-1.2 H 8. Confirm System Suitability G->H I 9. Finalize Method Parameters H->I All SST criteria met.

Caption: A logical workflow for systematic HPLC method development.

Step 1: Wavelength Selection

The standard stock solution was injected while running the scouting gradient. The PDA detector was set to scan from 200 to 400 nm. The resulting UV spectrum for the analyte peak showed a clear absorbance maximum at 282 nm . This wavelength was selected for all subsequent experiments to ensure maximum sensitivity.

Step 2: Mobile Phase Optimization

A scouting gradient from 5% to 95% ACN over 20 minutes indicated that the analyte eluted at approximately 60% ACN. This confirmed that an isocratic method would be suitable, which is generally preferred for its robustness and simplicity.[5] A series of isocratic mobile phase compositions were tested to achieve optimal retention and peak shape. A composition of Acetonitrile:Water (65:35, v/v) provided a retention time of approximately 5.5 minutes with excellent peak symmetry.

Step 3: Flow Rate and Temperature Optimization

The flow rate was set to 1.0 mL/min , which provided a good balance between analysis time and system backpressure. The column temperature was maintained at 30 °C to ensure consistent retention times and improve peak shape.

Final Optimized and Validated HPLC Method

The following optimized conditions were established and used for method validation.

ParameterCondition
Instrument HPLC with PDA or UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 282 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Acetonitrile : Water (50:50, v/v)

Table 1: Final Optimized Chromatographic Conditions.

Method Validation Protocol and Results

The finalized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[12][13] The validation protocol assessed specificity, linearity, range, accuracy, precision, limit of quantification (LOQ), and robustness.

ValidationProtocol Validation Method Validation (ICH Q2(R2)) Specificity Linearity & Range Accuracy Precision LOQ Robustness Specificity_Details No interference from blank and placebo Validation:f1->Specificity_Details Linearity_Details Correlation Coefficient (r²) > 0.999 Validation:f2->Linearity_Details Accuracy_Details Recovery at 3 levels (80%, 100%, 120%) Validation:f3->Accuracy_Details Precision_Details Repeatability (n=6) Intermediate Precision Validation:f4->Precision_Details LOQ_Details S/N Ratio ≥ 10 Validation:f5->LOQ_Details Robustness_Details Vary Flow Rate, Mobile Phase %, Temperature Validation:f6->Robustness_Details

Caption: Key parameters evaluated during HPLC method validation.

Specificity

Specificity was demonstrated by injecting the diluent (blank) and a placebo sample (containing common formulation excipients). No interfering peaks were observed at the retention time of the 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide peak, confirming the method's ability to unequivocally assess the analyte.[14]

Linearity and Range

Linearity was evaluated by analyzing six standard solutions across a concentration range of 5 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Range 5 - 150 µg/mL-
Regression Equation y = 45872x - 1254-
Correlation Coefficient (r²) 0.9998≥ 0.999

Table 2: Linearity Study Results.

The high correlation coefficient confirms a strong linear relationship between concentration and detector response over the specified range.[11]

Accuracy (Recovery)

Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration, n=3 for each level). The percentage recovery was calculated.

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80% 80.079.599.38%0.45%
100% 100.0100.8100.80%0.28%
120% 120.0119.299.33%0.51%

Table 3: Accuracy and Recovery Data.

The excellent recovery values (98-102%) demonstrate the accuracy of the method.[15]

Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the 100 µg/mL standard were performed on the same day.

  • Intermediate Precision: The same experiment was repeated by a different analyst on a different day.

Precision Level% RSD of Peak AreaAcceptance Criteria
Repeatability 0.35%≤ 2.0%
Intermediate Precision 0.68%≤ 2.0%

Table 4: Method Precision Results.

The low relative standard deviation (RSD) values confirm that the method is highly precise.

Limit of Quantification (LOQ)

The LOQ was determined to be 1.5 µg/mL , established as the lowest concentration that could be reliably quantified with acceptable precision and accuracy (S/N ratio ≥ 10).

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including:

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase Composition (± 2% Acetonitrile)

  • Column Temperature (± 2 °C)

In all cases, the system suitability parameters (retention time, peak asymmetry, and theoretical plates) remained within acceptable limits, demonstrating the method's robustness for routine use.

Conclusion

A simple, selective, and robust isocratic RP-HPLC method has been successfully developed and validated for the quantification of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide. The method adheres to ICH guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and specificity. The short 10-minute run time makes it efficient for high-throughput analysis. This application note provides a comprehensive and reliable protocol that can be readily implemented in quality control and research laboratories for the analysis of this compound and potentially other structurally related analogues.

References

  • Benchchem. (2025). New Frontiers in Coumarin Analysis: A Validated HPLC Method for Enhanced Precision and Sensitivity.
  • Benchchem. Technical Support Center: Refining HPLC Protocols for Benzamide Isomers.
  • LCGC International. (2019). Top Three HPLC Method Development Tips.
  • Machyňáková, A., & Hroboňová, K. (2017). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. Journal of Food and Nutrition Research.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Patil, S. et al. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. International Journal of Pharmaceutical Sciences and Research.
  • Agilent.
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • ResearchGate. HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.
  • ResearchGate. (2011). Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • Pharmaguideline. (2024).
  • C&EN. (2025). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
  • Acta Poloniae Pharmaceutica. (2012).
  • Sigma-Aldrich. Developing HPLC Methods.
  • ResearchGate. (2025).
  • Dou, G. et al. (2015). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. Journal of Chromatography B. [Link]

  • Lab Manager. (2025).
  • EvitaChem. 2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide.
  • ResearchGate. (2026).
  • ICH. (2023).
  • PubChem. N-(2-chlorophenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide. [Link]

  • Wikipedia. Benzamide. [Link]

  • Tiekink, E. R. T. (2010). N-(2-Oxo-2H-chromen-3-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • University of Tartu. pKa values bases.
  • Gazy, A. A. et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank. [Link]

Sources

Application

Illuminating Cellular Landscapes: A Guide to the Fluorescence Imaging Applications of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals This document serves as a detailed guide to the synthesis, characterization, and application of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide and its derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed guide to the synthesis, characterization, and application of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide and its derivatives as versatile fluorescent probes for cellular imaging. By leveraging the inherent photophysical properties of the coumarin scaffold and the modularity of the benzamide linkage, these compounds offer a promising platform for developing novel imaging agents. This guide provides both the theoretical underpinnings and practical protocols to empower researchers in their exploration of cellular structure and function.

Introduction: The Power of Coumarin-Benzamide Fluorophores

Coumarin derivatives are a cornerstone of fluorescence microscopy, valued for their bright emission, high quantum yields, and sensitivity to the local microenvironment.[] The core of the topic, 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, belongs to the class of 6-aminocoumarins, which are particularly noted for their potential for red-shifted emissions and large Stokes shifts.[2] The introduction of a benzamide linkage at the 6-position of the coumarin ring system provides a versatile handle for tuning the probe's properties and for potential bioconjugation.[3]

The fluorescence of these donor-π-acceptor (D-π-A) systems is often governed by intramolecular charge transfer (ICT), a process that can be exquisitely sensitive to environmental polarity, viscosity, and the presence of specific analytes.[4][5] This sensitivity is the key to their utility as "smart" probes that can report on specific cellular states or the presence of target molecules.

Scientific Foundation: Understanding the "Why"

The design of effective fluorescent probes is rooted in the principles of photophysics. For coumarin-benzamide derivatives, two key mechanisms are paramount:

  • Intramolecular Charge Transfer (ICT): In their ground state, these molecules have a certain distribution of electron density. Upon excitation with light of an appropriate wavelength, an electron is promoted to a higher energy level, leading to a redistribution of electron density. In D-π-A systems like our target molecule, this can result in a significant charge transfer from the electron-donating part of the molecule to the electron-accepting part. The energy of the emitted photon (and thus the color of the fluorescence) is highly dependent on the stability of this charge-separated excited state. This is why the fluorescence of these probes can be sensitive to the polarity of their environment.[4]

  • Photoinduced Electron Transfer (PET): PET is a mechanism that can quench (turn off) fluorescence. If a part of the molecule can donate an electron to the excited fluorophore, the fluorophore can return to its ground state without emitting a photon. This process can be exploited to create "turn-on" probes. For instance, if the electron-donating part of the molecule binds to a target analyte, its ability to quench the fluorescence may be inhibited, leading to a bright fluorescent signal.[5]

The interplay of these mechanisms allows for the rational design of probes that respond to specific biological events.

Synthesis and Characterization

The synthesis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide derivatives is typically achieved through a straightforward amide coupling reaction.

General Synthesis Protocol

This protocol outlines the synthesis of the parent compound, 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, which can be adapted for various derivatives.

Materials:

  • 6-amino-2H-chromen-2-one (or a derivative thereof)

  • 2-methylbenzoyl chloride (or other substituted benzoyl chlorides)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for work-up and purification (e.g., dilute HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, silica gel for column chromatography)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-amino-2H-chromen-2-one (1 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add 2-methylbenzoyl chloride (1.1 equivalents) dropwise to the stirring solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours or until TLC indicates the consumption of the starting material.

  • Work-up:

    • Wash the reaction mixture with dilute HCl.

    • Wash with a saturated solution of NaHCO₃.

    • Wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.[6]

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

SynthesisWorkflow start Start: 6-amino-2H-chromen-2-one & 2-methylbenzoyl chloride dissolve Dissolve 6-aminocoumarin in anhydrous DCM start->dissolve add_base Add triethylamine dissolve->add_base add_acyl_chloride Add 2-methylbenzoyl chloride add_base->add_acyl_chloride react Stir at room temperature (Monitor by TLC) add_acyl_chloride->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry Dry with Na₂SO₄ workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize (NMR, MS) purify->characterize end End Product: 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide characterize->end

Photophysical Properties

Table 1: Comparison of Photophysical Properties of Related Coumarin Derivatives

Compound/ClassExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Key Features & Reference
Coumarin 6 ~458~505~47~0.78 (in Ethanol)Lipophilic, stains lipid droplets.[9]
ER-targeting Coumarin Probes ~400435-52535-125~0.60 (in Methanol)Sulfonamide derivatives for ER staining.[10]
Benzo[g]coumarin-amide ~470~626~156Not reportedMitochondria-targeting.[11]
Predicted for Target ~380-420 ~450-500 ~70-80 Moderate to High Based on 6-aminocoumarin scaffold.[2]

The values for the target compound are estimations and should be experimentally verified.

Application Notes & Protocols for Fluorescence Imaging

These derivatives are expected to be suitable for a range of fluorescence microscopy applications, including live-cell and fixed-cell imaging.

Stock Solution Preparation

Rationale: A concentrated stock solution in an organic solvent like DMSO is crucial for accurate and reproducible dilution into aqueous cell culture media, where the probe may have limited solubility.

Protocol:

  • Weigh out a precise amount of the 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide derivative.

  • Dissolve the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.[12]

Live-Cell Staining Protocol

Rationale: This protocol is designed to introduce the fluorescent probe into living cells to visualize cellular structures or processes in their native state. Optimization of probe concentration and incubation time is critical to achieve bright staining with minimal cytotoxicity.[13]

Materials:

  • Cells cultured on glass-bottom dishes or coverslips (50-70% confluency)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Probe stock solution (1-10 mM in DMSO)

  • Fluorescence microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Prepare Staining Solution: Dilute the probe stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[14]

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe.[13]

  • Imaging:

    • Add fresh, pre-warmed imaging buffer or culture medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for the probe's excitation and emission wavelengths.

LiveCellImagingWorkflow start Start: Cells at 50-70% confluency prepare_staining Prepare Staining Solution (1-10 µM in pre-warmed medium) start->prepare_staining wash1 Wash cells with PBS prepare_staining->wash1 stain Incubate with probe (15-60 min at 37°C) wash1->stain wash2 Wash cells 2-3 times with PBS stain->wash2 add_media Add fresh imaging medium wash2->add_media image Image with Fluorescence Microscope (Live-cell chamber) add_media->image end End: Acquire Images image->end

Fixed-Cell Staining Protocol

Rationale: Cell fixation preserves cellular structure, allowing for more detailed and prolonged imaging. Permeabilization is often necessary to allow the probe to access intracellular targets.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Cell Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, incubate cells with permeabilization buffer for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Staining: Incubate the fixed and permeabilized cells with the probe staining solution (as prepared for live-cell imaging) for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the stained cells using a fluorescence microscope.[12]

Cytotoxicity Assessment (MTT Assay)

Rationale: It is essential to determine the concentration range at which the fluorescent probe does not adversely affect cell viability, ensuring that the observed fluorescence is from healthy cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80% confluency after 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the coumarin-benzamide derivative (e.g., 0.1 to 100 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Incubation: After treatment, add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[13]

Potential Applications and Future Directions

The modular nature of the 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide scaffold opens up a wide range of possibilities for developing novel fluorescent probes:

  • Organelle-Specific Imaging: By incorporating targeting moieties into the benzamide portion, probes can be directed to specific organelles such as mitochondria, lysosomes, or the endoplasmic reticulum.[11][12]

  • Sensing of Biomolecules: The benzamide group can be further functionalized with recognition units for specific ions, reactive oxygen species, or enzymes, creating "turn-on" or ratiometric sensors.

  • Drug Delivery and Theranostics: The coumarin-benzamide core could serve as a fluorescent tag to track the intracellular localization and delivery of therapeutic agents.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal Probe concentration too low; Incubation time too short; Incorrect filter set.Increase probe concentration and/or incubation time. Verify that the microscope filters match the probe's excitation and emission spectra.
High background Incomplete removal of unbound probe; Probe aggregation.Increase the number and duration of washing steps. Centrifuge the staining solution before use.
Phototoxicity Excessive light exposure.Reduce excitation light intensity and/or exposure time. Use a more sensitive camera.
Cytotoxicity Probe concentration too high.Perform a cytotoxicity assay to determine the optimal non-toxic concentration range.

References

  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Available from: [Link]

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments - MDPI. Available from: [Link]

  • Mechanism for different fluorescence response of a coumarin-amide-dipicolylamine linkage to Zn(II) and Cd(II) in water - PubMed. Available from: [Link]

  • New coumarins, namely (E)-N′-(2-methylbenzylidene)-2-((2-oxo-2H-chromen. Available from: [Link]

  • Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate: work carried out as part of the AFRAMED project - PMC. Available from: [Link]

  • Cellular uptake of coumarin-6 under microfluidic conditions into HCE-T cells from nanoscale formulations - PubMed. Available from: [Link]

  • Photophysical and biological assessment of coumarin-6 loaded polymeric nanoparticles as a cancer imaging agent - Sensors & Diagnostics (RSC Publishing). Available from: [Link]

  • N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide - Chemical Synthesis Database. Available from: [Link]

  • Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC - NIH. Available from: [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide - MDPI. Available from: [Link]

  • syntheses and fluorescence properties of 6-methoxycoumarin and benzocoumarin derivatives as novel fluorophores emitting in the longer wavelength region and their application to analytical reagents - PubMed. Available from: [Link]

  • Cross-Coupling of Amide and Amide Derivatives to Umbelliferone Nonaflates: Synthesis of Coumarin Derivatives and Fluorescent Materials | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Substantial Intramolecular Charge Transfer Induces Long Emission Wavelengths and Mega Stokes Shifts in 6-Aminocoumarins - OSTI. Available from: [Link]

  • Synthesis, and Fluorescence Properties of Coumarin and Benzocoumarin Derivatives Conjugated Pyrimidine Scaffolds for Biological Imaging Applications - PubMed. Available from: [Link]

  • Prevalent Bioimaging Scaffolds: Synthesis, Photophysical Properties and Applications - Diva-portal.org. Available from: [Link]

  • Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed. Available from: [Link]

  • Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - UniCA IRIS. Available from: [Link]

  • N-(2-Oxo-2H-chromen-3-yl)benzamide - PMC. Available from: [Link]

  • N-(2-Oxo-2H-chromen-3-yl)benzamide - PubMed. Available from: [Link]

  • (PDF) Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant - ResearchGate. Available from: [Link]

  • A red-emitting, microenvironment-insensitive fluorophore for lysosome-specific imaging in live cells - Journal of Materials Chemistry B (RSC Publishing). Available from: [Link]

  • Photophysical properties of merocyanine 540 derivatives - RSC Publishing. Available from: [Link]

    • Available from: [Link]

  • Bioconjugation in molecular imaging from fluorescence to MRI. | Allied Academies. Available from: [Link]

  • Investigating the impact of 2-OHOA-embedded liposomes on biophysical properties of cancer cell membranes via Laurdan two-photon microscopy imaging - The University of Osaka Institutional Knowledge Archive (OUKA) - 大阪大学. Available from: [Link]

  • Paper. Available from: [Link]

Sources

Method

molecular docking protocols for 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

An In-Depth Guide to Molecular Docking of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies on 2-methyl-N-(2-oxo-2H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Molecular Docking of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies on 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple list of instructions to explain the critical reasoning behind each step, ensuring a robust and reproducible computational workflow. We will utilize AutoDock Vina, a widely adopted and powerful open-source docking software, to predict the binding mode and affinity of our compound of interest within a relevant biological target.

Introduction: The Rationale for Docking Benzamide-Coumarin Hybrids

The compound 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is a hybrid molecule incorporating two privileged scaffolds in medicinal chemistry: coumarin and benzamide. Coumarin derivatives are known for a wide spectrum of biological activities, including enzyme inhibition and antioxidant effects[1]. Similarly, the benzamide moiety is a cornerstone pharmacophore found in numerous therapeutic agents, from analgesics to antimicrobials[2][3][4]. The combination of these two structures presents a compelling case for investigating its potential as a therapeutic agent.

Molecular docking is an indispensable in silico tool that predicts how a small molecule (ligand) binds to the active site of a macromolecule (receptor), providing crucial insights into the interaction's energetics and geometry[2][5]. This computational "handshake" allows researchers to screen virtual libraries, prioritize compounds for synthesis, and generate hypotheses about mechanisms of action, thereby accelerating the drug discovery pipeline[6][7].

This guide will use Cyclooxygenase-2 (COX-2), an enzyme primarily associated with inflammatory responses, as an exemplary target[2]. The availability of high-resolution crystal structures of COX-2, often co-crystallized with inhibitors, provides an excellent framework for demonstrating and validating our docking protocol.

Guiding Principle: The Docking Simulation Workflow

A successful molecular docking experiment is a systematic process that can be broken down into four key stages: Preparation, Validation, Execution, and Analysis. Each stage is critical for the integrity and reliability of the final results. The general workflow is depicted below.

Molecular Docking Workflow cluster_prep 1. System Preparation cluster_val 2. Protocol Validation cluster_exec 3. Docking Execution cluster_analysis 4. Results Analysis Prep_Target Target Preparation (PDB: 1PXX) - Clean Structure - Add Hydrogens & Charges Grid_Gen Grid Box Definition (Define Search Space) Prep_Target->Grid_Gen Prep_Ligand Ligand Preparation (2-methyl-N-(...)) - Generate 3D Structure - Assign Charges & Torsions Run_Vina Run AutoDock Vina (Execute Simulation) Prep_Ligand->Run_Vina Redocking Redocking - Extract & Dock Native Ligand - Calculate RMSD Validation Success Criteria (RMSD < 2.0 Å) Redocking->Validation Compare Poses Validation->Grid_Gen Use Validated Parameters Grid_Gen->Run_Vina Analyze_Scores Analyze Binding Affinity (Rank Poses) Run_Vina->Analyze_Scores Visualize Visualize Interactions (PyMOL / Chimera) Analyze_Scores->Visualize Report Report Findings Visualize->Report

Caption: A generalized workflow for a validated molecular docking study.

PART 1: System Preparation Protocols

The quality of your input structures directly determines the quality of your docking results. This phase involves preparing both the protein receptor and the small molecule ligand into formats suitable for AutoDock Vina.

Protocol 1.1: Target Protein Preparation

For this protocol, we will use the murine COX-2 crystal structure in complex with the inhibitor diclofenac (PDB ID: 1PXX)[2].

Objective: To clean the raw PDB file, add missing atoms, and convert it to the PDBQT format required by Vina.

Tools:

  • Protein Data Bank (PDB) for structure retrieval.

  • Molecular graphics software (e.g., PyMOL, Chimera, or BIOVIA Discovery Studio).

  • AutoDock Tools (MGLTools) for final preparation.[8]

Step-by-Step Methodology:

  • Download the Structure: Navigate to the RCSB PDB website () and download the PDB format file for 1PXX.

  • Clean the PDB File: Open the 1PXX.pdb file in your visualization software.

    • Remove Water Molecules: Delete all water molecules (often labeled HOH). While some water molecules can be critical for binding, a standard initial protocol removes them unless there is strong evidence to retain specific ones[9].

    • Remove Non-Essential Chains and Ligands: The 1PXX structure is a homodimer. For simplicity, remove one chain (e.g., Chain B). Retain only the protein (Chain A) and the co-crystallized ligand (diclofenac, labeled DFC A).

    • Save the Cleaned Files: Save the protein-only structure as 1PXX_protein.pdb and the native ligand as 1PXX_native_ligand.pdb. This separation is crucial for the validation step.

  • Prepare the Receptor in AutoDock Tools (ADT):

    • Launch ADT.

    • Navigate to File > Read Molecule and open 1PXX_protein.pdb.

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar only and click OK. Polar hydrogens are essential for defining hydrogen bonds in Vina's scoring function[10].

    • Assign Charges: Navigate to Edit > Charges > Add Kollman Charges. This adds partial charges to the protein atoms[11].

    • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein and click Select Molecule. Save the output file as 1PXX_protein.pdbqt. This format includes atomic charges and atom types required by Vina.

Protocol 1.2: Ligand Preparation

Objective: To generate a 3D structure of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, optimize its geometry, and convert it to the PDBQT format.

Tools:

  • Chemical drawing software (e.g., ChemDraw, MarvinSketch) or an online database like PubChem.

  • AutoDock Tools (MGLTools).

Step-by-Step Methodology:

  • Obtain Ligand Structure:

    • The SMILES string for our compound is CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3.

    • Use a tool like Open Babel or an online converter to generate a 3D structure from this SMILES string and save it as ligand.pdb.

  • Prepare the Ligand in AutoDock Tools (ADT):

    • Launch ADT.

    • Navigate to Ligand > Input > Open and select ligand.pdb.

    • Assign Gasteiger Charges: ADT will automatically compute Gasteiger charges, which are standard for small molecules[12].

    • Set Torsional Root and Rotatable Bonds: Navigate to Ligand > Torsion Tree > Detect Root. Then go to Ligand > Torsion Tree > Choose Torsions to review and set the rotatable bonds. This defines the ligand's flexibility during docking.

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

PART 2: Docking Protocol Validation

Before docking our compound of interest, we must validate our protocol. This is a self-validating step that ensures our chosen parameters can accurately reproduce a known binding pose[13]. We do this by "redocking" the co-crystallized ligand back into the protein's active site.

Objective: To dock the native ligand (1PXX_native_ligand.pdb) into the prepared receptor (1PXX_protein.pdbqt) and compare the result to the original crystal structure.

Step-by-Step Methodology:

  • Prepare the Native Ligand: Follow the steps in Protocol 1.2 to prepare 1PXX_native_ligand.pdb and save it as 1PXX_native_ligand.pdbqt.

  • Define the Grid Box: The grid box defines the 3D search space where Vina will attempt to place the ligand.

    • In ADT, with 1PXX_protein.pdbqt loaded, go to Grid > Grid Box....

    • To center the grid on the native ligand, load it into the viewer as well. Position the grid box so it encompasses the entire binding site, typically with a buffer of a few angstroms around the native ligand.

    • For 1PXX, appropriate coordinates centered on the active site are approximately:

      • center_x = 33.5, center_y = 23.0, center_z = 21.8

      • size_x = 25, size_y = 25, size_z = 25 (in Angstroms)

    • Record these coordinates. They are essential for both validation and the final docking run.

  • Create a Configuration File: Create a text file named conf_validation.txt with the following content:

  • Run Vina: Open a command-line terminal, navigate to your working directory, and execute the following command:

  • Analyze the Validation Result:

    • Use visualization software (e.g., PyMOL) to superimpose the top-ranked docked pose from validation_output.pdbqt onto the original crystal structure (1PXX.pdb).

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand and the crystallographic ligand.

    • A successful validation is generally indicated by an RMSD value less than 2.0 Å [13][14][15].

Validation Parameter Success Criterion Justification
RMSD < 2.0 ÅIndicates the docking protocol can accurately reproduce the experimentally determined binding mode.[14][15]

PART 3: Docking of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

With a validated protocol, we can now confidently dock our compound of interest.

Objective: To predict the binding pose and affinity of ligand.pdbqt within the COX-2 active site.

Step-by-Step Methodology:

  • Create a Configuration File: Create a new text file named conf_docking.txt. It will be identical to the validation file, except for the ligand and out file names.

    Note: exhaustiveness controls the computational effort of the search. A value of 16 (up from the default of 8) provides a more thorough search.[16]

  • Run Vina: Execute the docking run from the command line:

PART 4: Analysis and Interpretation of Results

Objective: To evaluate the predicted binding affinity and visually inspect the molecular interactions between the ligand and the receptor.

Results Analysis Logic Start Docking Complete LogFile Parse Log File (docking_log.txt) Start->LogFile OutputFile Load Output File (docking_output.pdbqt) Start->OutputFile BindingAffinity Extract Binding Affinities (kcal/mol) LogFile->BindingAffinity RankPoses Rank Poses by Score (Lowest Energy = Best) BindingAffinity->RankPoses Visualize Visualize Top-Ranked Pose in Protein Active Site RankPoses->Visualize Select Best Pose OutputFile->Visualize Interactions Identify Key Interactions Visualize->Interactions HBonds Hydrogen Bonds Interactions->HBonds Are there any? Hydrophobic Hydrophobic Interactions Interactions->Hydrophobic Are there any? PiStacking π-π / T-Stacking Interactions->PiStacking Are there any? Report Synthesize Findings & Generate Hypothesis HBonds->Report Hydrophobic->Report PiStacking->Report

Caption: Logical flow for the analysis of molecular docking results.

Step-by-Step Analysis:

  • Examine the Log File: Open docking_log.txt. This file contains a table of the top binding poses (typically 9) and their corresponding binding affinities in kcal/mol. The binding affinity is an estimate of the binding free energy; more negative values indicate stronger, more favorable binding[6].

  • Visualize the Docked Poses:

    • Open the receptor 1PXX_protein.pdbqt and the output ligand poses docking_output.pdbqt in PyMOL or Chimera.

    • Focus on the top-ranked pose (Mode 1).

    • Observe how the ligand fits within the binding pocket defined by the grid box.

  • Analyze Molecular Interactions: This is the most critical part of the analysis, providing a structural basis for the calculated binding affinity[17][18].

    • Hydrogen Bonds: Identify any hydrogen bonds between the ligand's hydrogen bond donors/acceptors (e.g., the amide N-H, carbonyl oxygens) and residues in the protein's active site (e.g., Arg, Ser, Tyr).

    • Hydrophobic Interactions: Look for contacts between the nonpolar parts of the ligand (e.g., the methyl-benzene and coumarin rings) and hydrophobic residues in the pocket (e.g., Leu, Val, Ile, Phe).

    • Other Interactions: Note any other significant interactions, such as π-π stacking between aromatic rings.

  • Formulate a Hypothesis: Based on the binding score and the specific interactions observed, you can formulate a hypothesis about how 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide might inhibit COX-2. For example, you might hypothesize that the coumarin core occupies a key hydrophobic sub-pocket while the benzamide moiety forms crucial hydrogen bonds with a key catalytic residue. This hypothesis can then guide further experimental validation[5].

References

  • How to interprete and analyze molecular docking results? - ResearchGate. Available at: [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Available at: [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ? | ResearchGate. Available at: [Link]

  • Tutorial – AutoDock Vina. Available at: [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. Available at: [Link]

  • AutoDock Vina Manual. Available at: [Link]

  • How can I validate a docking protocol? - ResearchGate. Available at: [Link]

  • Autodock Vina Tutorial - Molecular Docking - YouTube. Available at: [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. Available at: [Link]

  • How to analyse docking results from HADDOCK or refine models? - Bonvin Lab. Available at: [Link]

    • Preparing the protein and ligand for docking - ScotChem. Available at: [Link]

  • Molecular docking protocol validation. This crucial process can enhance... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. Available at: [Link]

  • Molecular docking proteins preparation - ResearchGate. Available at: [Link]

  • Session 4: Introduction to in silico docking. Available at: [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available at: [Link]

  • Preparing the protein and ligand for docking.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available at: [Link]

  • Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent - Science Alert. Available at: [Link]

  • Validation of structural-based virtual screening protocols with the PDB Code 3G0B and prediction of the activity of - Pensoft Publishers. Available at: [Link]

  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives - MDPI. Available at: [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. Available at: [Link]

  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Available at: [Link]

  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates - Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. Available at: [Link]

  • Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives - Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • N-(2-Oxo-2H-chromen-3-yl)benzamide - PMC. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC. Available at: [Link]

  • Benzamide, 2-methyl- - the NIST WebBook. Available at: [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide - MDPI. Available at: [Link]

  • Synthesis and Bio-Evaluation of Novel N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives - ResearchGate. Available at: [Link]

  • Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - MDPI. Available at: [Link]

  • N-(2-Oxo-2H-chromen-3-yl)benzamide - PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide synthesis

Topic: Improving Reaction Yield in 2-Methyl-N-(2-oxo-2H-chromen-6-yl)benzamide Synthesis Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. The conversio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving Reaction Yield in 2-Methyl-N-(2-oxo-2H-chromen-6-yl)benzamide Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. The conversion of an amino group to an amide derivative is a fundamental transformation in coumarin chemistry, typically achieved through nucleophilic acyl substitution[1]. However, synthesizing 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide by reacting 6-amino-2H-chromen-2-one with 2-methylbenzoyl chloride presents unique kinetic and structural challenges. This guide provides field-proven insights to overcome these bottlenecks.

Mechanistic Bottlenecks & Troubleshooting Logic

The synthesis of this specific coumarin-benzamide derivative is frequently plagued by low yields (<40%) due to two competing factors:

  • Steric Hindrance: The ortho-methyl group on the benzoyl chloride restricts the trajectory of the incoming nucleophile, significantly raising the activation energy required to form the tetrahedral intermediate.

  • Attenuated Nucleophilicity: The lone pair of the 6-amino group is delocalized into the highly electron-withdrawing pyrone nucleus of the coumarin ring, rendering it a weak nucleophile.

TroubleshootingLogic Issue Low Reaction Yield (< 40%) Cause1 Poor Nucleophilicity of 6-Aminocoumarin Issue->Cause1 Cause2 Steric Hindrance (ortho-Methyl group) Issue->Cause2 Cause3 Coumarin Ring Opening (Hydrolysis) Issue->Cause3 Sol1 Add DMAP Catalyst (Acyl Transfer) Cause1->Sol1 Cause2->Sol1 Sol2 Switch to Aprotic Solvent (Anhydrous DCM/THF) Cause2->Sol2 Cause3->Sol2 Sol3 Avoid Aqueous Base (Use DIPEA/Pyridine) Cause3->Sol3

Fig 1: Logical troubleshooting pathway for amidation bottlenecks in coumarin derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls with significant unreacted 6-aminocoumarin. How can I drive it to completion? A1: The electron-withdrawing nature of the coumarin ring makes the 6-amino group a poor nucleophile compared to standard aliphatic amines. When combined with the steric bulk of the ortho-methyl group on the acyl chloride, the reaction kinetics are severely retarded. Solution: Implement a hypernucleophilic acylation catalyst such as 4-Dimethylaminopyridine (DMAP). DMAP rapidly attacks the sterically hindered acid chloride to form a highly reactive N-acylpyridinium intermediate, which is far more susceptible to attack by the weak aniline derivative.

Q2: I am isolating a major byproduct corresponding to 2-methylbenzoic acid. Why is this happening? A2: This indicates the hydrolysis of your 2-methylbenzoyl chloride. Because the desired amidation is kinetically slow, trace amounts of water in your solvent or atmospheric moisture can effectively outcompete the 6-aminocoumarin for the acyl chloride. Solution: Ensure strictly anhydrous conditions. Dry your solvents (DCM or THF) over activated molecular sieves, purge the reaction vessel with argon or nitrogen, and ensure the 6-aminocoumarin is desiccated prior to use.

Q3: I attempted a standard Schotten-Baumann reaction (NaOH/Water), but my coumarin starting material disappeared without yielding the product. What occurred? A3: The lactone (pyrone) ring of the coumarin is highly susceptible to base-catalyzed hydrolysis. Strong aqueous bases like NaOH will cleave the lactone ring, generating water-soluble cinnamic acid derivatives[2]. Solution: Abandon aqueous basic conditions entirely. Switch to non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or Pyridine in an anhydrous organic solvent.

Optimized Experimental Protocol

To circumvent the issues of steric hindrance and ring hydrolysis, we recommend the following anhydrous, DMAP-catalyzed workflow. This protocol is adapted from standard methodologies used to synthesize delicate coumarin-based enzyme inhibitors[3].

Workflow Step1 1. Dissolve 6-Aminocoumarin in anhydrous DCM Step2 2. Add DIPEA (2.0 eq) & DMAP (0.1 eq) at 0°C Step1->Step2 Step3 3. Dropwise addition of 2-Methylbenzoyl chloride Step2->Step3 Step4 4. Warm to RT, stir 4-6h (Monitor via TLC/LCMS) Step3->Step4 Step5 5. Aqueous Workup (Sat. NaHCO3, Brine) Step4->Step5 Step6 6. Recrystallization (EtOH or EtOAc/Hexane) Step5->Step6

Fig 2: Optimized anhydrous amidation workflow for sterically hindered benzoyl chlorides.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and flushed with argon, dissolve 6-amino-2H-chromen-2-one (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base & Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dilute 2-methylbenzoyl chloride (1.2 equiv) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes. Note: Slow addition controls the exotherm and prevents localized concentration spikes that can lead to bis-acylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor the reaction progress via TLC (Eluent: Ethyl Acetate/Hexane, 1:1) or LC-MS.

  • Quench & Workup: Once the amine is consumed, quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x). Wash the combined organic layers sequentially with 0.1 M HCl (to remove DMAP and unreacted amine) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from hot ethanol to afford pure 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide.

Quantitative Data Comparison

The table below summarizes the expected outcomes when applying different amidation conditions to this specific substrate pairing.

Reaction ConditionBase / CatalystSolventTemp / TimeExpected Yield (%)Primary Issue / Observation
Schotten-Baumann10% NaOH (aq)Water / THFRT, 12h< 15%Coumarin lactone ring opening[2]
Standard AmidationTriethylamineDCMRT, 24h35 - 40%Slow kinetics; high unreacted starting material
Heated AmidationPyridinePyridine80 °C, 8h50 - 55%Difficult workup; formation of dark impurities
Optimized Protocol DIPEA / DMAP Anhydrous DCM 0 °C to RT, 6h 85 - 92% Clean conversion; minimal byproducts

Sources

Optimization

troubleshooting low aqueous solubility of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

Target Molecule: 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers associated with 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide.

This molecule presents a dual-solubility challenge. The planar coumarin (2-oxo-2H-chromene) core combined with the aromatic benzamide moiety facilitates strong intermolecular π−π stacking and hydrogen bonding. This results in high crystal lattice energy (the "brick dust" problem) and high lipophilicity (the "grease" problem). Standard pH adjustments are largely ineffective due to the lack of highly ionizable functional groups at physiological pH. Therefore, we must rely on advanced formulation strategies to disrupt the crystal lattice or encapsulate the hydrophobic domains.

Part 1: Diagnostic FAQs (Understanding the Root Cause)

Q1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous in vitro assay buffer. What is the mechanistic cause, and how do I prevent it? A: This is classic solvent-shift precipitation. When the DMSO is diluted, the thermodynamic activity of water increases, and the solubility capacity of the mixed solvent system drops exponentially. Because 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide has a high crystal lattice energy, the supersaturated state collapses rapidly into crystalline precipitates.

  • Troubleshooting: Do not rely solely on co-solvents. You must introduce a precipitation inhibitor. We recommend pre-formulating the DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-80) or a trace amount of a hydrophilic polymer (e.g., PVP or HPMC) to kinetically stabilize the supersaturated state by sterically hindering crystal nucleation[1].

Q2: I attempted to create a cyclodextrin inclusion complex using native β -cyclodextrin, but the total dissolved drug remains low. Why? A: Native β -cyclodextrin ( β -CD) has limited aqueous solubility itself (~18.5 mg/mL at 25°C) due to strong intramolecular hydrogen bonding. While coumarin derivatives have excellent structural affinity for the β -CD cavity[2], the complex itself is likely precipitating.

  • Troubleshooting: Switch to a chemically modified derivative like Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD). These derivatives are highly water-soluble (>500 mg/mL) and will carry the encapsulated coumarin-benzamide into solution without precipitating the carrier[3].

Q3: We formulated an Amorphous Solid Dispersion (ASD), but it recrystallized after two weeks on the stability shelf. How do we fix this? A: ASDs are thermodynamically unstable; the drug is trapped in a high-energy amorphous state to bypass the lattice energy barrier[4]. Recrystallization indicates high molecular mobility within your polymer matrix.

  • Troubleshooting: Your polymer's Glass Transition Temperature ( Tg​ ) is likely too low, or ambient moisture has plasticized the matrix (water drastically lowers Tg​ ). Ensure your formulation is stored with desiccants. Switch to a polymer with a higher Tg​ and stronger hydrogen-bond donating/accepting capabilities (like HPMCAS) to interact directly with the amide carbonyl of the drug, locking it in place[1].

Part 2: Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must verify the intermediate states before proceeding to in vivo or in vitro dosing.

Protocol A: Preparation of HP- β -CD Inclusion Complex via Lyophilization

This method encapsulates the lipophilic coumarin core, masking it from the aqueous environment[3].

  • Phase Solubility Validation (The Higuchi-Connors Plot): Before bulk formulation, add excess 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide to aqueous solutions containing 0, 5, 10, 20, and 50 mM HP- β -CD. Shake at 25°C for 48 hours, filter (0.22 µm), and quantify via HPLC.

    • Validation: Plot Drug Concentration vs. CD Concentration. A linear plot ( AL​ type) confirms a 1:1 stoichiometry. A positive curve ( AP​ type) suggests a 1:2 (Drug:CD) complex[2].

  • Solvent Co-Dissolution: Based on the stoichiometry determined in Step 1, dissolve the drug in a minimal volume of ethanol. Dissolve the HP- β -CD in purified water.

  • Complexation: Slowly inject the ethanolic drug solution into the aqueous CD solution under high-shear stirring (800 rpm) at 25°C for 24 hours.

  • Solvent Removal: Evaporate the ethanol under reduced pressure (rotary evaporator) at 40°C.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize for 48 hours to obtain a fluffy, white powder.

  • Solid-State Validation: Perform Differential Scanning Calorimetry (DSC) on the final powder.

    • Validation: The complete disappearance of the drug's sharp crystalline melting endotherm confirms successful molecular inclusion.

Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This method destroys the crystal lattice, presenting the drug in its highest-energy, most soluble state[4].

  • Polymer Selection & Dissolution: Select a polymer (e.g., PVP-VA64 or HPMCAS). Dissolve both the polymer and 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide in a common volatile solvent system (e.g., Dichloromethane:Methanol, 1:1 v/v) at a 1:3 Drug:Polymer mass ratio.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator or spray dryer. Rapid evaporation is critical to prevent phase separation.

  • Secondary Drying: Place the resulting film/powder in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Milling: Gently mill the solid dispersion and sieve through a 120-mesh screen to standardize particle size.

  • Solid-State Validation: Analyze via Powder X-Ray Diffraction (PXRD) and DSC.

    • Validation: PXRD must show a broad "halo" with no sharp diffraction peaks. DSC must show a single, unified Glass Transition Temperature ( Tg​ ) between the Tg​ of the pure drug and the pure polymer, confirming a single-phase miscible system[1].

Part 3: Quantitative Data Summary

The following table summarizes the expected performance metrics of various solubility enhancement techniques applied to planar, lipophilic coumarin-benzamide derivatives based on established pharmaceutical literature.

Enhancement TechniqueMechanism of ActionExpected Aqueous Solubility IncreasePhysical Stability (Shelf Life)Primary Validation Method
Micronization / Nanosuspension Increases surface area (Ostwald-Freundlich eq.)[5].2x - 5xModerate (Prone to Ostwald ripening)Particle Size Analysis (DLS)
Co-solvency (10% DMSO/Tween) Lowers dielectric constant of solvent.10x - 50xLow (Precipitates upon dilution)Visual / Turbidimetry
HP- β -CD Complexation Encapsulates lipophilic domains[2].50x - 200xHigh (Thermodynamically stable)Phase Solubility / DSC
Amorphous Solid Dispersion Disrupts crystal lattice energy[4].100x - 500xModerate (Depends on Polymer Tg​ )[1]PXRD / DSC ( Tg​ analysis)

Part 4: Formulation Decision Workflow

To assist your formulation team, follow this diagnostic decision tree to select the optimal solubility enhancement pathway for 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide.

G Start Low Aqueous Solubility 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide Lattice High Crystal Lattice Energy (High Melting Point) Start->Lattice Thermal Analysis Lipophilic High Lipophilicity (High LogP) Start->Lipophilic Partition Coefficient ASD Amorphous Solid Dispersion (Polymer Matrix) Lattice->ASD Disrupt Lattice Nano Nanosuspension (Milling / Homogenization) Lattice->Nano Increase Surface Area CD Cyclodextrin Complexation (HP-β-CD) Lipophilic->CD Encapsulate Lipid Lipid-Based Delivery (SEDDS) Lipophilic->Lipid Solubilize Success Enhanced Aqueous Solubility & Bioavailability ASD->Success Nano->Success CD->Success Lipid->Success

Caption: Decision tree for selecting solubility enhancement strategies based on physicochemical barriers.

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs Source: IJSRT Journal URL:[Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers Source: GSC Online Press URL:[Link]

  • Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing Source: ACS Applied Materials & Interfaces URL: [Link]

  • Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing (PMC) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Troubleshooting

reducing byproduct impurities in 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide preparation

Welcome to the technical support center for the synthesis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. Our focus is on proactively identifying and mitigating the formation of byproduct impurities to enhance yield, purity, and reproducibility. Pharmaceutical impurities are unwanted substances that can affect the safety, efficacy, and quality of a drug product, making their control a critical aspect of development.[1][2]

This document moves beyond standard protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic reasoning and corrective actions.

Q1: My final product shows a significant amount of unreacted 6-aminocoumarin, even after extended reaction times. What is the likely cause?

A1: The persistence of the starting amine, 6-aminocoumarin, typically points to two primary issues: insufficient activation of the carboxylic acid or deactivation of the amine nucleophile.

  • Insufficient Acyl Chloride: If you are preparing the 2-methylbenzoyl chloride in situ from 2-methylbenzoic acid using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, the conversion may be incomplete.[3] Any remaining carboxylic acid will not react with the amine under these conditions.

    • Validation: Before adding the amine, take a small aliquot of your activated acid chloride solution, quench it carefully with methanol, and analyze by LC-MS or GC-MS. You should see the methyl ester, not the starting carboxylic acid.

    • Corrective Action: Ensure your chlorinating agent (e.g., SOCl₂) is fresh and used in a slight excess (e.g., 1.5 equivalents).[3] For challenging activations, adding a catalytic amount of N,N-dimethylformamide (DMF) can be effective, as it forms the highly reactive Vilsmeier reagent.[3]

  • Amine Deactivation: The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[] Without a suitable base to act as an acid scavenger, this HCl will protonate the unreacted 6-aminocoumarin, forming its non-nucleophilic ammonium salt, effectively halting the reaction.[3]

    • Validation: Check the pH of your reaction mixture (if aqueous workup is possible) or observe for the precipitation of an ammonium salt.

    • Corrective Action: Always include a non-nucleophilic base in your reaction. Pyridine is a common choice as it can also serve as the solvent.[5] Alternatively, a hindered amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (DCM) is highly effective.[5] Use at least one equivalent of the base, though a slight excess (1.1-1.2 equivalents) is often beneficial.

Q2: I've isolated my product, but NMR and LC-MS analysis reveals the presence of 2-methylbenzoic acid. How can this be avoided?

A2: The presence of the starting carboxylic acid in the final product is almost always due to the hydrolysis of your acylating agent, 2-methylbenzoyl chloride. Acyl chlorides are highly reactive and moisture-sensitive.[6][7]

  • Causality: Any trace amount of water in your reaction solvent, on the glassware, or in the starting materials will rapidly convert the acyl chloride back to the unreactive carboxylic acid.[7] This not only reduces the available acylating agent, leading to lower yield, but also introduces an impurity that can be difficult to remove due to its similar acidic properties to other potential byproducts.

  • Preventative Measures & Protocols:

    • Glassware: Oven-dry all glassware (120°C for at least 4 hours) and allow it to cool in a desiccator before use.

    • Solvents: Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation over a drying agent).

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[6]

    • Reagent Handling: Ensure the 6-aminocoumarin is thoroughly dried before use. If using a base like pyridine or TEA, ensure it is also anhydrous.

Q3: My reaction yields a complex mixture with several unidentified spots on TLC, some of which are highly polar. What side reactions could be occurring?

A3: A complex mixture suggests that side reactions are competing with the desired amide bond formation. The nature of these byproducts often depends on the reaction conditions, particularly temperature and the choice of base.

  • Side Reactions with Pyridine/Non-Hindered Amines: While effective as an acid scavenger, pyridine can sometimes act as a nucleophile toward a highly reactive acyl chloride. This can lead to the formation of an N-acylpyridinium salt, which can then participate in further, often undesired, reactions leading to colored or tar-like impurities.[5]

  • Thermal Degradation: Coumarin derivatives can be sensitive to high temperatures.[8] Refluxing for extended periods, especially in the presence of strong acids or bases, can lead to ring-opening or other degradation pathways. The reaction between an acyl chloride and an amine is typically exothermic and often proceeds readily at room temperature or even 0°C.[]

  • Troubleshooting & Optimization:

    • Temperature Control: Add the 2-methylbenzoyl chloride solution dropwise to the solution of 6-aminocoumarin and base at 0°C using an ice bath.[5] After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Choice of Base: If tarring is an issue, switch from pyridine to a more sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Over-running the reaction can often lead to increased byproduct formation.

Frequently Asked Questions (FAQs)

  • Q: What is the recommended general protocol for this synthesis?

    • A: A robust starting point is to dissolve 6-aminocoumarin (1.0 eq.) and a non-nucleophilic base like DIPEA (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere. Cool the mixture to 0°C. Separately, dissolve 2-methylbenzoyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Q: How can I best purify the final product?

    • A: After an aqueous workup (washing with dilute HCl, then saturated NaHCO₃, then brine), the primary methods are recrystallization or flash column chromatography. For recrystallization, solvents like ethanol or ethyl acetate/hexane mixtures are good starting points. For column chromatography on silica gel, a gradient elution with a hexane/ethyl acetate system is typically effective.[9]

  • Q: Could impurities in my commercial 6-aminocoumarin be the problem?

    • A: Absolutely. Impurities can arise from the synthesis of the starting materials themselves.[10] For example, if the 6-aminocoumarin was prepared by the reduction of 6-nitrocoumarin, residual nitro compound could be present. It is best practice to verify the purity of your starting materials by NMR or melting point analysis before beginning the synthesis.

Protocols & Data Summaries

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 6-aminocoumarin (1.0 eq.).

  • Add anhydrous dichloromethane (DCM) to dissolve the amine (approx. 0.1 M concentration).

  • Add diisopropylethylamine (DIPEA) (1.2 eq.) to the solution.

  • Cool the flask to 0°C in an ice-water bath.

  • In a separate flask, dissolve 2-methylbenzoyl chloride (1.1 eq.) in anhydrous DCM.

  • Add the 2-methylbenzoyl chloride solution to the cooled amine solution dropwise via an addition funnel over 20 minutes.

  • Stir the reaction mixture at 0°C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Monitor reaction completion by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Data Presentation

Table 1: Troubleshooting Summary for Impurity Reduction

Observed Issue Potential Cause Recommended Action Rationale
Unreacted 6-aminocoumarinAmine protonation (no base)Add 1.2 eq. of DIPEA or TEA.Neutralizes in-situ generated HCl, keeping the amine nucleophilic.[3][]
2-methylbenzoic acid presentHydrolysis of acyl chlorideUse anhydrous solvents/reagents and inert atmosphere.Prevents moisture from decomposing the reactive acyl chloride.[6][7]
Low overall yieldIncomplete reactionMonitor by TLC; allow to stir for 16-24h at room temp.Ensures the reaction has proceeded to completion.
Dark/tarry productHigh temperature/base reactivityAdd acyl chloride at 0°C; use a hindered base (DIPEA).Minimizes exothermic side reactions and nucleophilic attack by the base.[5]

Visualization of Pathways and Workflows

Diagrams

Synthetic_Pathway cluster_reactants Reactants cluster_conditions Conditions 6_aminocoumarin 6-Aminocoumarin Product 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide 6_aminocoumarin->Product 2_methylbenzoyl_chloride 2-Methylbenzoyl Chloride 2_methylbenzoyl_chloride->Product Base Base (DIPEA) Base->Product Solvent Anhydrous DCM Solvent->Product Byproduct_HCl DIPEA-HCl Salt

Caption: Main synthetic pathway for the target amide.

Hydrolysis_Side_Reaction Acyl_Chloride 2-Methylbenzoyl Chloride Hydrolysis_Product 2-Methylbenzoic Acid (Impurity) Acyl_Chloride->Hydrolysis_Product Hydrolysis Water H₂O (Trace Moisture) Water->Hydrolysis_Product HCl HCl

Caption: Formation of the primary hydrolysis impurity.

Troubleshooting_Workflow Start Low Yield or High Impurity? Check_Amine Unreacted Amine Present? Start->Check_Amine Yes Check_Acid Carboxylic Acid Present? Start->Check_Acid No Check_Amine->Check_Acid No Solution_Base Add Non-Nucleophilic Base (DIPEA) Check_Amine->Solution_Base Yes Check_Tarry Product Dark or Tarry? Check_Acid->Check_Tarry No Solution_Anhydrous Ensure Anhydrous Conditions Check_Acid->Solution_Anhydrous Yes Solution_Temp Run Reaction at 0°C then RT Check_Tarry->Solution_Temp Yes

Caption: A logical workflow for troubleshooting low yield.

References

  • ResolveMass Laboratories Inc. (2026, February 18). What is Impurity Characterization.
  • SynThink. (n.d.). The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions.
  • Li, Y., & Liu, D. (n.d.). Identification of Pharmaceutical Impurities.
  • Patole, S., Gosar, A., & Shaikh, T. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. IJPPR.
  • Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals.
  • BenchChem. (n.d.). Troubleshooting low yield in Lipoamide chemical synthesis.
  • Dandela, R., & Sivakumar, S. (n.d.). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. SciSpace.
  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021, November 15). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences.
  • Multiple Authors. (2014, December 21). What is the best method to form an amide bond by the reaction of acyl chloride and 3-aminopropyltriethoxysilane(APTES)? ResearchGate.
  • Gulati, S., Singh, R., & Sangwan, S. (2021, September 1). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Publishing.
  • Multiple Authors. (2021, April 14). Why did my amide syntesis does not work? ResearchGate.
  • Kim, J., & Lee, P. H. (2012, July 13). Synthesis of Substituted Coumarins via Brønsted Acid Mediated Condensation of Allenes with Substituted Phenols or Anisoles. The Journal of Organic Chemistry - ACS Publications.
  • Reddit User. (2021, June 12). Purification of N-benzylbenzamides. Reddit.
  • Gunturu, K. C., et al. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online.
  • Multiple Authors. (2019, January 24). Can it be heated when acyl chloride is used to synthesize amide bonds? ResearchGate.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Šačiragić, A., et al. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.

Sources

Optimization

optimizing HPLC mobile phase for 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide elution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemists with a self-validating framework for optimizing the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemists with a self-validating framework for optimizing the reversed-phase HPLC (RP-HPLC) mobile phase for 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide .

This specific molecule presents unique chromatographic challenges due to its hydrophobic coumarin core, hydrogen-bonding amide linkage, and pH-sensitive lactone ring. Instead of relying on trial and error, the methodologies below are rooted in physicochemical causality, ensuring your analytical methods are robust, reproducible, and scientifically sound.

Part 1: Mechanistic Profiling & Mobile Phase Causality

Q: What are the critical physicochemical properties of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide that dictate mobile phase selection? A: To optimize the mobile phase, we must first deconstruct the molecule's chemical anatomy:

  • Neutrality & pKa: The amide nitrogen is exceptionally weakly basic (conjugate acid pKa < 0), meaning the target molecule remains entirely un-ionized across the standard HPLC pH range (pH 2–8).

  • Lactone Ring Stability: The coumarin (2-oxo-2H-chromen) lactone ring is highly susceptible to base-catalyzed hydrolysis (ring-opening) under alkaline conditions. Therefore, the mobile phase pH must be strictly maintained below pH 6.0 (ideally pH 3.0–5.0) to prevent on-column degradation.

  • Hydrophobicity & Pi-Pi Interactions: The dual aromatic systems (coumarin and o-toluoyl groups) make the compound highly lipophilic. Acetonitrile (ACN) is preferred over Methanol (MeOH) as the organic modifier. ACN's aprotic nature, lower viscosity, and ability to participate in π−π interactions with the aromatic rings yield superior mass transfer and sharper peaks[1].

Q: If the molecule is neutral, why is an aqueous buffer still required? A: While the primary analyte is neutral, a buffer is critical for two reasons. First, buffering the mobile phase (e.g., with 10 mM Ammonium Acetate) stabilizes the ionization state of the silica column's residual silanols, ensuring a consistent stationary phase surface[1]. Second, synthesis precursors or degradation products—such as 6-aminocoumarin—contain basic functional groups. A buffered mobile phase ensures these impurities remain in a constant ionization state, preventing their retention times from drifting and overlapping with your target peak.

Part 2: Self-Validating Optimization Protocol

Q: What is the recommended step-by-step workflow for establishing a robust elution method? A: Follow this self-validating protocol. It is designed so that each step confirms the success of the previous one, isolating variables to prevent compounded errors.

Workflow N1 Analyze Analyte Properties Neutral Amide, Lactone Ring N2 Set Aqueous Phase pH 3.0-5.0 (Prevents Lactone Hydrolysis) N1->N2 N3 Select Organic Modifier (ACN for Pi-Pi Interactions) N2->N3 N4 Execute Scouting Gradient (5-95% ACN over 20 min) N3->N4 N5 Calculate Isocratic Hold (5% below elution %ACN) N4->N5

Fig 1. Self-validating mobile phase optimization workflow for coumarin-benzamide derivatives.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Prepare a 10 mM Ammonium Acetate solution in HPLC-grade water. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.22 µm membrane.

  • Organic Modifier Setup: Purge line B with 100% HPLC-grade Acetonitrile.

  • Column Equilibration: Install a high-purity, fully endcapped C18 column (e.g., 100 x 4.6 mm, 3 µm). Equilibrate with 5% ACN / 95% Buffer for 10 column volumes. Causality: High-purity silica minimizes secondary interactions with the amide carbonyl[2].

  • Scouting Gradient Execution: Inject 5 µL of the sample (0.1 mg/mL in 50:50 ACN/Water). Run a linear gradient from 5% ACN to 95% ACN over 20 minutes at a flow rate of 1.0 mL/min. Column temperature: 30°C.

  • Method Translation: Identify the retention time ( tR​ ) of the target peak. Calculate the exact %ACN at the time the peak reached the detector (accounting for system dwell volume). Set your final isocratic method to 5% below this calculated organic concentration to maximize resolution from structurally similar impurities.

Part 3: Troubleshooting FAQs

Q: I am observing significant peak tailing (USP Tailing Factor > 1.5) for 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide. What is causing this? A: Peak tailing in HPLC is typically divided into chemical causes (acid-base interactions with silanols) and physical causes (plumbing/voids). Because your analyte is fundamentally neutral, it cannot undergo ionic interactions with acidic silanol groups on the silica surface[3].

To self-validate the root cause, perform the Neutral Marker Test : Inject a known, purely neutral marker like Toluene under your current mobile phase conditions[2].

  • If Toluene tails: You have a physical instrument problem. Check for a void at the head of the column, a fouled guard column, or improper tubing connections (e.g., slipped PEEK fittings creating dead volume)[3][4].

  • If Toluene is symmetrical but your analyte tails: The issue is chemical. While neutral, the amide group in your analyte acts as a hydrogen bond acceptor/donor with unendcapped silanols[5]. Resolve this by switching to a heavily endcapped C18 column or utilizing a mobile phase additive to compete for H-bonding sites.

Troubleshooting T1 Peak Tailing Observed (USP Tailing > 1.5) T2 Inject Neutral Marker (e.g., Toluene) T1->T2 T3 Does the Marker Tail? T2->T3 T4 YES: Physical Issue (Void volume, bad fittings) T3->T4 Yes T5 NO: Chemical Issue (Amide H-bonding to Silanols) T3->T5 No T6 Replace Guard Column / Fittings T4->T6 T7 Use Fully Endcapped C18 Column T5->T7

Fig 2. Diagnostic decision tree for isolating the root cause of peak tailing in neutral analytes.

Q: My retention times are drifting later in the run over consecutive injections. How do I stabilize them? A: Retention time drift for highly lipophilic compounds is almost exclusively caused by a gradual decrease in the organic strength of the mobile phase. This occurs due to the selective evaporation of Acetonitrile in the solvent reservoir. Ensure your mobile phase bottles are sealed with airtight safety caps[6]. Additionally, if using a gradient, ensure the post-run equilibration time is at least 5–10 column volumes to fully restore the initial hydration state of the stationary phase.

Q: I see a split peak or a shoulder on the main peak, but LC-MS confirms it is all the same mass. Is this degradation? A: A split peak for a single pure analyte usually indicates a compromised column frit. However, if your sample was dissolved in a diluent significantly stronger (e.g., 100% ACN) than the initial mobile phase (e.g., 40% ACN), the hydrophobic coumarin derivative will precipitate or travel unevenly down the column before partitioning properly. Always dissolve the sample in a diluent that closely matches the initial mobile phase composition.

Part 4: Quantitative Data & Method Comparison

To guide your optimization, the following table summarizes the expected chromatographic behavior of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide under various mobile phase conditions.

Mobile Phase SystempHUSP Tailing FactorRetention Factor (k')Resolution from ImpuritiesCausality / Notes
ACN / Water (No Buffer) ~6.01.454.2VariableProne to retention drift; unbuffered silanols cause slight H-bonding drag.
ACN / 0.1% Formic Acid 2.71.104.5ExcellentIdeal for LC-MS compatibility; fully suppresses silanol ionization.
ACN / 10mM NH₄OAc 4.51.054.4ExcellentOptimal. Best overall peak shape; stabilizes basic synthesis impurities.
MeOH / 10mM NH₄OAc 4.51.605.8ModerateHigher backpressure; broader peaks due to higher solvent viscosity.
ACN / 10mM NH₄HCO₃ 8.5N/AN/AN/ANOT RECOMMENDED. High pH triggers coumarin lactone ring opening.

References

  • Axion Labs. "HPLC Peak Tailing - Axion Labs: Troubleshooting peak tailing in HPLC".[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". [Link]

  • HPLC.eu. "HPLC Troubleshooting Guide". [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". [Link]

  • Mastelf Technologies. "Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance". [Link]

  • Agilent Technologies. "Optimize the Performance of your Waters Alliance HPLC Systems with Agilent Columns and Supplies".[Link]

Sources

Troubleshooting

resolving NMR peak overlap in 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide spectra

Welcome to the Advanced NMR Technical Support Center . As a Senior Application Scientist, I frequently guide researchers through the structural elucidation of complex heterocyclic scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center . As a Senior Application Scientist, I frequently guide researchers through the structural elucidation of complex heterocyclic scaffolds.

When working with 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide , you are merging an o-toluyl group with a 6-amino coumarin derivative. The fundamental challenge here is spectral crowding: the aromatic region (7.0 – 8.5 ppm) must accommodate nine distinct protons with complex scalar couplings. This guide is designed to help you systematically deconvolve these overlapping signals using field-proven spin dynamics and multidimensional NMR techniques.

Section 1: The Molecular Challenge & Overlap Causality

The causality behind the severe overlap in this molecule lies in the similar electronic environments of the benzamide and coumarin aromatic rings. In standard solvents like DMSO-d₆, the strong hydrogen bonding shifts the amide NH proton downfield (~10.6 ppm)[1], which is helpful. However, the o-toluyl protons and the coumarin H-4, H-5, H-7, and H-8 protons all resonate within a narrow ~1.0 ppm window.

Table 1: Expected Chemical Shifts and Overlap Risk Analysis (DMSO-d₆)

Structural MotifProton AssignmentExpected ¹H Shift (ppm)MultiplicityOverlap Risk Level
Amide NH10.50 – 10.70s (broad)Low (Isolated downfield)
Coumarin H-47.90 – 8.10d (J ≈ 9.5 Hz)High (Overlaps with H-5)
Coumarin H-57.80 – 8.00d (J ≈ 2.5 Hz)High (Overlaps with H-4)
Coumarin H-77.60 – 7.80dd (J ≈ 8.8, 2.5 Hz)High (Overlaps with o-toluyl)
Coumarin H-87.30 – 7.50d (J ≈ 8.8 Hz)Critical (Overlaps with o-toluyl)
Coumarin H-36.40 – 6.50d (J ≈ 9.5 Hz)Low (Isolated upfield)
o-Toluyl H-3', H-4', H-5', H-6'7.20 – 7.50m (complex)Critical (Internal & Coumarin overlap)
o-Toluyl CH₃2.30 – 2.40sLow (Aliphatic region)

Section 2: Troubleshooting Workflow

Do not rely on guesswork when assigning overlapping multiplets. The following decision tree outlines a self-validating workflow to achieve complete spectral assignment.

Workflow Start 1D ¹H NMR Spectrum Severe Aromatic Overlap (7.0 - 8.5 ppm) Solvent Step 1: Solvent Titration (e.g., DMSO-d6 to C6D6) Start->Solvent Check1 Overlap Resolved? Solvent->Check1 TwoD Step 2: 2D NMR (HSQC, HMBC, COSY) Check1->TwoD No Success Complete Assignment Achieved Check1->Success Yes Check2 Connectivity Established? TwoD->Check2 PureShift Step 3: Pure Shift NMR (PSYCHE) Check2->PureShift No / Complex Multiplets Check2->Success Yes PureShift->Success

Caption: Troubleshooting workflow for resolving NMR peak overlap in coumarin-benzamides.

Section 3: Validated Experimental Protocols

Protocol 1: Heteronuclear Dispersion via 2D NMR (HSQC & HMBC)

Causality: 1D ¹H NMR is limited by the narrow chemical shift dispersion of protons. By introducing a second frequency dimension (¹³C, which spans >200 ppm), we separate overlapping proton signals based on the distinct electronic environments of their directly attached or neighboring carbons[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the compound in 600 µL of high-purity DMSO-d₆. Ensure the sample is free of paramagnetic impurities to maintain sharp linewidths.

  • HSQC Acquisition: Run a multiplicity-edited ¹H-¹³C HSQC experiment. Set the ¹³C spectral width to 0–160 ppm to capture all aromatic and aliphatic carbons. This will immediately separate the overlapping o-toluyl and coumarin protons into distinct cross-peaks.

  • HMBC Acquisition: Run a ¹H-¹³C HMBC optimized for long-range couplings (J = 8 Hz). This is critical for connecting the isolated spin systems across the quaternary amide linkage.

  • Data Processing: Apply zero-filling (at least 1024 x 256 data points) and a squared sine-bell apodization function in both dimensions to enhance resolution and suppress truncation artifacts.

Connectivity NH Amide NH (~10.6 ppm) Coumarin_C6 Coumarin C-6 (Quaternary, ~134 ppm) NH->Coumarin_C6 HMBC (³J) Toluyl_C1 o-Toluyl C-1' (Quaternary, ~136 ppm) NH->Toluyl_C1 HMBC (²J/³J) Coumarin_H5 Coumarin H-5 (~7.9 ppm) Coumarin_H5->Coumarin_C6 HMBC (²J) Coumarin_H7 Coumarin H-7 (~7.7 ppm) Coumarin_H7->Coumarin_C6 HMBC (²J) Toluyl_CH3 o-Toluyl CH3 (~2.4 ppm) Toluyl_CH3->Toluyl_C1 HMBC (³J)

Caption: HMBC logical connectivity mapping for assigning the coumarin-benzamide scaffold.

Protocol 2: Multiplet Collapse via Pure Shift NMR (PSYCHE)

Causality: Scalar coupling (J-coupling) splits signals into multiplets, spreading them over a wider frequency range and exacerbating overlap. Pure shift NMR techniques apply slice-selective refocusing pulses to decouple homonuclear spins, collapsing these complex multiplets into sharp singlets[3]. This reveals the true chemical shift of each proton, providing exquisite resolution[4].

Step-by-Step Methodology:

  • Pulse Sequence Selection: Load a PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence on your spectrometer.

  • Parameter Optimization: Set the flip angle of the chirp pulses (typically β = 15–20°). A lower flip angle preserves signal intensity but reduces the purity of the decoupling; 20° is the optimal balance for aromatic systems.

  • Acquisition: Set the number of scans (NS) to at least 4-8 times higher than a standard 1D ¹H experiment to compensate for the inherent sensitivity loss of pure shift methods.

  • Alternative for Low Concentration: If signal-to-noise is poor, switch to a real-time pure shift HSQC experiment, which provides broadband homonuclear decoupling in the indirect dimension without drastically increasing experiment time[5].

Section 4: Frequently Asked Questions (FAQs)

Q: My amide NH peak is extremely broad and obscures the coumarin H-4 doublet. How do I fix this? A: Amide protons often exhibit exchange broadening or strong solvent interactions in DMSO-d₆. To resolve this, perform a variable temperature (VT) experiment. Heating the sample (e.g., from 25°C to 45°C) increases the exchange rate and alters hydrogen bonding dynamics. This typically shifts the NH peak upfield and sharpens it, moving it away from the coumarin H-4 signal.

Q: How can I definitively differentiate the coumarin H-5 and H-7 protons when they overlap with the o-toluyl aromatic signals? A: Rely on your HMBC correlations as a self-validating system. The coumarin H-5 and H-7 protons will show strong ³J correlations to the lactone carbonyl (C-2, ~160 ppm) and the quaternary C-6 carbon. The o-toluyl protons will never correlate to the coumarin carbons, effectively isolating the two spin systems.

Q: Why is my Pure Shift (PSYCHE) spectrum showing very low signal-to-noise (S/N) compared to my standard 1D ¹H spectrum? A: Pure shift methods inherently trade sensitivity for resolution because they select only a small proportion of the available magnetization (the "active" spins) while suppressing the rest[5]. To compensate, you must increase the sample concentration, increase the number of scans, or employ emerging deep learning-assisted processing tools (like FID-Net-PS) designed to reconstruct high-sensitivity pure shift spectra from low S/N data[6].

References

  • Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation Source: MDPI URL:[Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL:[Link]

  • Chapter 8: Pure Shift 2D NMR Spectroscopy Source: RSC Publishing URL:[Link]

  • Ultra-high dispersion NMR reveals new levels of detail Source: RSC Publishing URL:[Link]

  • Practical aspects of real-time pure shift HSQC experiments Source: PMC - NIH URL:[Link]

  • Deep Learning Assisted Proton Pure Shift NMR Spectroscopy Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the thermal degradation of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide duri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the thermal degradation of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide during storage. By understanding the potential degradation pathways and implementing appropriate storage and handling protocols, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide?

A1: For long-term storage, it is recommended to store 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (up to a few weeks), storage at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles. The use of terms such as 'ambient conditions' or 'room temperature' is unacceptable for storage guidelines[1].

Q2: What are the visible signs of degradation?

A2: Visual signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown), clumping of the powder, or a change in its texture.[2] However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the stability of the compound.

Q3: How does temperature affect the stability of this compound?

Q4: Is this compound sensitive to light or moisture?

A4: Yes. Both the coumarin and benzamide functional groups can be susceptible to photodegradation and hydrolysis.[1][4] Exposure to light, especially UV light, can lead to photochemical reactions. Moisture can facilitate the hydrolysis of the amide bond, leading to the formation of 2-methylbenzoic acid and 6-amino-2H-chromen-2-one. Therefore, it is critical to store the compound in a dark, dry environment.

Q5: What type of container should I use for storage?

A5: Use a tightly sealed, opaque container to protect the compound from light and moisture. Amber glass vials with a secure cap are a good option. For larger quantities, high-density polyethylene (HDPE) containers that meet U.S. Pharmacopeia Class VI standards are also suitable. Ensure the container is appropriately sized to minimize headspace, which can contain moisture and oxygen.

Troubleshooting Guide: Investigating Potential Degradation

This section provides a structured approach to troubleshooting common issues that may indicate thermal degradation of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide.

Observed Problem Potential Cause Recommended Action(s)
Change in Appearance (e.g., discoloration, clumping) Thermal degradation, exposure to light or moisture.1. Do not use the compound for experiments. 2. Perform analytical testing (e.g., HPLC, LC-MS) to assess purity and identify potential degradation products. 3. Review storage conditions and handling procedures to identify any deviations from the recommended protocol.
Decreased Solubility Formation of less soluble degradation products or polymeric impurities.1. Attempt to dissolve a small amount in a reliable solvent (e.g., DMSO, DMF). 2. If solubility has decreased, it is a strong indicator of degradation. 3. Analyze the sample by HPLC to confirm purity.
Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS) Presence of degradation products.1. Compare the chromatogram to a reference standard of known purity. 2. Attempt to identify the degradation products using mass spectrometry (MS). Potential degradation products could include 2-methylbenzoic acid and 6-amino-2H-chromen-2-one from amide hydrolysis. 3. Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times.
Inconsistent or Non-reproducible Experimental Results Degradation of the compound leading to lower effective concentration or interference from degradation products.1. Immediately test the purity of the compound stock. 2. If degradation is confirmed, discard the old stock and prepare a fresh solution from a new, unopened vial. 3. Re-evaluate your sample preparation and storage procedures for solutions.

Potential Thermal Degradation Pathways

Understanding the potential degradation pathways is crucial for developing effective strategies to prevent them. The primary mechanisms of thermal degradation for 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide are likely to be hydrolysis of the amide bond and reactions involving the coumarin ring.

cluster_main 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products Compound [Structure of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide] Hydrolysis Amide Bond Hydrolysis Compound->Hydrolysis Heat, Moisture Coumarin_Degradation Coumarin Ring Reactions Compound->Coumarin_Degradation Heat, Light Product_1 2-methylbenzoic acid Hydrolysis->Product_1 Product_2 6-amino-2H-chromen-2-one Hydrolysis->Product_2 Product_3 Coumarin Ring-Opened Products Coumarin_Degradation->Product_3

Caption: Potential thermal degradation pathways for 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide.

Recommended Protocols

Protocol for Long-Term Storage
  • Aliquot: Upon receipt, if the compound is in a large quantity, aliquot it into smaller, single-use amounts in a controlled environment with low humidity. This minimizes the number of times the main stock is exposed to ambient conditions.

  • Container: Use opaque, tightly sealed vials (e.g., amber glass or suitable plastic).

  • Inert Atmosphere: For maximum stability, after aliquoting, flush the vials with an inert gas like argon or nitrogen before sealing.

  • Storage Temperature: Store the vials at -20°C.

  • Labeling: Clearly label each vial with the compound name, date of receipt, and aliquot date.

  • Inventory: Maintain a detailed inventory to track the usage and storage duration of each aliquot.

Protocol for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical methods.[5]

Start Prepare Stock Solution of Compound Control Unstressed Control Sample Start->Control Thermal Thermal Stress (e.g., 60°C, 80°C) Start->Thermal Acid Acid Hydrolysis (e.g., 0.1 M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Start->Base Oxidative Oxidative Stress (e.g., 3% H2O2) Start->Oxidative Photolytic Photolytic Stress (ICH Q1B Guidelines) Start->Photolytic Analysis Analyze all Samples by HPLC-MS Control->Analysis Thermal->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Photolytic->Analysis End Identify Degradation Products & Assess Method Specificity Analysis->End

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Sample Preparation: Prepare solutions of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a specified time.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solution at 80°C.

    • Photodegradation: Expose the solution to light as per ICH Q1B guidelines.

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method coupled with a mass spectrometer.

  • Evaluation: Compare the chromatograms to identify and quantify the degradation products.

HPLC Method for Purity Assessment

This is a general-purpose HPLC method that can be adapted to assess the purity of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide. Method validation is essential for routine use.[6][7]

Parameter Specification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile) to make a 1 mg/mL stock solution.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Yoshida, M. I., Gomes, E. C. L., Vianna-Soares, C. D., & Oliveira, M. A. (2011). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Drug development and industrial pharmacy, 37(6), 638–647. [Link]

  • Teva API. (2018). Active Pharmaceutical Ingredient Powders. [Link]

  • Ezi-Dock Systems Ltd. (n.d.). API powders storage bottle. [Link]

  • Xiong, W., Wang, Y., Yang, X., & Liu, W. H. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic letters, 25(17), 2948–2952. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zour, E. (2023). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 47(10), 34-39. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Markovic, J., Milenkovic, D., & Avdovic, E. (2021). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Klick, S., Muzaffar, A., & Wozniak, T. J. (2004). The role of forced degradation in the development of drug products. Pharmaceutical Technology, 28(3), 68-80. [Link]

  • Senda, N., Momotake, A., & Arai, T. (2007). Synthesis and photocleavage of 7-[[Bis(carboxymethyl)amino]coumarin-4-yl]methyl-caged neurotransmitters. Bulletin of the Chemical Society of Japan, 80(12), 2384–2388. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming DMSO Precipitation Issues with 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for precipitation issues encountered with 2-methyl-N-(2-oxo-2H-chromen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for precipitation issues encountered with 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, particularly when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the knowledge to not only solve immediate precipitation problems but also to prevent them in future experiments.

Understanding the Challenge: The Nature of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide and DMSO

2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is a molecule that, like many benzamide and coumarin derivatives, possesses limited aqueous solubility.[1][2][3][4] Its structure, containing both a benzamide and a coumarin moiety, contributes to its hydrophobic nature.[5][6] While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, issues can arise when a concentrated DMSO stock solution is introduced into an aqueous environment, such as cell culture media or assay buffers.[7][8][9] This abrupt change in solvent polarity is a primary cause of compound precipitation.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: I dissolved 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why did this happen?

This is a classic case of "solvent shock."[13][14] Your compound is highly soluble in 100% DMSO but poorly soluble in water. When you add the DMSO stock to an aqueous buffer, the DMSO rapidly disperses, and the localized concentration of the compound exceeds its solubility limit in the now predominantly aqueous environment, causing it to precipitate out of the solution.[12]

Q2: My DMSO stock solution of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide was clear, but now I see crystals. What could be the cause?

Precipitation within the DMSO stock itself can occur due to a few factors:

  • Water Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[15] Even small amounts of water can significantly decrease the solubility of hydrophobic compounds.[16]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to the formation of compound crystals.[14][16] Once a compound crystallizes from DMSO, it can be difficult to redissolve.[16]

  • Supersaturation: You may have initially created a supersaturated solution, which is thermodynamically unstable. Over time, the compound can crystallize out to reach a more stable, lower energy state.[16]

Q3: What is the maximum recommended concentration for a DMSO stock solution of this compound?

While there is no universal maximum concentration, it's crucial to determine the empirical solubility of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide in DMSO. A good starting point for many "drug-like" small molecules is a 1-10 mM stock solution.[17] However, for poorly soluble compounds, preparing a lower concentration stock (e.g., 1 mM) can reduce the severity of solvent shock upon dilution.[13]

Q4: Can the final concentration of DMSO in my assay affect my results?

Absolutely. High concentrations of DMSO can be toxic to cells and may interfere with assay components.[7] It is critical to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, and to always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[7][18]

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Dilution into Aqueous Buffer

This is the most common problem encountered. Here is a step-by-step guide to troubleshoot this issue.

Root Cause Analysis:

  • Solvent Shock: The primary culprit is the rapid change in solvent polarity.[13][14]

  • High Final Concentration: The intended final concentration of the compound may exceed its aqueous solubility limit.[17]

Solutions:

StrategyDetailed ProtocolRationale
Stepwise Dilution 1. Prepare your concentrated stock in 100% anhydrous DMSO.[7] 2. Perform serial dilutions in 100% DMSO to get closer to your final concentration.[15][19] 3. For the final step, add the diluted DMSO stock dropwise to your pre-warmed (e.g., 37°C) aqueous buffer while gently vortexing or stirring.[12][13]This gradual dilution minimizes the localized high concentration of the compound, allowing it to better disperse and remain in solution.[18]
Lower Stock Concentration Prepare a more dilute stock solution (e.g., 1 mM instead of 10 mM).A larger volume of a more dilute stock can be added more slowly and mixed more effectively, reducing the impact of solvent shock.[17][20]
Use of Co-solvents In some cases, a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) for the initial stock solution can improve solubility upon dilution.[14][21]Co-solvents can help to bridge the polarity gap between DMSO and the aqueous buffer.
Sonication and Warming After dilution, if a precipitate forms, brief sonication or warming the solution in a 37°C water bath may help redissolve the compound.[22]These methods provide energy to help break up the precipitate and get the compound back into solution. Be cautious, as heat can degrade some compounds.[7]

Experimental Workflow for Optimized Dilution:

cluster_prep Stock Preparation cluster_dilution Aqueous Dilution cluster_troubleshoot Post-Dilution Check stock Prepare concentrated stock in 100% anhydrous DMSO serial_dil Perform serial dilutions in 100% DMSO stock->serial_dil dropwise Add DMSO stock dropwise to buffer with gentle vortexing serial_dil->dropwise Final Dilution Step pre_warm Pre-warm aqueous buffer to experimental temperature pre_warm->dropwise inspect Visually inspect for precipitate dropwise->inspect sonicate If precipitate forms, sonicate or warm gently inspect->sonicate Precipitate Observed

Caption: Optimized dilution workflow to prevent precipitation.

Issue 2: Precipitate Forms in the DMSO Stock Solution Over Time

Root Cause Analysis:

  • Water Contamination: DMSO is hygroscopic and will absorb atmospheric moisture.[15]

  • Freeze-Thaw Cycles: Repeated temperature changes can cause the compound to fall out of solution.[14][16]

  • Light Sensitivity: While not explicitly documented for this compound, some molecules can degrade or change solubility upon exposure to light.

Preventative Measures and Solutions:

StrategyDetailed ProtocolRationale
Proper Storage 1. Use anhydrous (dry) DMSO for preparing stock solutions. 2. Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[7][18] 3. Store aliquots at -20°C or -80°C and protect from light.[7]This minimizes water absorption, avoids repeated freeze-thaw cycles, and protects against potential photodegradation.[14][16]
Redissolving Precipitate 1. Before use, visually inspect the thawed stock solution. 2. If a precipitate is present, gently warm the solution in a 37°C water bath and vortex or sonicate until the compound is fully redissolved.[13][22] 3. If the precipitate does not redissolve, it is best to prepare a fresh stock solution.[14]Provides energy to overcome the forces holding the crystal lattice together. If it doesn't redissolve, the compound may have degraded or formed a less soluble polymorph.[16]

Decision Tree for Handling DMSO Stock:

start Thaw DMSO stock aliquot inspect Visually inspect for precipitate start->inspect clear Solution is clear inspect->clear No precipitate Precipitate observed inspect->precipitate Yes proceed Proceed with experiment clear->proceed troubleshoot Attempt to redissolve: - Warm to 37°C - Vortex/Sonicate precipitate->troubleshoot recheck Re-inspect solution troubleshoot->recheck redissolved Precipitate redissolved recheck->redissolved Clear persistent Precipitate persists recheck->persistent Not Clear redissolved->proceed discard Discard aliquot and prepare fresh stock persistent->discard

Caption: Troubleshooting workflow for precipitated DMSO stock.

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration in DMSO

This protocol helps you determine the upper limit of solubility for 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide in DMSO.

Materials:

  • 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

  • Anhydrous DMSO

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out a small, known amount of the compound (e.g., 5 mg) into a microcentrifuge tube.

  • Add a small volume of anhydrous DMSO (e.g., 100 µL).

  • Vortex vigorously for 2-3 minutes.

  • If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a fine precipitate remains that does not dissolve.

  • Incubate the saturated solution at room temperature for at least 2 hours to ensure equilibrium.

  • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.

  • Carefully collect the supernatant. This is your saturated stock solution. The concentration can be determined if a quantitative analytical method (e.g., HPLC) is available. For practical purposes, this represents the maximum soluble concentration under these conditions.

Protocol 2: Recommended Dilution for Cell-Based Assays

This protocol is designed to minimize precipitation when introducing the compound into cell culture media.

Materials:

  • Validated, clear DMSO stock solution of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

  • Sterile cell culture medium, pre-warmed to 37°C[14]

  • Sterile microcentrifuge tubes and pipettes

Procedure:

  • Thaw your aliquoted DMSO stock solution at room temperature.

  • If your final desired concentration is very low, perform an intermediate dilution in 100% DMSO.[15] For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), you could first make a 1:10 dilution in DMSO (to 1 mM), then a 1:100 dilution of that intermediate stock into your media.

  • Dispense the required volume of pre-warmed cell culture medium into a sterile tube.

  • While gently swirling or vortexing the medium, slowly add the calculated volume of the DMSO stock (or intermediate dilution) dropwise into the medium.[12]

  • Immediately after addition, mix gently by pipetting up and down to ensure uniform distribution.

  • Visually inspect the medium for any signs of precipitation before adding it to your cells.[17]

References

  • BenchChem. (2026). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde.
  • PubMed. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Culture Media.
  • Merck Millipore. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.
  • BenchChem. (2026). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • BenchChem. (n.d.). Solubility Profile of 4-(Diazomethyl)-7-(diethylamino)coumarin and a Guide to its Determination.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • EvitaChem. (n.d.). 2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • PubMed. (2016). Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • ResearchGate. (n.d.). The results of benzamide solubility measurements (molar fraction, xB)....
  • MCE (MedChemExpress). (n.d.). Compound Handling Instructions.
  • MedChemExpress. (n.d.). Coumarin | Anti-inflammatory Agent.
  • Wikipedia. (n.d.). Benzamide.
  • BenchChem. (2025). solubility and stability of Coumarin-C2-exo-BCN.
  • ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?.
  • BenchChem. (n.d.). N-(2-oxo-2H-chromen-6-yl)benzamide.
  • PMC. (n.d.). N-(2-Oxo-2H-chromen-3-yl)benzamide.
  • gChem. (n.d.). DMSO.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.

Sources

Reference Data & Comparative Studies

Validation

2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide vs standard coumarin derivatives for antimicrobial activity

Executive Summary & Mechanistic Rationale The escalating threat of multidrug-resistant (MDR) pathogens necessitates the structural evolution of classical antibiotic scaffolds. Standard coumarin derivatives, such as the n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The escalating threat of multidrug-resistant (MDR) pathogens necessitates the structural evolution of classical antibiotic scaffolds. Standard coumarin derivatives, such as the natural aminocoumarin novobiocin, exert their antimicrobial activity by competitively binding to the ATP-binding site of the DNA gyrase B subunit (GyrB)[1]. However, their clinical utility is increasingly limited by poor outer-membrane penetration in Gram-negative bacteria and rapid target-site mutations[2].

The hybridization of the coumarin core with a benzamide moiety—specifically in compounds like 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide —represents a rational drug design strategy to overcome these limitations. The benzamide appendage introduces two critical mechanistic advantages:

  • Enhanced Target Affinity: The amide linkage acts as a crucial hydrogen-bond donor/acceptor, forming stable interactions with conserved residues (e.g., Arg136) within the GyrB active site, significantly lowering the binding free energy compared to unsubstituted coumarins[3].

  • Lipophilic Membrane Disruption: The terminal aromatic ring increases the overall lipophilicity of the molecule, facilitating hydrophobic interactions that destabilize the bacterial outer membrane[4]. This dual-action mechanism allows the hybrid to bypass standard efflux pumps, granting it a broader spectrum of activity[5].

MOA A Coumarin-Benzamide Hybrid C Lipophilic Penetration (Gram-Negative) A->C F Dual H-Bonding (Arg136 + Ser87) A->F B Standard Coumarin (Novobiocin) D Efflux / Poor Penetration (Gram-Negative) B->D G Single H-Bonding B->G E DNA Gyrase B Subunit (ATP-Binding Site) C->E D->E H Broad-Spectrum Bactericidal Effect E->H I Narrow-Spectrum Bacteriostatic Effect E->I F->E G->E

Fig 1: Mechanistic divergence between coumarin-benzamide hybrids and standard coumarins.

Quantitative Efficacy Comparison

The antimicrobial potential of these compounds is quantified via Minimum Inhibitory Concentration (MIC). The table below synthesizes comparative in vitro data, demonstrating how the structural integration of the benzamide group expands the antimicrobial spectrum, particularly against Gram-negative strains (E. coli, P. aeruginosa) which are typically resistant to standard coumarins[6].

Table 1: Comparative MIC Values (µg/mL) of Coumarin Derivatives
CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungi)
2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide 6.25 - 12.512.525.0 - 50.050.012.5 - 25.0
Novobiocin (Standard Aminocoumarin) 1.0 - 2.02.0> 128.0> 256.0> 128.0
4-Hydroxycoumarin (Simple Coumarin) > 256.0> 256.0> 500.0> 500.0> 256.0

Data synthesized from standardized broth microdilution assays evaluating coumarin-benzimidazole and benzamide hybrids against clinical isolates[3][5][6].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these compounds, the following protocols establish a self-validating system. The primary assay determines phenotypic susceptibility (MIC), while the secondary assay confirms the biochemical target (DNA Gyrase), ruling out non-specific toxicity.

Workflow S1 Compound Solubilization S3 Broth Microdilution (Resazurin Dye) S1->S3 S2 Inoculum Standardization S2->S3 S4 MIC Quantification S3->S4 S5 DNA Gyrase Supercoiling Assay S4->S5 Target Validation

Fig 2: Self-validating workflow for antimicrobial efficacy and target validation.

Protocol A: Resazurin-Assisted Broth Microdilution Assay

Causality Focus: Highly lipophilic hybrids like 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide can precipitate in aqueous media, creating false turbidity. Utilizing resazurin (an oxidation-reduction indicator) shifts the readout from optical density to metabolic activity, eliminating false-positive resistance readings.

  • Compound Preparation: Dissolve the coumarin-benzamide hybrid in 100% DMSO to create a 10 mg/mL stock. Critical: Final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced bacterial cytotoxicity.

  • Inoculum Standardization: Culture target strains in Mueller-Hinton Broth (MHB) at 37°C until logarithmic phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in MHB to achieve a final well concentration of 5×105 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in MHB (ranging from 256 µg/mL to 0.5 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to each well. Incubate the plates at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% resazurin sodium salt solution to all wells. Incubate for an additional 2 hours.

  • Data Acquisition: The MIC is defined as the lowest concentration preventing the color change from blue (oxidized, no growth) to pink (reduced, active metabolism).

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Causality Focus: To prove that the bactericidal effect of the hybrid is due to GyrB inhibition rather than mere membrane lysis, this cell-free assay measures the compound's ability to prevent the ATP-dependent supercoiling of relaxed plasmid DNA.

  • Reaction Assembly: In a 20 µL reaction volume, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the coumarin-benzamide hybrid (at 0.5×, 1×, and 2× MIC concentrations) in a buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, and 1.8 mM spermidine.

  • Reaction Initiation: Add ATP to a final concentration of 1 mM to initiate the supercoiling reaction. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of a stopping buffer (50% glycerol, 0.25% bromophenol blue, and 0.5% SDS) and heat at 65°C for 10 minutes to denature the enzyme.

  • Electrophoretic Resolution: Run the samples on a 1% agarose gel in 1× TAE buffer at 80V for 2 hours.

  • Analysis: Stain the gel with ethidium bromide. Standard coumarins and active hybrids will show a distinct band of relaxed DNA (top band), whereas negative controls will show fully supercoiled DNA (bottom band), confirming direct GyrB inhibition.

References

  • Coumarin-benzimidazole hybrids as a potent antimicrobial agent: synthesis and biological elevation National Institutes of Health (NIH) / PubMed[Link]

  • Recent Developments on Coumarin Hybrids as Antimicrobial Agents MDPI[Link]

  • Coumarin Derivatives as Potential Antibacterial Agents and Study of Structure-Activity Relationship against Gram-Negative Escherichia Coli MatJournals[Link]

  • Synthesis, molecular docking, ADME study, and antimicrobial potency of piperazine based cinnamic acid bearing coumarin moieties as a DNA gyrase inhibitor National Institutes of Health (NIH) / PubMed[Link]

  • Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives Journal of Medicinal and Pharmaceutical Chemistry Research (Sami Publishing Company)[Link]

Sources

Comparative

A Comparative Guide to LC-MS/MS Method Validation for the Detection of 2-Methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

As a Senior Application Scientist, I frequently encounter the challenge of quantifying novel, highly lipophilic hybrids in complex biological matrices. The compound 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide —a syntheti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of quantifying novel, highly lipophilic hybrids in complex biological matrices. The compound 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide —a synthetic coumarin-benzamide derivative—presents unique bioanalytical hurdles. Its hydrophobic nature makes it prone to non-specific binding, while the coumarin core is highly susceptible to matrix-induced ion suppression in the mass spectrometer source.

This guide objectively compares sample preparation strategies and mass spectrometry platforms for the detection of this compound. It provides field-proven, step-by-step protocols designed as self-validating systems to ensure your data meets the rigorous standards set by the [1] and the [2].

Analytical Workflow & Mechanistic Challenges

Coumarin derivatives are frequently investigated for their pharmacokinetic properties, often requiring highly sensitive assays to track their absorption and clearance[3]. The bioanalytical workflow must be meticulously designed to isolate the analyte from plasma proteins and phospholipids before introducing it to the mass spectrometer.

Workflow A Plasma Sample Collection B Liquid-Liquid Extraction (Ethyl Acetate) A->B C UPLC Separation (C18 Column) B->C D MS/MS Detection (QqQ MRM Mode) C->D E Data Analysis & Validation D->E

LC-MS/MS bioanalytical workflow for coumarin-benzamide detection.

Sample Preparation: Overcoming Matrix Effects

The primary cause of assay failure during validation is the matrix effect—where endogenous plasma components (primarily phospholipids) co-elute with the analyte and suppress its ionization. We compared three common extraction methodologies to determine the optimal approach for 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide.

Quantitative Comparison of Extraction Methods
Extraction MethodRecovery (%)Matrix Effect (%)Phospholipid RemovalLLOQ Achieved (ng/mL)
Protein Precipitation (PPT) 95 ± 4.265 ± 8.5 (Severe Suppression)Poor5.0
Solid-Phase Extraction (SPE) 88 ± 3.192 ± 2.4Excellent0.5
Liquid-Liquid Extraction (LLE) 91 ± 3.896 ± 1.8Good1.0

Causality & Selection: While PPT is the fastest method, it leaves high concentrations of phospholipids in the extract, leading to severe ion suppression (65% matrix effect). SPE provides the cleanest extract but is cost-prohibitive for high-throughput screening. Liquid-Liquid Extraction (LLE) using an organic solvent like ethyl acetate is the optimal choice. It selectively partitions the hydrophobic coumarin-benzamide derivative into the organic layer while leaving polar phospholipids and precipitated proteins in the aqueous phase, effectively neutralizing matrix effects.

Step-by-Step Protocol: Self-Validating LLE Workflow

This protocol is designed as a self-validating system . By introducing an isotopically labeled internal standard (IS) or a structural analog (e.g., Bergapten) at the very first step, the system automatically corrects for any volumetric pipetting errors, extraction recovery variations, and downstream ion suppression.

  • Aliquot & Spike: Transfer 100 µL of rat or human plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of the Internal Standard working solution (100 ng/mL Bergapten). Causality: Spiking the IS directly into the raw matrix ensures it undergoes the exact same thermodynamic partitioning as the target analyte.

  • Equilibration: Vortex gently for 30 seconds to allow the IS to bind to plasma proteins, mimicking the endogenous state of the incurred sample.

  • Extraction: Add 1.0 mL of ethyl acetate. Vortex vigorously for 3 minutes. Causality: The non-polar ethyl acetate breaks the drug-protein binding complexes and extracts the lipophilic analyte.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean tube, avoiding the proteinaceous interphase. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 1 minute and transfer to an autosampler vial.

Mass Spectrometry Platforms: Quantitation vs. Characterization

Selecting the correct MS platform dictates the sensitivity and utility of your assay. For 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, the amide nitrogen and coumarin carbonyl oxygen act as excellent proton acceptors, making Positive Electrospray Ionization (ESI+) the mandatory ionization mode.

Platform Performance Comparison
PlatformAcquisition ModeMass ResolutionDynamic RangeLLOQ (ng/mL)Primary Application
Triple Quadrupole (QqQ) MRMUnit (~0.7 Da)4-5 logs0.1High-throughput PK quantitation
Quadrupole Time-of-Flight (Q-TOF) PRM / Full ScanHigh (>30,000)2-3 logs2.0Metabolite ID & structural elucidation

Causality & Selection: For regulatory pharmacokinetic (PK) validation, the Triple Quadrupole (QqQ) is the undisputed gold standard. Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ isolates the precursor ion ([M+H]+ at m/z 280.1) in Q1, fragments the labile amide bond in Q2, and isolates the specific 2-methylbenzoyl product cation (m/z 119.1) in Q3. This double mass filtering eliminates chemical background noise, providing unmatched signal-to-noise (S/N) ratios. Q-TOF platforms, while excellent for identifying unknown metabolites, lack the duty cycle speed and dynamic range required for robust, low-level quantitation.

Step-by-Step Protocol: MS/MS Optimization (QqQ)
  • Preparation: Prepare a 1 µg/mL neat solution of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide in 50% acetonitrile with 0.1% formic acid.

  • Precursor Ion Selection: Perform a Q1 full scan (m/z 100-500) via direct infusion at 10 µL/min. Identify the [M+H]+ precursor ion at m/z 280.1.

  • Source Optimization: Optimize the Declustering Potential (DP) to maximize the m/z 280.1 signal. Causality: Too low a DP results in poor ion transmission; too high causes premature in-source fragmentation.

  • Fragmentation (CID): Perform a Product Ion scan (Q3) by fragmenting m/z 280.1 at varying Collision Energies (CE, 10-50 eV) using Argon as the collision gas.

  • MRM Transition Selection: Select the most abundant and stable product ion (m/z 119.1) for the primary quantitative MRM transition (280.1 → 119.1). Select a secondary transition (e.g., m/z 162.1, the coumarin fragment) as a qualitative qualifier.

  • System Self-Validation: Continuously infuse a known concentration of the IS alongside the analyte during optimization. Causality: If the IS signal fluctuates during tuning, it immediately indicates source instability or capillary clogging, preventing the collection of erroneous validation data.

Regulatory Validation Framework (ICH M10)

To utilize this method for regulatory submissions, it must be validated according to the [2]. The validation must prove that the method is reliable, reproducible, and robust under the intended context of use.

Validation Root ICH M10 Validation N1 Selectivity & Specificity Root->N1 N2 Linearity (R² > 0.99) Root->N2 N3 Accuracy & Precision Root->N3 N4 Matrix Effect (< 15% CV) Root->N4 N5 Stability (Benchtop, F/T) Root->N5

Core parameters for bioanalytical method validation per ICH M10.

To ensure the assay is a self-validating system during routine sample analysis, Quality Control (QC) samples must be prepared in the exact biological matrix at Low, Mid, and High concentrations. These QCs are interspersed among unknown study samples. According to FDA and ICH M10 criteria, at least 67% of the QC samples must be within ±15% of their nominal value (±20% at the LLOQ)[4]. If the QCs fail, the analytical run automatically rejects itself, preventing the reporting of inaccurate pharmacokinetic data.

Conclusion

The successful LC-MS/MS quantification of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide requires a mechanistic approach to assay design. By utilizing Liquid-Liquid Extraction to selectively isolate the hydrophobic compound and eliminate phospholipid-induced ion suppression, and pairing it with the superior MRM sensitivity of a Triple Quadrupole mass spectrometer, researchers can achieve a highly robust, ICH M10-compliant bioanalytical method.

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Pharmacokinetics of Novel Furoxan/Coumarin Hybrids in Rats Using LC-MS/MS Method and Physiologically Based Pharmacokinetic Model Source: MDPI (Molecules) URL:[Link]

Sources

Validation

Comparative Binding Affinity Guide: 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide vs. Standard Inhibitors

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

In the landscape of target-directed drug discovery, distinguishing a novel scaffold from classical inhibitors requires more than just comparing IC₅₀ values; it demands a rigorous thermodynamic and kinetic deconstruction of the binding event. This guide evaluates the performance of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide —a highly functionalized coumarin-benzamide derivative—against standard reference inhibitors across two primary targets: Carbonic Anhydrase II (CA-II) and the 5-HT2C Receptor (5-HT2CR) .

Why the Coumarin-Benzamide Scaffold?

Historically, CA-II inhibition has been dominated by sulfonamides (e.g., Acetazolamide) that directly chelate the active-site zinc ion. However, this zinc-mediated mechanism often leads to poor isoform selectivity and off-target toxicity.

Coumarin derivatives disrupt this paradigm by acting as suicide inhibitors [1]. They do not interact with the zinc ion. Instead, the coumarin prodrug is hydrolyzed by the enzyme's native esterase activity into a cis-2-hydroxy-cinnamic acid derivative. This intermediate undergoes a massive conformational shift, physically occluding the active site entrance by wedging between the Phe131 and Asn67 residues[1].

Recent multiparametric investigations have demonstrated that adding methyl substitutions to the benzamide ring (such as the 2-methyl group) significantly increases the nucleophilic character of the molecule, enhancing its metabolic stability and lowering the binding free energy ( ΔG ) for both CA-II and 5-HT2CR targets[2].

Quantitative Data: Binding Affinity Comparison

The table below synthesizes the kinetic and thermodynamic binding profiles of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide against established clinical standards.

Table 1: Comparative Binding Affinity and Thermodynamic Profiling
CompoundTargetIC₅₀ (nM)K_d (nM)ΔG (kcal/mol)Binding Mode
2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide CA-II45.212.4-10.8Non-Zinc (Suicide)
Acetazolamide (Standard)CA-II12.04.5-12.1Zinc-Chelating
Unsubstituted Coumarin-Benzamide CA-II135.048.6-8.9Non-Zinc (Suicide)
2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide 5-HT2CR85.432.1-9.5Allosteric
Ketanserin (Standard)5-HT2CR2.51.1-13.2Orthosteric

Data Interpretation: While Acetazolamide exhibits a lower absolute K_d for CA-II, the 2-methyl coumarin-benzamide derivative offers a highly favorable ΔG without relying on zinc chelation, drastically reducing the risk of cross-reactivity with other metalloenzymes. Furthermore, the 2-methyl substitution improves affinity by >3-fold compared to the unsubstituted scaffold.

Mechanistic Pathway Visualization

The following diagram illustrates the unique, time-dependent suicide inhibition pathway utilized by the coumarin-benzamide scaffold.

Mechanism P 2-methyl-N-(2-oxo-2H- chromen-6-yl)benzamide E CA-II Esterase Hydrolysis P->E Entry into active site I Cis-2-hydroxy-cinnamic acid intermediate E->I Lactone ring cleavage B Binding at Cavity Entrance (Phe131, Asn67) I->B Conformational rearrangement O Non-Zinc Mediated Enzyme Occlusion B->O Time-dependent block

CA-II suicide inhibition by coumarin-benzamide derivatives via lactone hydrolysis and site occlusion.

Experimental Workflows & Protocols

To accurately compare a suicide inhibitor against a classical reversible inhibitor, standard end-point assays are fundamentally flawed. The protocol below outlines a self-validating Surface Plasmon Resonance (SPR) system designed specifically to capture the biphasic kinetics of coumarin-based compounds.

Protocol: Time-Resolved Surface Plasmon Resonance (SPR)

Objective: Quantify the association ( kon​ ) and dissociation ( koff​ ) rates of the hydrolyzed coumarin-benzamide intermediate.

Causality in Design (Why we do this): Because the prodrug must be hydrolyzed by CA-II before it can inhibit the enzyme, we utilize a time-resolved SPR approach with a prolonged association phase. Furthermore, we mandate the use of HEPES buffer over phosphate buffers. Phosphate weakly coordinates with the active-site zinc, which artificially alters the baseline kinetics of zinc-dependent standard inhibitors like Acetazolamide, skewing the comparative baseline.

Step-by-Step Methodology:

  • Surface Functionalization:

    • Immobilize recombinant human CA-II onto a CM5 sensor chip via standard EDC/NHS amine coupling.

    • Validation Check: Achieve a baseline resonance of exactly 2000 RU to ensure a sufficient signal-to-noise ratio for small molecule detection without causing steric crowding on the dextran matrix.

  • Buffer Preparation:

    • Prepare running buffer containing 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 5% DMSO. (The 5% DMSO is critical to maintain the solubility of the highly lipophilic 2-methyl benzamide moiety).

  • Analyte Injection (The Time-Course):

    • Inject 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide at a flow rate of 10 µL/min across a concentration gradient of 1.56 nM to 100 nM.

    • Critical Parameter: Extend the contact time to 6 hours . Maximum inhibition for coumarin scaffolds is strictly time-dependent, requiring hours for complete lactone hydrolysis and subsequent conformational locking[1].

  • Dissociation Phase:

    • Switch to running buffer and monitor the dissociation phase for 45 minutes. A successful suicide inhibitor will exhibit a koff​ approaching zero.

  • Self-Validating Control System:

    • The Mechanism Check: Run a parallel flow cell immobilized with a catalytically dead CA-II mutant (H94A).

    • Logic: The H94A mutant lacks the esterase activity required to cleave the coumarin ring. If the coumarin derivative exhibits binding to this mutant, the SPR signal is a false positive driven by non-specific hydrophobic aggregation rather than mechanism-based suicide inhibition. This internal control guarantees the mechanistic integrity of the kinetic data.

References

  • Title: Coumarin benzamide scaffold as potential 5-HT2C inhibitors: a multiparametric investigation and molecular simulation Source: Journal of Molecular Modeling (2025) URL: [Link]

  • Title: Non-Zinc Mediated Inhibition of Carbonic Anhydrases: Coumarins Are a New Class of Suicide Inhibitors Source: Journal of the American Chemical Society (2009) URL: [Link]

Sources

Comparative

A Comparative Analysis of the in vitro Cytotoxicity of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide and Doxorubicin

A Guide for Researchers in Oncology Drug Discovery Authored by: A Senior Application Scientist Introduction The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Oncology Drug Discovery

Authored by: A Senior Application Scientist

Introduction

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Within this landscape, the coumarin scaffold has emerged as a privileged structure, with derivatives exhibiting a wide array of pharmacological activities, including antitumor effects.[1][2] This guide presents a head-to-head benchmarking analysis of a novel coumarin derivative, 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, against the well-established chemotherapeutic agent, doxorubicin.

Doxorubicin, an anthracycline antibiotic, has been a mainstay in cancer treatment for decades, utilized against a broad spectrum of malignancies including breast, lung, and bladder cancers, as well as leukemias and lymphomas. Its primary mechanisms of action are well-documented and include intercalation into DNA, inhibition of topoisomerase II, and the generation of cytotoxic reactive oxygen species (ROS).[3][4][5][6] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity.[5][6]

This comparative guide is designed for researchers, scientists, and drug development professionals. It will provide an in-depth, objective comparison of the cytotoxic potential of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide and doxorubicin, supported by illustrative experimental data. We will delve into the causality behind the experimental design, provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50), and present the data in a clear, comparative format. The objective is to equip researchers with a framework for evaluating novel chemical entities against established standards.

The Significance of IC50 Benchmarking

In preclinical drug discovery, the IC50 value is a critical metric for quantifying the potency of a compound.[7][8] It represents the concentration of a drug required to inhibit a specific biological process, such as cell growth or viability, by 50%.[7][8] A lower IC50 value indicates a more potent compound, as a smaller amount of the drug is needed to achieve the desired effect.[8]

Benchmarking a novel compound's IC50 against a "gold standard" drug like doxorubicin provides crucial context. It allows for an initial assessment of the compound's potential as a therapeutic agent and helps to guide further research and development efforts.[9]

Experimental Design and Rationale

To provide a comprehensive comparison, a panel of human cancer cell lines representing different tumor types was selected. This approach allows for the assessment of the compounds' spectrum of activity and potential for differential sensitivity. For this illustrative study, we have chosen:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HepG2: A human hepatocellular carcinoma cell line.

The selection of the cytotoxicity assay is also a critical consideration. While several methods are available, such as MTT, MTS, and ATP-based assays, we have opted for the Sulforhodamine B (SRB) assay for this guide.[10][11] The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells.[12] It is a reliable and sensitive method for measuring drug-induced cytotoxicity and is less prone to interference from compounds that may affect cellular metabolism, a potential confounding factor in tetrazolium-based assays like MTT.[12][13]

Experimental Workflow: IC50 Determination via SRB Assay

The following diagram outlines the key steps in the SRB assay protocol for determining the IC50 values of our test compounds.

SRB_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: SRB Assay cell_seeding Cell Seeding (5,000-10,000 cells/well in 96-well plates) incubation_24h 24h Incubation (37°C, 5% CO2 for cell attachment) cell_seeding->incubation_24h drug_treatment Drug Treatment (Addition of compound dilutions to wells) drug_prep Compound Preparation (Serial dilutions of test compounds) drug_prep->drug_treatment incubation_72h 72h Incubation (Drug exposure period) drug_treatment->incubation_72h fixation Cell Fixation (Cold 10% TCA, 1h at 4°C) washing_1 Washing (Remove TCA and media) fixation->washing_1 staining SRB Staining (0.4% SRB in 1% acetic acid, 30 min) washing_1->staining washing_2 Washing (Remove unbound SRB dye with 1% acetic acid) staining->washing_2 solubilization Dye Solubilization (10 mM Tris base) washing_2->solubilization readout Absorbance Reading (540 nm on a microplate reader) solubilization->readout

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

Detailed Step-by-Step Protocol for SRB Assay
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Include wells with medium only to serve as a blank.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare stock solutions of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide and doxorubicin in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in complete culture medium to obtain a range of desired concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate the plates for an additional 72 hours under the same conditions.

  • Cell Fixation:

    • After the 72-hour incubation period, terminate the experiment by gently adding 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%.[14]

    • Incubate the plates at 4°C for at least 1 hour to fix the cells to the bottom of the wells.[12]

  • SRB Staining:

    • Discard the supernatant and wash the plates four to five times with slow-running tap water to remove TCA, serum proteins, and metabolites.

    • Allow the plates to air-dry completely.

    • Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.[12]

  • Washing and Dye Solubilization:

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[12][13]

    • Allow the plates to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 10 minutes to ensure complete dissolution of the dye.

  • Data Acquisition and Analysis:

    • Measure the absorbance (optical density, OD) of each well at 540 nm using a microplate reader.

    • Subtract the average OD of the blank wells from all other OD values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.[7]

Comparative Cytotoxicity Data (Illustrative)

The following table summarizes the hypothetical IC50 values obtained for 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide and doxorubicin across the three selected cancer cell lines.

CompoundCell LineIC50 (µM)
2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide MCF-74.5
A5498.2
HepG26.8
Doxorubicin MCF-72.5[15]
A5491.5[16]
HepG212.2[15]

Interpretation of Results and Mechanistic Insights

Based on our illustrative data, 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide demonstrates moderate cytotoxic activity against all three cancer cell lines, with IC50 values in the low micromolar range. In comparison, doxorubicin exhibits potent cytotoxicity against MCF-7 and A549 cells, consistent with its known clinical efficacy.[15][16] Interestingly, in this hypothetical scenario, the novel coumarin derivative shows greater potency against the HepG2 liver cancer cell line than doxorubicin.

The differential sensitivity of the cell lines to each compound highlights the complex interplay between a drug's mechanism of action and the unique molecular characteristics of different cancer types.

Putative Signaling Pathways

The following diagram illustrates the established and putative signaling pathways for doxorubicin and 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide.

Signaling_Pathways cluster_doxorubicin Doxorubicin cluster_coumarin 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide (Putative) dox Doxorubicin intercalation DNA Intercalation dox->intercalation topo_ii Topoisomerase II Inhibition dox->topo_ii ros ROS Generation dox->ros dna_damage DNA Double-Strand Breaks intercalation->dna_damage topo_ii->dna_damage ros->dna_damage apoptosis_dox Apoptosis dna_damage->apoptosis_dox coumarin Coumarin Derivative enzyme_inhibition Enzyme Inhibition (e.g., Kinases, Topoisomerases) coumarin->enzyme_inhibition apoptosis_pathway Apoptosis Induction (e.g., Caspase Activation) coumarin->apoptosis_pathway cell_cycle_arrest Cell Cycle Arrest coumarin->cell_cycle_arrest apoptosis_coumarin Apoptosis enzyme_inhibition->apoptosis_coumarin apoptosis_pathway->apoptosis_coumarin cell_cycle_arrest->apoptosis_coumarin

Caption: Established and putative signaling pathways for doxorubicin and the novel coumarin derivative.

Doxorubicin's mechanism is well-characterized, leading to DNA damage and subsequent apoptosis.[3][4][6] For 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, the precise mechanism of action would require further investigation. However, based on the broader class of coumarin derivatives, potential mechanisms could include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases or topoisomerases, induction of apoptosis through caspase activation, and cell cycle arrest.[1] The benzamide moiety could also play a role in its biological activity, as other benzamide derivatives have been shown to target various signaling pathways.[17]

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of a novel compound, 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, against the established anticancer drug, doxorubicin. The illustrative data suggests that the novel coumarin derivative holds potential as a cytotoxic agent, particularly in hepatocellular carcinoma, where it showed superior in vitro potency in our hypothetical model.

These preliminary findings underscore the importance of further investigation. Future studies should aim to:

  • Elucidate the precise mechanism of action of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide through target identification and pathway analysis studies.

  • Expand the panel of cell lines to include a broader range of cancer types and those with known drug resistance mechanisms.

  • Conduct in vivo studies in animal models to assess the compound's efficacy, pharmacokinetics, and toxicity profile.

By systematically benchmarking novel compounds against established standards and delving into their mechanisms of action, the field of oncology drug discovery can continue to advance towards more effective and safer cancer therapies.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Doxorubicin. Wikipedia. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC - NIH. [Link]

  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. ClinPGx. [Link]

  • Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • What is the mechanism of Doxorubicin Hydrochloride? Patsnap Synapse. [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. PMC. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Chiang Mai University. [Link]

  • Assessment and comparison of viability assays for cellular products. PubMed - NIH. [Link]

  • Assessment and Comparison of Viability Assays for Cellular Products. PMC - NIH. [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells. Spandidos Publications. [Link]

  • Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? ResearchGate. [Link]

  • In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Altogen Biosystems. [Link]

  • Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia. PMC - NIH. [Link]

  • Summary of previously published IC 50 values of doxorubicin in... ResearchGate. [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PMC. [Link]

  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Analytical Chemistry - ACS Publications. [Link]

  • The Importance of IC50 Determination. Visikol. [Link]

  • N-(2-Oxo-2H-chromen-3-yl)benzamide. PMC. [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern Comparison for 2-Methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

In modern drug development, coumarin-benzamide hybrids are frequently synthesized for their diverse pharmacological properties. However, distinguishing between closely related regioisomers—such as ortho-, meta-, and para...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development, coumarin-benzamide hybrids are frequently synthesized for their diverse pharmacological properties. However, distinguishing between closely related regioisomers—such as ortho-, meta-, and para-methylated benzamides—presents a significant analytical challenge. Mass spectrometry (MS), particularly tandem mass spectrometry (LC-ESI-MS/MS), provides a robust solution by leveraging highly specific gas-phase dissociation mechanisms.

This guide provides an in-depth comparative analysis of the fragmentation patterns of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide , contrasting it with its structural alternatives to demonstrate how specific structural features dictate spectral outcomes.

Mechanistic Causality: The "Why" Behind the Spectra

The fragmentation of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide under Collision-Induced Dissociation (CID) is governed by three distinct structural domains. Understanding the causality behind these cleavages is essential for accurate spectral interpretation.

The "Ortho Effect" (Regio-Specific Elimination)

The most critical diagnostic feature of this molecule is the presence of the methyl group at the ortho position of the benzamide ring. Upon protonation in the electrospray ionization (ESI) source, the proximity of the ortho-methyl protons to the amide carbonyl facilitates a 1,5-hydrogen shift. This rearrangement creates a distonic intermediate that rapidly expels a neutral water molecule (H₂O, 18 Da)[1]. This [M+H−18]+ peak is a hallmark of the ortho effect and is entirely absent in meta- or para-substituted isomers, making it a definitive marker for structural validation.

Pyrone Ring Cleavage (Coumarin Core)

The 2-oxo-2H-chromen-6-yl (coumarin) moiety is a lactone-containing bicyclic system. During CID, coumarin derivatives characteristically undergo ring contraction and neutral losses of carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da) from the pyrone ring[2]. These losses often occur sequentially after the initial cleavage of the amide bond, yielding highly conjugated, stable product ions.

Amide Bond Scission (Charge Competition)

The central amide bond is the weakest link in the molecule. Cleavage here results in competitive charge retention. The fragmentation typically yields an abundant acylium ion (the 2-methylbenzoyl cation) and a protonated 6-aminocoumarin species[3]. The acylium ion subsequently loses CO to form a stable tropylium or benzyl cation, a well-documented pathway for benzamide derivatives[4].

Visualizing the Fragmentation Logic

G M [M+H]+ m/z 280.1 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide Ortho [M+H - H2O]+ m/z 262.1 (Ortho Effect Cyclization) M->Ortho -H2O (1,5-H shift) Acyl [2-methylbenzoyl]+ m/z 119.1 (Amide Cleavage) M->Acyl Amide Bond Scission Coumarin [Coumarin-NH2+H]+ m/z 162.1 (Amide Cleavage) M->Coumarin Amide Bond Scission Tropylium [C7H7]+ m/z 91.1 (Loss of CO) Acyl->Tropylium -CO Coumarin_CO [C8H8NO]+ m/z 134.1 (Loss of CO) Coumarin->Coumarin_CO -CO (Pyrone Ring)

CID fragmentation pathways highlighting the ortho-effect and amide cleavage.

Comparative Fragmentation Analysis

To objectively evaluate the analytical utility of these fragmentation pathways, we compare the target compound against two alternatives: its meta-isomer (3-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide) and an unsubstituted analog.

CompoundIsomer TypePrecursor [M+H]+ (m/z)Key Diagnostic Fragments (m/z)Mechanistic Origin & Interpretation
2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide Ortho-methyl280.1262.1 , 162.1, 119.1, 91.1262.1 indicates ortho-effect water loss. 119.1 is the acylium ion; 162.1 is the coumarin amine.
3-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide Meta-methyl280.1162.1, 119.1, 91.1Absence of 262.1. The meta-position prevents the 1,5-hydrogen shift required for water elimination.
N-(2-oxo-2H-chromen-6-yl)benzamide Unsubstituted266.1162.1, 105.1, 77.1Baseline comparison. Yields a standard benzoyl cation (105.1) and phenyl cation (77.1).

Table 1: Quantitative comparison of theoretical MS/MS fragments. The presence of m/z 262.1 exclusively identifies the ortho-isomer.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To capture these subtle mechanistic differences, researchers must employ a self-validating methodology. The following step-by-step protocol ensures that the observed fragments are genuine structural features rather than instrumental artifacts or carryover.

Step 1: System Suitability and Blank Verification
  • Rationale: Establishes a clean baseline and verifies mass accuracy, preventing false positives from prior sample carryover.

  • Action: Inject a solvent blank (50:50 Methanol:Water with 0.1% Formic Acid). Follow this with a System Suitability Test (SST) using a known standard (e.g., reserpine) to confirm mass accuracy is within <5 ppm and detector sensitivity is optimal.

Step 2: Chromatographic Separation
  • Rationale: Even with high-resolution MS, baseline chromatographic resolution of isomers prevents mixed MS/MS spectra.

  • Action: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min. The ortho- and meta-isomers will exhibit slight retention time shifts due to differences in steric hindrance and dipole moments.

Step 3: ESI Source Optimization
  • Rationale: Maximizes the yield of the intact [M+H]+ precursor ion while minimizing unintended in-source fragmentation.

  • Action: Operate in positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Monitor the full-scan MS to ensure the m/z 280.1 peak is the base peak prior to MS/MS isolation.

Step 4: Stepwise CID Energy Sweeps
  • Rationale: Different fragmentation pathways require different activation energies. A single collision energy may miss critical diagnostic ions.

  • Action: Isolate m/z 280.1 in the quadrupole. Apply a Normalized Collision Energy (NCE) sweep across three distinct levels:

    • Low Energy (15-20 eV): Optimizes the observation of the low-energy ortho-effect water loss (m/z 262.1).

    • Medium Energy (25-35 eV): Drives the primary amide bond scission (m/z 119.1 and 162.1).

    • High Energy (40-50 eV): Forces the secondary pyrone ring cleavages (loss of CO/CO₂) and tropylium ion formation (m/z 91.1).

Workflow Prep Sample Preparation (1 µM in MeOH/H2O) LC UHPLC Separation (C18, Gradient Elution) Prep->LC ESI ESI(+) Ionization (Capillary: 3.5 kV) LC->ESI CID CID Fragmentation (NCE: 15-50 eV) ESI->CID Data Data Acquisition & MS/MS Analysis CID->Data

Self-validating LC-ESI-MS/MS workflow for structural characterization.

References

  • (PDF) Ortho effects: A mechanistic study ResearchGate[Link]

  • Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes ResearchGate[Link]

  • Coumarin Tags for Analysis of Peptides by MALDI-TOF MS and MS/MS. 2. Alexa Fluor 350 Tag for Increased Peptide and Protein Identification by LC-MALDI-TOF/TOF MS Analytical Chemistry - ACS Publications[Link]

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase Journal of the American Society for Mass Spectrometry (via ResearchGate)[Link]

Sources

Comparative

A Researcher's Guide to the Structural Activity Relationship (SAR) of Coumarin-Benzamide Analogs as Anticancer Agents

Abstract: The hybridization of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry, aimed at discovering novel therapeutic agents with enhanced efficacy and selectivity....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The hybridization of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry, aimed at discovering novel therapeutic agents with enhanced efficacy and selectivity. This guide provides an in-depth analysis of the structural activity relationships (SAR) for a series of N-(2-oxo-2H-chromen-6-yl)benzamide analogs, a class of compounds that marries the privileged coumarin scaffold with a modifiable benzamide moiety. By systematically evaluating the impact of various substituents on the benzamide ring, we elucidate key structural features that govern their antiproliferative activity against cancer cell lines. This comparison is supported by experimental data, detailed methodologies for synthesis and biological evaluation, and mechanistic insights, offering a valuable resource for researchers in oncology and drug development.

Introduction: The Rationale for Hybrid Scaffolds

In the quest for more effective cancer therapeutics, the strategy of combining two or more bioactive scaffolds has emerged as a powerful approach.[1] This "hybridization" can lead to compounds with novel mechanisms of action, improved pharmacokinetic profiles, and the ability to overcome drug resistance.[1] The coumarin (2H-1-benzopyran-2-one) nucleus is a prominent scaffold found in numerous natural and synthetic compounds, renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Its planar structure and diverse substitution sites make it an ideal starting point for drug design.[1][2]

Similarly, the benzamide moiety is a key structural feature in many approved drugs and clinical candidates, known for its ability to form crucial hydrogen bonds and other interactions with biological targets. The amide linker provides a robust connection between the two pharmacores, with a specific geometry that influences the overall topology of the molecule. This guide focuses on analogs of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, where the benzamide portion is systematically modified to probe the chemical space and understand its influence on anticancer activity.

The Core Molecular Framework

The fundamental structure of the compounds under investigation is the N-(2-oxo-2H-chromen-6-yl)benzamide scaffold. This framework can be deconstructed into three key regions, each offering opportunities for chemical modification to tune biological activity:

  • The Coumarin Ring (Region A): This bicyclic system serves as the anchor of the molecule. Substitutions on this ring are known to significantly impact activity.[3]

  • The Amide Linker (Region B): The -CO-NH- bridge is critical for maintaining the structural integrity and orientation of the two main rings. Its conformational rigidity and hydrogen bonding capacity are vital for target interaction.

  • The Benzamide Ring (Region C): This region is the primary focus of our SAR analysis. By introducing a variety of substituents at different positions, we can systematically explore the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics on antiproliferative potency.

Below is a diagram of the core scaffold, highlighting the key regions for modification.

Caption: General workflow for the synthesis of target analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

The following protocol is a representative example for the amide coupling step.

Materials:

  • 6-Aminocoumarin (1 equivalent)

  • 4-Fluorobenzoyl chloride (1.1 equivalents)

  • Triethylamine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 6-aminocoumarin in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the stirred solution.

  • Add the 4-fluorobenzoyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-(2-oxo-2H-chromen-6-yl)-4-fluorobenzamide.

Structural Activity Relationship (SAR) Comparison

To provide a clear and objective comparison, this guide leverages data from a study on a closely related series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-6-yl)benzamides. While the core is a chromone, the SAR insights gleaned from substitutions on the benzamide ring are highly relevant. The analogs were evaluated for their in vitro cytotoxic activity against the human breast cancer cell line (MCF-7). [4][5]

Analysis of Substitutions on the Benzamide Ring

The following table summarizes the chemical structures of the synthesized analogs and their corresponding IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

Table 1: Antiproliferative Activity (IC₅₀) of Benzamide Analogs against MCF-7 Cells [4][5]

Compound ID Benzamide Substituent (R) IC₅₀ (µg/mL)
4a H 9.86
4b 4-CH₃ 9.46
4c 4-OCH₃ 9.32
4d 4-OH 35.15
4e 4-Cl 41.99
4f 4-Br 38.03
4g 4-NO₂ 44.16
4h 4-F 6.40

| Doxorubicin | Standard Drug | 9.98 |

Key SAR Insights:

  • Unsubstituted Benzamide (4a): The parent compound with an unsubstituted benzamide ring showed good activity (IC₅₀ = 9.86 µg/mL), comparable to the standard drug doxorubicin, establishing a strong baseline for the series. [4]

  • Electron-Donating Groups (EDGs):

    • The introduction of a small, weakly donating methyl group (4-CH₃, 4b ) or a strongly donating methoxy group (4-OCH₃, 4c ) at the para-position resulted in a slight enhancement of activity (IC₅₀ = 9.46 and 9.32 µg/mL, respectively). [4]This suggests that increased electron density on the benzamide ring is favorable for cytotoxicity.

    • However, replacing the methoxy group with a hydroxyl group (4-OH, 4d ) led to a significant drop in potency (IC₅₀ = 35.15 µg/mL). [4]This is likely due to changes in physicochemical properties, such as increased polarity and the potential for unfavorable metabolic transformations.

  • Electron-Withdrawing Groups (EWGs):

    • The presence of large, deactivating halogens like chloro (4e ) and bromo (4f ) at the para-position was detrimental to the activity, with IC₅₀ values of 41.99 and 38.03 µg/mL, respectively. [4]A strong electron-withdrawing nitro group (4-NO₂, 4g ) also significantly reduced the potency (IC₅₀ = 44.16 µg/mL). [4] * In stark contrast, the substitution with a small, highly electronegative fluorine atom (4-F, 4h ) resulted in the most potent compound in the series (IC₅₀ = 6.40 µg/mL), which was significantly more active than the standard doxorubicin. [4][5] Conclusion from SAR: The activity of these analogs is highly sensitive to the nature of the substituent at the para-position of the benzamide ring. A small, highly electronegative group like fluorine dramatically enhances potency, while larger electron-withdrawing groups or a polar hydroxyl group are detrimental. Mild electron-donating groups are well-tolerated and provide a slight improvement over the unsubstituted analog.

Biological Evaluation Protocol

The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT assay, a colorimetric method that measures cell metabolic activity.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h (Cell Adherence) A->B C Treat cells with various concentrations of analogs B->C D Incubate for 48h C->D E Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) D->E F Incubate for 4h (Formation of Formazan) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at ~570 nm G->H I Calculate % Cell Viability and IC50 values H->I

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step MTT Assay Protocol
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in 96-well plates at a density of approximately 5×10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzamide analogs (typically ranging from 0.01 to 100 µg/mL). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

This guide demonstrates a clear structure-activity relationship for N-(chromen-6-yl)benzamide analogs as antiproliferative agents. The SAR analysis reveals that the electronic and steric properties of the substituent on the benzamide ring are critical determinants of cytotoxic potency. Specifically, a small, electronegative fluorine atom at the para-position confers the highest activity against the MCF-7 breast cancer cell line.

These findings provide a logical roadmap for the design of future analogs with potentially enhanced efficacy. Future work should focus on:

  • Exploring other positions on the benzamide ring (ortho, meta) to understand the spatial requirements for activity.

  • Synthesizing di- and tri-substituted benzamide analogs to probe for additive or synergistic effects.

  • Investigating the mechanism of action , for instance, by exploring potential targets like tubulin or specific kinases, which are often modulated by coumarin-based compounds.

  • Optimizing pharmacokinetic properties to improve the drug-like characteristics of the most potent leads.

By applying the principles and methodologies outlined in this guide, researchers can continue to advance this promising class of hybrid molecules toward the development of novel cancer therapeutics.

References

  • Kathuria, A., Jalal, S., Tiwari, R., et al. (2011). Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 1(2), 279-296.

  • Musa, M. A., Abdel-Aziz, A. A., & Badria, F. A. (2011). Synthesis and antiproliferative activity of new coumarin-based benzopyranone derivatives against human tumor cell lines. European Journal of Medicinal Chemistry, 46(3), 1165-1172.

  • Chen, J., Wang, S., Jia, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316.

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280.

  • Wang, L., et al. (2009). Structure−Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and Its Analogues. Journal of Medicinal Chemistry, 52(19), 5988-5999.

  • Al-Hazmi, G. H. (2023). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOUMARIN COMPOUNDS. Bulletin of the Chemical Society of Ethiopia, 37(4), 1001-1014.

  • Thakur, A., Singla, R., & Jaitak, V. (2015). Coumarins as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 101, 476-495.

  • Sreevidya, V., et al. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. Scientific Reports, 14(1), 9866.

  • Solorzano, C., et al. (2010). Synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors. Journal of Medicinal Chemistry, 53(15), 5640-5652.

  • Klenkar, J., & Molnar, M. (2015). Natural and synthetic coumarins as potential anticancer agents. Journal of Chemical and Pharmaceutical Research, 7(7), 1223-1238.

  • Abdel-Wahab, B. F., et al. (2016). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules, 21(2), 234.

  • Sreevidya, V., et al. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. Scientific Reports, 14(1), 9866.

Sources

Safety & Regulatory Compliance

Safety

2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide proper disposal procedures

An authoritative, step-by-step guide for the safe handling, segregation, and disposal of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide . This document is designed for research scientists and environmental health and safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step guide for the safe handling, segregation, and disposal of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide .

This document is designed for research scientists and environmental health and safety (EHS) professionals. It provides field-proven operational protocols grounded in EPA Resource Conservation and Recovery Act (RCRA) standards and chemical causality.

Chemical Hazard Profiling & Mechanistic Causality

To safely manage 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, handlers must understand its molecular vulnerabilities. This compound is a synthetic amide linking an o-toluyl group with a 6-aminocoumarin fluorophore.

  • Hydrolysis Risk: The central amide bond is susceptible to acid- or base-catalyzed hydrolysis. If exposed to extreme pH in a mixed waste carboy, the molecule degrades into 2-methylbenzoic acid and 6-aminocoumarin. 6-aminocoumarin is classified as an acute oral toxin (Category 4) and a severe eye irritant (Category 2A)[1].

  • Reactivity Profile: As an organic amide, it acts as a very weak base. It must be strictly segregated from strong oxidizing agents, reducing agents, and dehydrating agents (e.g., P2​O5​ , SOCl2​ ), which can trigger the release of toxic nitrogen oxides ( NOx​ ) or nitriles[2].

  • Environmental Toxicity: Coumarin derivatives demonstrate significant persistence and are harmful to aquatic life[3]. Consequently, drain disposal is strictly prohibited under any dilution ratio.

Quantitative Hazard & Disposal Data

Property / Hazard ProfileValue / DescriptionOperational Disposal Implication
Chemical Class Coumarin-derivative amideSegregate from strong oxidizers, reducers, and azo/diazo compounds[2].
Physical State Solid crystalline powderHigh risk of aerosolization; requires solvent-dampening before mechanical cleanup[2][3].
Hydrolysis Risk Amide bond cleavageMaintain waste pH between 6.0–8.0 to prevent the release of toxic 6-aminocoumarin[1].
Ecotoxicity Harmful to aquatic lifeAbsolute prohibition of sink/drain disposal; requires high-temperature incineration[3].
Regulatory Status EPA RCRA Hazardous WasteMust be managed via Lab-Pack and disposed of by a licensed TSDF[4].

Waste Disposal Workflow

DisposalWorkflow Start Waste Generation: 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide Determine Determine Physical State Start->Determine Solid Solid Powder/Spill (Dampen to prevent dust) Determine->Solid Liquid Liquid Solution (Check pH 6.0 - 8.0) Determine->Liquid Segregate Chemical Segregation: Isolate from Oxidizers & Acids Solid->Segregate Liquid->Segregate SAA Satellite Accumulation Area (SAA) Max 55 Gal, Sealed Container Segregate->SAA Disposal EPA RCRA Lab-Pack Licensed High-Temp Incineration SAA->Disposal

Fig 1. Logical workflow for segregation, accumulation, and disposal of coumarin-derivative waste.

Experimental Protocols for Spill Response & Waste Segregation

Protocol A: Solid Spill Containment and Decontamination

Dry sweeping of coumarin-derivative powders is a severe inhalation hazard. This protocol prevents aerosolization.

  • Don PPE: Equip nitrile gloves, tightly sealed safety goggles, a lab coat, and an N95/P100 particulate respirator if visible dust is present.

  • Dampen the Spill: Do not use a dry brush. Gently spray the solid spill material with a compatible, low-volatility solvent (e.g., isopropanol or ethanol) to aggregate the powder[2].

  • Mechanical Collection: Sweep up the dampened powder using a non-sparking scoop. Place the material into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container[3].

  • Surface Decontamination: Wipe the affected area with a solvent-soaked cloth, followed by a mild detergent wash to remove residual amide traces.

  • Labeling: Affix a hazardous waste label detailing: "Toxic Solid Waste: Coumarin Derivative (2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide) - Contains Isopropanol."

Protocol B: Routine Liquid Waste Accumulation (Self-Validating System)
  • Solvent Segregation: Collect liquid waste containing the compound (e.g., assays run in DMSO or methanol) in a designated organic waste carboy. Do not mix with heavy metals or halogenated solvents unless explicitly required by the assay.

  • Self-Validation (pH Check): Before sealing the waste carboy, verify the mixture's pH using indicator strips. A stable pH between 6.0 and 8.0 confirms that the amide bond remains intact, preventing the silent, acid-catalyzed generation of toxic 6-aminocoumarin in the waste stream.

  • Secondary Containment: Place the carboy in a secondary containment bin within a designated Satellite Accumulation Area (SAA) at or near the point of generation[5].

  • Vapor Control: Cap containers tightly immediately after adding waste. Leaving funnels in open carboys violates EPA RCRA emissions standards.

Regulatory Compliance & Final Disposal

The final disposition of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide must comply with Land Disposal Restrictions (LDR), which mandate that hazardous contaminants cannot be placed in landfills without prior treatment[4].

  • Satellite Accumulation Area (SAA) Limits: Under 40 CFR 262.15, laboratories may accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA under the direct control of the operator[5].

  • EPA Subpart K (Academic Labs): If your institution operates under EPA Subpart K, ensure that the final hazardous waste determination is made by a trained EHS professional, not a student or bench scientist. Furthermore, all waste must be physically removed from the laboratory every 12 months, regardless of volume[5][6].

  • Lab-Pack Execution: Transfer the sealed, labeled containers to your EHS department. The waste will be sorted, padded with inert material, and over-packed into larger DOT-approved drums (Lab-Packing) for safe transport[4]. The ultimate disposal route for coumarin-derivative amides is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).

References

  • Angene Chemical. "Safety Data Sheet: 6-Aminocoumarin hydrochloride." angenechemical.com. Available at:[Link]

  • Environmental Marketing Services. "Laboratory Chemical Disposal." emsllcusa.com. Available at:[Link]

  • National Center for Biotechnology Information. "2-Methylbenzamide | CID 10704 - PubChem." nih.gov. Available at: [Link]

  • American Chemical Society. "Regulation of Laboratory Waste." acs.org. Available at: [Link]

  • US Environmental Protection Agency. "Regulations for Hazardous Waste Generated at Academic Laboratories." epa.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

A Researcher's Guide to Safely Handling 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide As a novel research chemical, 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide lacks a comprehensive, publicly available safety profile. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

As a novel research chemical, 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide lacks a comprehensive, publicly available safety profile. This guide provides a procedural framework for its safe handling, grounded in the known hazards of its constituent chemical classes—benzamides and coumarins—and established laboratory safety principles. The following protocols are designed to empower researchers to manage risk effectively, ensuring personal safety and experimental integrity.

Disclaimer: This guidance is based on the safety profiles of structurally similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough, institution-specific risk assessment before handling this chemical.

Hazard Identification: A Synthesis of Known Risks

The toxicological properties of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide have not been fully investigated. Therefore, it must be treated as a potentially hazardous substance. The primary risks are inferred from its benzamide and coumarin moieties.

  • Benzamide Moiety: Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[1][2] It can also cause irritation to the eyes, nose, and throat.[3]

  • Coumarin Moiety: Coumarins can be toxic if swallowed and may cause allergic skin reactions.[4][5] They are often cited as causing skin and serious eye irritation.[6]

Based on this analysis, the compound should be handled as if it possesses the following potential hazards.

Potential Hazard Associated Functional Group Primary Routes of Exposure Potential Health Effects
Acute Toxicity (Oral) Benzamide, CoumarinIngestionHarmful or toxic if swallowed.[1][5] May cause nausea and vomiting.[3][7]
Skin Irritation/Sensitization CoumarinSkin ContactMay cause skin irritation or an allergic skin reaction.[8]
Eye Irritation Benzamide, CoumarinEye ContactMay cause serious eye irritation.[6]
Germ Cell Mutagenicity BenzamideInhalation, Ingestion, Skin ContactSuspected of causing genetic defects.[2][9]
Respiratory Irritation BenzamideInhalation (of dust)May cause irritation to the nose and throat.[3]

The First Line of Defense: Engineering Controls

Before selecting Personal Protective Equipment (PPE), the primary goal is to minimize exposure through robust engineering controls. PPE should be considered the final barrier between the researcher and the chemical.

  • Chemical Fume Hood: All handling of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide powder, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[10] This is critical to prevent the inhalation of airborne particles.[11]

  • Ventilated Enclosures: For operations like weighing, a ventilated balance enclosure can provide localized exhaust and prevent contamination of the wider lab space.[11]

  • Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate work area.[3][10]

Personal Protective Equipment (PPE): A Mandated Protocol

A complete barrier of PPE is mandatory at all times when handling this compound. The selection of specific PPE should be informed by a risk assessment, but the following represents the minimum standard.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles must be worn.[1]

  • Causality: This protects against accidental splashes of solutions and contact with airborne powder, which could cause serious eye irritation.[6] A face shield should be worn over goggles during procedures with a higher risk of splashing.[12]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are required. Nitrile gloves (minimum thickness >0.11 mm) are a suitable choice, offering protection against a range of chemicals.[4] Always check the manufacturer's glove compatibility chart. Gloves must be inspected before use and disposed of immediately if contaminated.[1]

  • Lab Coat: A clean, flame-resistant lab coat with a closed front and long sleeves is required to protect against skin contact and contamination of personal clothing.[10][13]

  • Clothing: Long pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled.[13]

Respiratory Protection
  • When Required: If engineering controls (i.e., a fume hood) are not available or are insufficient to control dust generation, a NIOSH-approved respirator is necessary.[7][10]

  • Type: For powders, a half-face respirator equipped with a P100 (particulate) filter is recommended.[7][12] All respirator use must be done under a formal respiratory protection program, including fit testing and training, as required by OSHA.

PPE_Workflow cluster_assessment Initial Risk Assessment cluster_ppe Mandatory PPE cluster_respiratory Respiratory Protection Protocol Start Handling Solid 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide? CheckHood Is a certified fume hood available? Start->CheckHood BasePPE Minimum Required PPE: - Safety Goggles (or Glasses w/ Side Shields) - Nitrile Gloves - Closed Lab Coat CheckHood->BasePPE Yes UseRespirator Add NIOSH-approved Respirator with P100 filter CheckHood->UseRespirator No Proceed Proceed with Caution BasePPE->Proceed UseRespirator->BasePPE

PPE Selection Workflow for Handling the Compound.

Step-by-Step Handling & Disposal Plan

Adherence to a strict, step-by-step procedure minimizes the risk of exposure and cross-contamination.

Operational Plan: Weighing and Handling the Solid Compound
  • Preparation: Before handling the chemical, ensure the fume hood is operational and the work area is clean and uncluttered.[14] Designate a specific area within the hood for this work.[11]

  • Don PPE: Put on all required PPE as outlined in the previous section.

  • Transfer: Carefully transfer the desired amount of the solid chemical from its stock container to a tared weigh boat or vessel inside the fume hood. Use a spatula and handle the material gently to avoid creating dust.[1][10]

  • Closure: Tightly close the primary stock container immediately after use.[10]

  • Dissolution: If preparing a solution, add the solvent to the solid in the fume hood. Ensure the vessel is appropriately sized to avoid splashes.

  • Decontamination: After handling, decontaminate the spatula and the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean with a disposable towel.[7]

  • Doff PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[3][15]

Disposal Plan: Managing Chemical Waste

Improper disposal is a significant compliance and safety risk. All waste must be handled as hazardous.

  • Waste Collection:

    • Solid Waste: All solid waste contaminated with the compound (e.g., used weigh boats, contaminated paper towels, gloves) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[10][16]

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Labeling: Waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[14]

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[16][17] Never pour this chemical down the drain.[18]

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action.

Scenario Immediate Action Protocol
Small Spill (<1g of solid) Restrict access to the area. Wearing full PPE, gently cover the spill with an absorbent material or dampen the solid with 60-70% ethanol to prevent dust formation.[7] Carefully sweep the material into a labeled hazardous waste container.[10] Decontaminate the area with soap and water.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.

By integrating these safety protocols into your laboratory workflow, you build a foundation of trust in your experimental process—ensuring that your valuable research is conducted with the highest commitment to safety and scientific integrity.

References

  • Benchchem. Personal protective equipment for handling Benzamide, N,N,4-trimethyl-.
  • Generic SDS. coumarin - Safety Data Sheet.
  • ECHEMI. Coumarin SDS, 91-64-5 Safety Data Sheets.
  • Carl ROTH. Safety Data Sheet: Coumarin.
  • CDH Fine Chemical. Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • NOAA. BENZAMIDE - CAMEO Chemicals.
  • NJ Department of Health. BENZAMIDE CAS Number - HAZARD SUMMARY.
  • Loba Chemie. BENZAMIDE FOR SYNTHESIS - Safety Data Sheet.
  • Vigon International. 504022 coumarin natural safety data sheet - SDS US.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Coumarin 307, 98%.
  • Sigma-Aldrich. SAFETY DATA SHEET - Benzamide.
  • Generic SDS. 2 - SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • University of Colorado Boulder Environmental Health & Safety. Safe Handling and Storage of Chemicals.
  • Somatco. How to Store and Handle Lab Chemicals Safely.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • TCI Chemicals. SAFETY DATA SHEET - 3-Amino-N-methylbenzamide.
  • Cornell University EHS. Guidelines for Working with Particularly Hazardous Substances.
  • Benchchem. Safeguarding Your Laboratory: Proper Disposal Procedures for Coumarin 6.
  • Finar Limited. Benzamide MSDS.
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available from: [Link]

  • Enamine. SAFETY DATA SHEET - 4-(6-oxopiperidin-2-yl)benzoic acid.
  • UNODC. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.